1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCDBHEULOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505535 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-16-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Modern Kinase Inhibition: A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
For Immediate Release
[SHANGHAI, CN – January 18, 2026] – In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged structure." This technical guide, intended for researchers, scientists, and drug development professionals, delves into the foundational basic properties of a key derivative of this scaffold: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide , also known as 7-azaindole-3-carboxamide. Understanding the core characteristics of this molecule is paramount to leveraging its full potential in the design of next-generation therapeutics.
Molecular and Physicochemical Profile
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.[1] Its structure, featuring a fusion of a pyrrole and a pyridine ring, mimics the purine core of ATP, the universal energy currency that all kinases utilize. This inherent structural mimicry is a key reason for its success as a kinase inhibitor scaffold.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 7-azaindole-3-carboxamide | PubChem[1] |
| CAS Number | 74420-16-9 | PubChem[1] |
| Molecular Formula | C₈H₇N₃O | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Sparingly soluble in water | [2] |
The structural representation of this compound is depicted in the diagram below.
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of this compound typically originates from its corresponding carboxylic acid or carbaldehyde precursor. The 7-azaindole core itself can be synthesized through various methods, including the Fischer indole synthesis.
A common and direct method for the preparation of the title compound is the amidation of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This transformation can be achieved using standard peptide coupling reagents.
Experimental Protocol: Amidation of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
This protocol is a representative procedure based on common amidation techniques for similar substrates.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
Ammonia source (e.g., ammonium chloride and a non-nucleophilic base, or aqueous ammonia)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Introduce the ammonia source. If using ammonium chloride, add it as a solid along with an additional equivalent of the base. If using aqueous ammonia, add it dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
The aldehyde at the 3-position is also a versatile handle for chemical modifications, readily undergoing reactions such as reductive amination, oxidation to the carboxylic acid, and Wittig-type olefinations.[3]
Spectroscopic and Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a broad signal for the amide protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxamide group and the pyridine nitrogen.
-
¹³C NMR: The carbon NMR will display signals for the eight unique carbon atoms in the molecule, with the carbonyl carbon of the amide appearing significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the pyrrole and amide groups (typically in the 3400-3200 cm⁻¹ region), and a strong C=O stretching absorption for the amide carbonyl (around 1650 cm⁻¹).[4][5]
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (161.16 g/mol ).[6]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery
The true significance of this compound lies in its role as a foundational scaffold for a multitude of potent and selective kinase inhibitors. The 7-azaindole core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the kinome. The carboxamide group at the 3-position can serve as both a hydrogen bond donor and acceptor, further anchoring the molecule in the active site and providing a vector for synthetic elaboration to achieve selectivity and potency.
Targeting a Spectrum of Kinases
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown remarkable efficacy against a range of kinase targets implicated in various diseases, most notably cancer and inflammatory disorders.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in several cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.
Sources
- 1. 1H-pyrrolo(2,3-b)pyridine-3-carboxamide | C8H7N3O | CID 12646035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ajol.info [ajol.info]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
7-azaindole-3-carboxamide chemical structure and synthesis
An In-depth Technical Guide to 7-Azaindole-3-Carboxamide: Chemical Structure, Synthesis, and Applications
Introduction: The Ascendancy of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 7-azaindole scaffold is a quintessential example of such a motif, having emerged as a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors.[1][2] As a bioisostere of both indole and purine systems, 7-azaindole offers a unique constellation of physicochemical properties that medicinal chemists can leverage to optimize drug candidates.[3][4]
The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system fundamentally alters its electronic and hydrogen-bonding characteristics.[1][5] This modification can lead to enhanced aqueous solubility, improved metabolic stability, and, most critically, a superior ability to form key interactions with biological targets.[1][2]
This guide provides a detailed examination of 7-azaindole-3-carboxamide, a key derivative of this important scaffold. We will explore its chemical structure and properties, provide detailed protocols for its synthesis, and discuss its applications, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Chemical Structure and Physicochemical Properties
The formal IUPAC name for 7-azaindole-3-carboxamide is 1H-pyrrolo[2,3-b]pyridine-3-carboxamide . Its structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The carboxamide group (-CONH₂) is attached at the 3-position of the pyrrole ring.

Key Structural Features and Their Implications:
-
Pyrrolo[2,3-b]pyridine Core: The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring creates a unique electronic distribution that influences the molecule's reactivity and intermolecular interactions.
-
Nitrogen at Position 7 (N7): This is the defining feature of the 7-azaindole scaffold. Unlike indole, which only has a hydrogen bond donor at the N1 position, 7-azaindole possesses both a donor (N1-H) and an acceptor (N7).[1] This dual hydrogen-bonding capability is crucial for its function as a "hinge-binding" motif in many protein kinases, where it can form two critical hydrogen bonds with the enzyme's backbone.[1][3][6]
-
Carboxamide at Position 3 (C3): The C3-carboxamide group is a versatile functional group. It contains both hydrogen bond donors (the -NH₂ protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form additional stabilizing interactions within a protein's binding pocket, often enhancing potency and selectivity. Furthermore, it serves as a valuable synthetic handle for further chemical elaboration.
Comparative Physicochemical Properties:
The introduction of the N7 atom provides distinct advantages over the parent indole scaffold.
| Property | Indole | 7-Azaindole | Rationale for Advantage |
| Hydrogen Bonding | Donor only (N1-H) | Donor (N1-H) and Acceptor (N7) | The additional acceptor at N7 enhances target interactions, particularly in kinase hinge regions.[1] |
| Aqueous Solubility | Generally Lower | Generally Higher | The polar pyridine ring increases polarity and potential for hydration, which is critical for oral bioavailability.[1][2] |
| Dipole Moment | Lower | Higher | The pyridine nitrogen increases the overall dipole moment, influencing solubility and binding interactions. |
| pKa | N1-H pKa ~17 | N1-H pKa ~16.5; N7-H⁺ pKa ~4.6 | The pyridine nitrogen is weakly basic, allowing for potential salt formation to improve solubility and handling. |
Quantitative Data Summary:
| Identifier | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 875653-37-3 (for 7-azaindole-3-carboxamide) |
| Appearance | Typically an off-white to pale yellow solid |
| XLogP3-AA | -0.1[7] |
| Hydrogen Bond Donors | 2[7] |
| Hydrogen Bond Acceptors | 2[7] |
PART 2: Synthesis of 7-Azaindole-3-Carboxamide
The synthesis of 7-azaindole-3-carboxamide is not typically a one-step process. A robust and reliable strategy involves a two-step sequence starting from the commercially available 7-azaindole-3-carboxaldehyde .[5][8][9] This method provides a clear and high-yielding pathway to the desired product.
Synthetic Workflow Overview
The overall strategy involves the oxidation of the aldehyde to a carboxylic acid, followed by a standard amide coupling reaction.
Experimental Protocol: Two-Step Synthesis
This protocol is a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting material and conditions before proceeding to the final, often more costly, coupling step.
Causality: The Pinnick oxidation is chosen for this step due to its high functional group tolerance and mild reaction conditions. It is particularly effective for oxidizing aldehydes to carboxylic acids without affecting other sensitive parts of the heterocyclic system. The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
Methodology:
-
Reaction Setup: To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water, add 2-methyl-2-butene (5.0 eq).
-
Reagent Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once complete, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will precipitate the carboxylic acid product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-azaindole-3-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is >95% by LC-MS.
Causality: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a highly efficient peptide coupling reagent that rapidly activates the carboxylic acid, facilitating nucleophilic attack by an ammonia equivalent. Ammonium chloride is used as the ammonia source, and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the ammonium salt and neutralize the acid formed during the reaction.
Methodology:
-
Reaction Setup: Suspend 7-azaindole-3-carboxylic acid (1.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq) in anhydrous Dimethylformamide (DMF).
-
Base and Coupling Reagent Addition: Add DIPEA (3.0 eq) to the suspension, followed by HBTU (1.2 eq). The mixture should become a clear solution as the reagents dissolve and the acid is activated.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Pour the reaction mixture into ice water. A precipitate of the crude product will form.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with water, then with a small amount of cold diethyl ether to remove residual DMF. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (using a dichloromethane/methanol gradient) to afford pure 7-azaindole-3-carboxamide.
PART 3: Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic data points.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.0-12.5 (s, 1H, N1-H ), 8.2-8.4 (m, 2H, Ar-H ), 7.8-8.0 (s, 1H, Ar-H ), 7.2-7.5 (br s, 2H, -CONH₂ ), 7.0-7.2 (m, 1H, Ar-H ). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166-168 (C=O), 148-150, 142-144, 128-132, 120-125, 115-118, 110-112 (Ar-C ). |
| Mass Spec (ESI+) | m/z calculated for C₈H₇N₃O: 161.06. Found: 162.07 [M+H]⁺. |
| IR (KBr, cm⁻¹) | ~3450, 3300 (N-H stretch), ~3100 (Ar C-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II). |
Note: Exact chemical shifts (δ) in NMR may vary slightly based on solvent and concentration.
PART 4: Applications in Medicinal Chemistry
The 7-azaindole scaffold is a validated pharmacophore in numerous clinically successful drugs. Its derivatives are integral to many ongoing drug discovery programs.
-
Kinase Inhibition: The primary application of 7-azaindole derivatives is in the field of oncology as kinase inhibitors.[1][2][3] The N1-H and N7 atoms of the azaindole ring mimic the adenine portion of ATP, allowing them to form two key hydrogen bonds with the "hinge" region of the kinase active site. This strong binding interaction is the foundation for the high potency of many 7-azaindole-based inhibitors. FDA-approved drugs like Vemurafenib (for melanoma) and Pexidartinib (for tenosynovial giant cell tumor) feature this core structure.[2]
-
Fragment-Based Drug Discovery (FBDD): The 7-azaindole core is an ideal starting point for FBDD campaigns.[3][6] Its rigid structure and well-defined interaction patterns allow researchers to "grow" fragments from the core to achieve high affinity and selectivity for a specific target. The 3-carboxamide group is a perfect anchor point for such growth strategies.
-
Modulation of CNS Targets and Other Diseases: Beyond kinases, 7-azaindole derivatives have been investigated as inhibitors of PI3K, Aurora kinase, and as agents with neuroprotective and anti-inflammatory properties.[2][4][6] For instance, the compound URMC-099, a 7-azaindole, has shown neuroprotective effects in models of HIV-1 associated neurocognitive disorders.[2]
Conclusion
7-Azaindole-3-carboxamide is more than just a chemical compound; it is a powerful building block grounded in a privileged scaffold that has proven its therapeutic value. Its unique structural features—most notably the hydrogen-bonding capabilities of the azaindole core and the 3-carboxamide group—make it an exceptionally valuable asset for medicinal chemists. The robust and reproducible synthetic route from its corresponding aldehyde allows for reliable access to this key intermediate. As the demand for targeted and highly selective therapeutics continues to grow, the strategic deployment of the 7-azaindole-3-carboxamide core will undoubtedly continue to fuel innovation in drug discovery.
References
-
Karmakar, U., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Available from: [Link].
-
Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available from: [Link].
-
Patel, S., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link].
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link].
-
Read, K. D., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available from: [Link].
-
Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. Available from: [Link].
-
Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available from: [Link].
-
Fengchen group. 7-Azaindole-3-carboxaldehyde CAS 4649-09-6. Available from: [Link].
-
National Institutes of Health. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. Available from: [Link].
-
Grassin, C., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing). Available from: [Link].
-
Palko, M., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Available from: [Link].
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link].
-
PubChem. 6-Azaindole-3-carboxamide. Available from: [Link].
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Azaindole-3-carboxamide | C8H7N3O | CID 69015040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-AZAINDOLE-3-CARBOXALDEHYDE | 4649-09-6 [chemicalbook.com]
- 9. 7-氮杂吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Discovery and Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Modern Drug Development
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." 1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a paramount example of such a structure.[1][2] Its journey from a laboratory curiosity, first synthesized in 1955, to a cornerstone of modern drug discovery has been remarkable.[2] The strategic incorporation of a nitrogen atom into the indole ring system imparts unique physicochemical and biological properties that medicinal chemists have expertly leveraged.[1]
This guide provides an in-depth technical exploration of the 7-azaindole scaffold, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental principles that underpin its advantages, detail robust synthetic methodologies, and examine its application through case studies in kinase inhibition, culminating in practical, field-proven experimental protocols. The narrative will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a self-validating framework for the discovery of novel 7-azaindole derivatives.
Part 1: The 7-Azaindole Core - A Bioisosteric and Mechanistic Advantage
The primary driver behind the success of the 7-azaindole scaffold is its role as a superior bioisostere for the indole nucleus, particularly in targeting ATP-binding sites within kinases.[3]
The Rationale for a "Privileged Scaffold"
Bioisosterism—the substitution of atoms or groups with other chemical entities that produce similar biological activity—is a foundational strategy in drug design. The substitution of the C-7 carbon of indole with a nitrogen atom to form 7-azaindole is not a trivial change; it fundamentally alters the electronic and hydrogen-bonding properties of the molecule. This modification often leads to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles.[1][3]
Mechanism of Enhanced Binding Affinity: The Kinase Hinge Interaction
Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Most kinase inhibitors are ATP-competitive, binding to the enzyme's active site and interacting with a flexible "hinge region." The 7-azaindole motif excels as a hinge-binding element.[4]
The pyrrolic N-H group acts as a hydrogen bond donor, while the adjacent pyridine N7 atom serves as a hydrogen bond acceptor. This arrangement allows for the formation of a highly stable, bidentate hydrogen bond with the backbone amide of a key amino acid in the kinase hinge region.[4] This dual interaction anchors the inhibitor firmly in the active site, an advantage not readily offered by the parent indole scaffold, which typically forms only a single hydrogen bond.[1] This enhanced binding often translates directly into superior potency, as measured by lower half-maximal inhibitory concentrations (IC50).[1]
Caption: General workflow for synthesis and functionalization of 7-azaindoles.
Protocol: Synthesis of a C3,C6-Diarylated 7-Azaindole via One-Pot Suzuki-Miyaura Cross-Coupling
This protocol describes a highly efficient one-pot, two-step Suzuki-Miyaura cross-coupling to synthesize diarylated 7-azaindoles, demonstrating the power of modern catalytic methods. The differential reactivity of C-I and C-Cl bonds is exploited to achieve sequential, site-selective arylation. [5] Objective: To synthesize a C3,C6-diarylated 7-azaindole from a 6-chloro-3-iodo-7-azaindole precursor.
Step-by-Step Methodology:
-
Reaction Setup (First Coupling): In a flame-dried Schlenk tube under an argon atmosphere, combine 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂, 1.1 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of Toluene/Ethanol. Sparge the solution with argon for 15 minutes. Add the palladium catalyst system: Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).
-
First Coupling Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Second Catalyst Loading: After cooling briefly, add the second palladium catalyst system (Pd₂(dba)₃, 10 mol % and SPhos, 20 mol %) and the second arylboronic acid (Ar²-B(OH)₂, 1.2 equiv) to the same reaction vessel.
-
Second Coupling Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C3,C6-diarylated 7-azaindole. [5] Causality Behind Choices:
-
One-Pot Procedure: This approach is highly efficient, reducing purification steps and saving time and resources. [5]* Catalyst System: The Pd₂(dba)₃/SPhos system is a robust and highly active catalyst combination for Suzuki couplings, particularly with heteroaromatic chlorides which are often less reactive. [5]* Sequential Temperature Control: The lower temperature (60 °C) favors the selective oxidative addition of palladium to the more reactive C-I bond. The subsequent increase to 110 °C and higher catalyst loading is necessary to activate the stronger C-Cl bond for the second coupling. [5]
Part 3: Therapeutic Applications & Case Studies
The 7-azaindole scaffold is a dominant feature in the pipeline of kinase inhibitors but has also found utility in targeting other protein families. [4][6]
Case Study 1: Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. The development of selective FGFR inhibitors is therefore a critical therapeutic strategy. [7] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent FGFR inhibitors. [7]The core scaffold was positioned to form the crucial hinge-binding interactions, while substitutions at the 5-position were explored to interact with a nearby glycine residue (G485) and optimize activity. [7]
Caption: Inhibition of the FGFR signaling pathway by 7-azaindole derivatives.
SAR Data Summary: Structure-optimization led to the identification of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity. [7]
| Compound | R-Group at 5-position | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|---|
| 1 | H | ~2100 | - | - |
| 4h | 3-methoxyphenyl | 7 | 9 | 25 |
| 4i | 4-methoxyphenyl | 10 | 15 | 39 |
| 4j | 2-methoxyphenyl | 16 | 21 | 63 |
Data synthesized from RSC Advances, 2022, 12, 2807-2817. [7] The data clearly shows that adding a methoxyphenyl substituent at the 5-position dramatically increases potency compared to the unsubstituted parent compound. The meta-position (compound 4h ) proved to be optimal. [7]
Case Study 2: Discovery of Selective Phosphodiesterase 4B (PDE4B) Inhibitors
Moving beyond kinases, a scaffold-hopping experiment identified a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory and central nervous system diseases. [8] The initial screening compared various heterocyclic cores. The 7-azaindole core (compound 7) was found to significantly increase potency compared to the indole (compound 5) and benzo[d]imidazole (compound 4) scaffolds, again highlighting its privileged nature. [8] Comparative Potency of Core Scaffolds:
| Compound No. | Core Scaffold | PDE4B IC50 (μM) |
| 5 | Indole | > 10 (inactive) |
| 4 | Benzo[d]imidazole | ~ 2.4 |
| 7 | 1H-Pyrrolo[2,3-b]pyridine | 0.48 |
| Data synthesized from J. Med. Chem. 2021, 64, 1, 624–640. | ||
| [8] | ||
| Further optimization of the amide portion of the molecule led to compound 11h , which exhibited a PDE4B IC50 of 0.11 μM and showed significant inhibition of TNF-α release in cellular assays, making it a promising lead for further development. | ||
| [8] |
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a privileged motif in drug discovery. [1]Its unique electronic structure, which enables superior hydrogen-bonding interactions, provides a distinct advantage in designing potent and selective inhibitors, particularly for the kinase family. [4]The continuous evolution of synthetic methodologies allows for the efficient and systematic exploration of this scaffold, paving the way for novel therapeutics. Future research will likely focus on expanding the application of 7-azaindoles into new therapeutic areas and developing next-generation modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs). The foundational principles and methodologies outlined in this guide provide a robust framework for scientists and researchers to continue unlocking the vast therapeutic potential of this remarkable heterocyclic core.
References
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Li, Z., et al. (2021). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
-
Yadav, P., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Synthesis. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Minakata, S., et al. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Raker, J., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Lu, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]
-
Gade, S. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Organic-Chemistry.org. Available at: [Link]
-
Kim, J., et al. (2021). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Xiang, H., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Rosales, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Sugden, P. F., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. Available at: [Link]
-
Kumar, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Chemical & Pharmaceutical Bulletin (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
Hansen, M. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
- Google Patents (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Its structure, resembling a purine base, allows it to function as an effective "hinge-binder" within the ATP-binding pocket of numerous protein kinases. This has led to its incorporation into a multitude of kinase inhibitors targeting pathways involved in cancer and inflammation.[4][5][6] This guide will provide an in-depth analysis of the mechanism of action of drugs built upon the 1H-pyrrolo[2,3-b]pyridine-3-carboxamide framework, using the Janus Kinase (JAK) inhibitor Tofacitinib as a primary exemplar to illustrate the molecular, cellular, and therapeutic principles.
Molecular Mechanism of Action: Targeting the Janus Kinase Family
Compounds based on this scaffold primarily act as ATP-competitive inhibitors.[7] Tofacitinib, a first-generation JAK inhibitor (jakinib), exemplifies this mechanism by targeting the Janus kinase family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[8][9] These enzymes are fundamental transducers of cytokine signaling, making them critical nodes in the regulation of immune and inflammatory responses.[10][11]
The JAK-STAT Signaling Pathway
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade for numerous cytokines and growth factors essential for hematopoiesis and immune cell function.[12][13][14]
Canonical Pathway Activation:
-
Ligand Binding: A cytokine (e.g., an interleukin) binds to its specific receptor on the cell surface.[10]
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other via a process called trans-phosphorylation.[10][15]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor. These newly phosphorylated sites serve as docking stations for STAT proteins.[10][16] Once recruited, the STATs are themselves phosphorylated by the JAKs.[9]
-
Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[10][12]
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, proliferation, and immune cell differentiation.[12][16]
Inhibition by this compound Derivatives
Tofacitinib and similar molecules disrupt this pathway at its origin. The 1H-pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds with the hinge region of the JAK kinase ATP-binding site, specifically with conserved glutamate and leucine residues.[17] This occupation of the ATP pocket prevents the binding of endogenous ATP, thereby blocking the kinase's ability to phosphorylate itself and downstream substrates like STAT proteins.[18][19] By inhibiting JAKs, Tofacitinib functionally silences the cytokine signal, preventing the nuclear translocation of STATs and halting the transcription of pro-inflammatory genes.[18][20]
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. [21][22]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method. [23] Objective: To determine the IC₅₀ value of a test compound against a specific JAK isoform.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the test compound (e.g., Tofacitinib) in DMSO. Perform serial dilutions to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Prepare solutions of recombinant JAK enzyme, a biotinylated peptide substrate, and ATP at optimal concentrations (often near the Kₘ for ATP).
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the diluted test compound.
-
Add 10 µL of the JAK enzyme and peptide substrate mix.
-
Incubate for 15-20 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for 60 minutes to allow antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emissions at 615 nm (Europium) and 665 nm (APC).
-
The ratio of 665/615 nm signals is proportional to the amount of phosphorylated substrate.
-
-
Analysis:
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Causality: This assay provides a direct measure of target engagement. A low IC₅₀ value confirms that the compound can physically inhibit the kinase's catalytic function in a purified system, isolating the interaction from cellular complexities like membrane permeability.
Protocol 2: Cell-Based Phospho-STAT Inhibition Assay (Western Blot)
This assay validates that the compound can enter a cell and inhibit the JAK-STAT pathway at its intended node. [24][25][26] Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
Methodology:
-
Cell Culture and Starvation:
-
Culture a cytokine-responsive cell line (e.g., human T-cells or TF-1 cells) to ~80% confluency.
-
Starve the cells of serum/cytokines for 4-6 hours to reduce basal signaling activity.
-
-
Compound Pre-incubation:
-
Resuspend cells in starvation media and plate them.
-
Add serial dilutions of the test compound (Tofacitinib) to the cells. Include a DMSO-only vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding a specific cytokine (e.g., IL-2 for JAK1/3 signaling) to a final concentration known to elicit a strong phosphorylation response (e.g., 20 ng/mL).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C. A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place plates on ice, aspirate media, and wash with cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT5).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the compound does not affect total STAT levels.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal.
-
Observe the reduction in p-STAT signal in compound-treated, cytokine-stimulated samples compared to the vehicle-treated, stimulated control.
-
Causality: This self-validating system confirms several key attributes. A positive result demonstrates that the compound is cell-permeable, reaches its intracellular target, and produces the desired functional outcome (inhibition of STAT phosphorylation) in a physiological context. The inclusion of total STAT and loading controls ensures that the observed effect is specific to the inhibition of phosphorylation and not due to protein degradation or unequal sample handling. [20]
Therapeutic Implications and Clinical Relevance
The targeted inhibition of the JAK-STAT pathway by this compound derivatives like Tofacitinib has revolutionized the treatment of chronic inflammatory and autoimmune diseases. [9][27]
-
Rheumatoid and Psoriatic Arthritis: By blocking the signaling of multiple pro-inflammatory cytokines, these inhibitors reduce synovial inflammation, limit joint damage, and alleviate symptoms. [28]* Ulcerative Colitis: Tofacitinib is approved for treating this form of inflammatory bowel disease, where it modulates the aberrant immune response in the gut mucosa. [29][30]* Other Autoimmune Conditions: Research is ongoing for their use in conditions like alopecia areata and atopic dermatitis. [29] However, the mechanism also dictates the potential side effects. Because JAK-STAT signaling is crucial for normal immune surveillance, its inhibition can increase the risk of infections. [11][18][28]The role of JAK2 in hematopoiesis means that less selective inhibitors can impact blood cell counts. [18]These factors necessitate careful patient monitoring.
Conclusion
The this compound scaffold is a cornerstone of modern kinase inhibitor design, enabling potent and selective targeting of the JAK family. Through ATP-competitive inhibition, these molecules effectively sever the communication link between pro-inflammatory cytokines and the nucleus, preventing the transcriptional changes that drive autoimmune pathology. A rigorous experimental approach, combining direct biochemical assays with functional cell-based validation, is essential to fully characterize their mechanism of action and guide the development of the next generation of safer, more effective immunomodulatory therapies.
References
-
JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? Retrieved from [Link]
-
Tofacitinib. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Ghoreschi, K., et al. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. Retrieved from [Link]
-
Kling, J. (2022, February 10). A deep dive on tofacitinib's mode of action. MDedge - The Hospitalist. Retrieved from [Link]
-
Sittisaman, P., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Retrieved from [Link]
-
Arthritis UK. (n.d.). Tofacitinib. Retrieved from [Link]
-
Clark, J. D., et al. (2020). Basic Mechanisms of JAK Inhibition. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (2020, January 2). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Retrieved from [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. PubMed Central. Retrieved from [Link]
-
Australian Prescriber. (2014, October 1). Janus kinase inhibitors: Mechanisms of action. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Kim, H. Y., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed. Retrieved from [Link]
-
Janus kinase inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
-
The Company of Biologists. (2004, March 15). The JAK/STAT signaling pathway. Journal of Cell Science. Retrieved from [Link]
-
MedCrave. (2024, June 21). What are JAK inhibitors and how do they work? Retrieved from [Link]
-
Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Retrieved from [Link]
-
Larsson, L., et al. (2024, August 9). JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle. Journal of Cachexia, Sarcopenia and Muscle. Retrieved from [Link]
-
Wang, Y., et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. PubMed. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Paparo, S., et al. (2013). The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. PubMed Central. Retrieved from [Link]
-
Sungkyunkwan University. (n.d.). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Retrieved from [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
American Chemical Society. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrrolo(2,3-b)pyridine-3-carboxamide. PubChem Compound Database. Retrieved from [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
-
ACS Figshare. (2025, June 26). Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
Sources
- 1. 1H-pyrrolo(2,3-b)pyridine-3-carboxamide | C8H7N3O | CID 12646035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. sinobiological.com [sinobiological.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 19. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pure.skku.edu [pure.skku.edu]
- 27. clinexprheumatol.org [clinexprheumatol.org]
- 28. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 29. Tofacitinib - Wikipedia [en.wikipedia.org]
- 30. community.the-hospitalist.org [community.the-hospitalist.org]
Spectroscopic and Synthetic Elucidation of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characteristics and synthetic pathways pertaining to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical understanding and practical insights into the analysis and synthesis of this important scaffold.
Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics. The carboxamide functionality at the 3-position further enhances its potential for targeted molecular interactions, making a thorough understanding of its spectroscopic and synthetic profile essential for rational drug design.
The structure of this compound is presented below.
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
-
To a solution of 2-chloro-3-nitropyridine in a suitable solvent such as DMF, add ethyl cyanoacetate and a base (e.g., potassium carbonate).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated intermediate by filtration.
-
Perform a reductive cyclization of the intermediate using a reducing agent like iron powder in acetic acid.
-
Heat the mixture under reflux and monitor by TLC.
-
After the reaction is complete, filter the hot solution to remove iron salts.
-
Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Step 2: Hydrolysis to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
Suspend the 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Step 3: Amidation to this compound
-
To a suspension of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the formation of the acid chloride is complete.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the reaction mixture and then allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final product, this compound.
Experimental Workflow for Spectroscopic Analysis
A standardized workflow is essential for obtaining high-quality and reproducible spectroscopic data.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic properties and a plausible synthetic route for this compound. By leveraging data from closely related analogues, we have established a robust framework for the characterization of this important heterocyclic compound. The detailed experimental protocols and workflows presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel 1H-pyrrolo[2,3-b]pyridine derivatives in the pursuit of new therapeutic agents.
References
-
PubChem. 1H-pyrrolo(2,3-b)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link].
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
-
SpectraBase. 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. Wiley-VCH GmbH. [Link].
-
SpectraBase. 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid - Optional[FTIR] - Spectrum. Wiley-VCH GmbH. [Link].
-
RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link].
-
PubChem. 1H-pyrrolo(2,3-b)pyridine-3-carboxamide | C8H7N3O | CID 12646035. National Center for Biotechnology Information. [Link].
The 7-Azaindole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole core, a bioisostere of the naturally occurring indole nucleus, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the design of a multitude of therapeutic agents, particularly in the realm of oncology and kinase inhibition. This guide provides a deep dive into the structure-activity relationships (SAR) of 7-azaindole analogs, offering field-proven insights and detailed methodologies to empower researchers in their quest for novel and effective therapeutics.
The Strategic Advantage of the 7-Azaindole Core: A Bioisosteric Perspective
The substitution of a carbon atom at the 7-position of the indole ring with a nitrogen atom gives rise to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This seemingly minor alteration introduces a cascade of significant changes in the molecule's physicochemical properties, profoundly impacting its biological activity.[1]
The introduction of the nitrogen atom in the six-membered ring enhances the molecule's hydrogen bonding capacity, allowing for critical interactions with biological targets, particularly the hinge region of kinases.[2][3] This has positioned 7-azaindole as a highly successful scaffold in the development of kinase inhibitors.[4][5] Furthermore, this bioisosteric replacement can lead to improved aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties compared to their indole counterparts.[3][4]
Decoding the Structure-Activity Landscape: Key Positional Insights
SAR studies have revealed that the biological activity of 7-azaindole analogs is highly dependent on the nature and position of substituents on the bicyclic ring system. The most critical positions for modification have been identified as the N-1, C-3, and C-5 positions.[2][6][7][8]
The Crucial Role of N-1 Substitution
The nitrogen at position 1 of the pyrrole ring serves as a key attachment point for various substituents that can significantly modulate a compound's potency and selectivity. In many kinase inhibitors, this position is often unsubstituted to allow for a crucial hydrogen bond donation to the kinase hinge region. However, strategic substitution at N-1 with alkyl, aryl, or carboxamide groups has been shown to enhance activity against specific targets.[6] For instance, the synthesis of 7-azaindole-1-carboxamides has yielded potent PARP-1 inhibitors.[6]
C-3 Position: A Hub for Potency and Selectivity
The C-3 position of the 7-azaindole ring is a versatile site for introducing a wide array of functional groups that can interact with the solvent-exposed region of the target protein. Aryl and heteroaryl substitutions at this position are common strategies to enhance potency and tune selectivity. For example, in the development of BRAF inhibitors, a 3-methoxybenzyl group at the C-3 position of the 7-azaindole scaffold was found to be crucial for binding to the ATP-binding site of the kinase.[9]
C-5 Position: Modulating Physicochemical Properties and Target Engagement
Substitutions at the C-5 position often influence the overall physicochemical properties of the molecule, such as solubility and lipophilicity. Moreover, this position can be exploited to establish additional interactions with the target protein. In the context of PI3K inhibitors, SAR studies have shown that modifications at the 5-position of the pyridine ring can significantly impact inhibitory activity.[10]
7-Azaindole Analogs as Potent Kinase Inhibitors: A Mechanistic Overview
The 7-azaindole scaffold has proven to be particularly effective in the design of ATP-competitive kinase inhibitors.[5] The pyridine nitrogen of the 7-azaindole ring can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor, mimicking the adenine portion of ATP and enabling a strong interaction with the kinase hinge region.[5] This dual hydrogen bonding capability is a key factor contributing to the high affinity of many 7-azaindole-based inhibitors.
Vemurafenib, a potent BRAF V600E inhibitor, exemplifies this binding mode. The pyridine nitrogen of its 7-azaindole core forms a hydrogen bond with the backbone amide of Cys-532 in the BRAF hinge region.[5]
Caption: Interaction of 7-azaindole with the kinase hinge region.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel 7-azaindole analogs hinges on robust synthetic methodologies and reliable biological evaluation assays.
General Synthetic Strategy for 3-Substituted 7-Azaindoles
A common and versatile approach to synthesize 3-substituted 7-azaindole derivatives involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Step-by-Step Methodology:
-
Starting Material: Commercially available 7-azaindole.
-
Halogenation: Introduction of a halogen (e.g., iodine or bromine) at the C-3 position. This is typically achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).
-
Protection of N-1: The pyrrole nitrogen is often protected with a suitable protecting group (e.g., Boc or SEM) to prevent side reactions during the subsequent coupling step.
-
Cross-Coupling Reaction: The 3-halo-7-azaindole intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or ester (Suzuki coupling) or an alkene (Heck coupling) to introduce the desired substituent at the C-3 position.
-
Deprotection: The final step involves the removal of the N-1 protecting group to yield the target 3-substituted 7-azaindole analog.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. citedrive.com [citedrive.com]
- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel 1H-Pyrrolo[2,3-b]pyridine Compounds
An In-Depth Technical Guide
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of In Vitro Assessment
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to function as an effective competitor at the ATP-binding sites of numerous kinases, enzymes whose dysregulation is a hallmark of cancer and other diseases.[1] Consequently, this scaffold is a fertile ground for the discovery of potent kinase inhibitors.[2][3][4][5] Furthermore, the unique electronic properties and hydrogen bonding capabilities of heterocyclic systems like this have demonstrated significant potential in the development of novel antimicrobial agents.[6][7][8][9]
This guide provides a comprehensive framework for the initial in vitro evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives. The methodologies described herein are designed not merely as procedural steps but as a logical, self-validating cascade. We begin with broad, high-throughput screens to assess general bioactivity and progress toward more complex, mechanistic assays to elucidate the specific mode of action. This strategic funneling ensures that resources are focused on compounds with the highest therapeutic potential.
Caption: High-level workflow for in vitro evaluation of novel compounds.
Part 1: Anticancer Activity Assessment
The established success of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of kinases such as FGFR, TNIK, MELK, and CDK8 makes anticancer screening a primary objective.[2][3][10][11] Our evaluation proceeds in three logical tiers: assessing broad cytotoxicity, confirming inhibition of specific molecular targets, and elucidating the cellular consequences.
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent effect of the novel compounds on the proliferation and viability of cancer cells. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay, serving as a benchmark for potency.[12] We employ a luminescence-based assay for its high sensitivity and suitability for high-throughput screening.
Protocol: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active, viable cells.[13][14]
-
Cell Seeding: Plate cancer cell lines (e.g., A549, MDA-MB-231, HCT116) in 96-well, opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 7-point, 10-fold serial dilution of each test compound in culture medium. Remove the old medium from the cell plates and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-treatment control wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent viability relative to the vehicle control. Plot percent viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for the luminescence-based cell viability assay.
Data Presentation: Summary of Cytotoxicity
| Compound ID | Target Cell Line | IC50 (µM) |
| Cpd-001 | A549 (Lung) | 1.25 |
| Cpd-001 | HCT116 (Colon) | 0.89 |
| Cpd-001 | MDA-MB-231 (Breast) | 2.40 |
| Cpd-002 | A549 (Lung) | > 50 |
| Cpd-002 | HCT116 (Colon) | > 50 |
| Cpd-002 | MDA-MB-231 (Breast) | 45.8 |
Secondary Screening: In Vitro Kinase Inhibition Assays
For compounds demonstrating potent cytotoxicity (i.e., "hits" from the primary screen), the next crucial step is to verify their activity against the intended molecular target(s). A luminescence-based assay that quantifies ADP, the product of the kinase reaction, provides a direct measure of enzyme activity.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[15][16]
-
Reagent Preparation: Prepare the kinase of interest (e.g., FGFR1, TNIK), its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Inhibitor Plating: In a 96-well plate, perform serial dilutions of the test compound. Add 2.5 µL of the diluted compound or DMSO control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and eliminates any remaining ATP.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| Cpd-001 | FGFR1 | 7 |
| Cpd-001 | FGFR2 | 9 |
| Cpd-001 | VEGFR2 | 136 |
| Cpd-001 | TNIK | <1 |
Tertiary Screening: Elucidating Cellular Mechanism of Action
To understand how a lead compound induces cell death, we analyze its effects on apoptosis and the cell cycle. Flow cytometry is the gold standard for these multiparametric, single-cell analyses.
Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations of 1x and 5x its IC50 for 24-48 hours.
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Differentiating cell states with Annexin V and PI staining.
Part 2: Antimicrobial Activity Assessment
The structural diversity of 1H-pyrrolo[2,3-b]pyridine derivatives also makes them candidates for novel antimicrobial agents.[6][8] The cornerstone of antimicrobial evaluation is determining the Minimum Inhibitory Concentration (MIC).
Quantitative Screening: Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[17][18] The broth microdilution method is a quantitative and reproducible technique widely used for this purpose.[18][19]
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay plate.
-
Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or measured with a microplate reader.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| Cpd-003 | 4 | 16 |
| Cpd-004 | 8 | > 64 |
| Ciprofloxacin | 0.25 | 0.015 |
Conclusion and Forward Outlook
This guide outlines a robust, tiered strategy for the comprehensive in vitro evaluation of novel 1H-pyrrolo[2,3-b]pyridine compounds. By systematically progressing from broad phenotypic screens to specific, mechanism-based assays, researchers can efficiently identify and validate promising lead candidates. The data generated through these protocols provides the critical foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and eventual progression into more complex biological systems and preclinical development. Each protocol is a self-validating system, ensuring that the resulting data is reliable, reproducible, and provides clear direction for the next phase of discovery.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
-
Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia. [Link]
-
World Organisation for Animal Health (WOAH). (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
-
Wang, J., et al. (2021). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2021). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]
-
Adan, A., et al. (2016). Bioassays for anticancer activities. Semantic Scholar. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Tidmore, J. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Archiv der Pharmazie. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abstract A004: A novel viability and proliferation assay to enhance precision oncology. (2025). Cancer Research. [Link]
-
Gobouri, A. A., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine Derivatives. ChemistrySelect. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Al-wsab, M. A., et al. (2023). A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. RSC Advances. [Link]
-
Al-Mousawi, S. M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
-
Molecular Targeting Technologies, Inc. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Mohi-El-Deen, A. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][17][20]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. ovid.com [ovid.com]
- 20. woah.org [woah.org]
The 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Scaffold: A Privileged Motif for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its unique structural features, particularly its ability to act as a bioisostere of purines and form crucial hydrogen bond interactions with the kinase hinge region, have cemented its status as a "privileged" fragment in medicinal chemistry. This technical guide provides a comprehensive overview of the kinase inhibitory potential of a key derivative, the 1H-pyrrolo[2,3-b]pyridine-3-carboxamide. We will delve into the mechanistic basis of its inhibitory activity, explore its diverse kinase target profile, present detailed experimental protocols for its evaluation, and discuss its significance in the context of clinical drug development.
The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is an analog of indole with a nitrogen atom at the 7-position. This seemingly minor alteration has profound implications for its utility in kinase inhibitor design. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole ring serve as a hydrogen bond acceptor and donor, respectively, enabling a bidentate hydrogen bonding interaction with the hinge region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine base of ATP, making 7-azaindole derivatives potent ATP-competitive inhibitors.[1][2]
The versatility of the 7-azaindole scaffold is further enhanced by the presence of multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a carboxamide group at the 3-position provides an additional vector for interacting with the kinase active site and for modulating the physicochemical properties of the molecule.
Mechanism of Action: Hinge-Binding and ATP Competition
The primary mechanism by which this compound derivatives inhibit kinase activity is through competitive inhibition of ATP binding. The 7-azaindole core acts as the "hinge-binder," anchoring the molecule in the active site. The carboxamide substituent at the 3-position can then project into the ribose-binding pocket or other nearby regions, forming additional interactions that enhance affinity and contribute to selectivity.
The binding mode of the 7-azaindole scaffold has been extensively characterized through X-ray crystallography. For instance, the FDA-approved B-RAF inhibitor, Vemurafenib, which features a 7-azaindole core, demonstrates the canonical bidentate hydrogen bonding with the hinge region of the B-RAF kinase domain.[3][4]
Caption: Interaction of the 7-azaindole scaffold with the kinase ATP-binding pocket.
Diverse Kinase Inhibitory Profile
Derivatives of this compound have demonstrated inhibitory activity against a broad spectrum of protein kinases implicated in various diseases, most notably cancer and inflammatory disorders. The modular nature of the scaffold allows for the development of both highly selective and multi-targeted inhibitors.
Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a key driver in numerous cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For example, compound 4h from a reported series exhibited impressive potency against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[5]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Derivatives of the 7-azaindole scaffold have been developed as potent PI3K inhibitors.[6] These compounds typically exhibit sub-nanomolar to low micromolar IC50 values against various PI3K isoforms.[3]
Caption: Overview of the PI3K/AKT signaling pathway showing the inhibitory target.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and hematological malignancies. 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as JAK inhibitors, particularly targeting JAK3.[1]
Caption: The JAK-STAT signaling pathway and the site of action for 7-azaindole inhibitors.
Other Kinase Targets
The versatility of the this compound scaffold extends to a variety of other kinase targets, including:
-
Ribosomal S6 Kinase 2 (RSK2): Potent inhibitors with IC50 values as low as 1.7 nM have been reported.[7]
-
Phosphodiesterase 4B (PDE4B): Derivatives have shown moderate to good inhibitory activity with IC50 values in the range of 0.11–1.1 μM.[8]
-
FMS Kinase (CSF-1R): Potent inhibitors have been identified with IC50 values in the nanomolar range.[9]
Quantitative Inhibitory Activity
The following table summarizes the reported in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [5] |
| FGFR2 | 9 | [5] | |
| FGFR3 | 25 | [5] | |
| B1 | RSK2 | 1.7 | [7] |
| 11h | PDE4B | 110 | [8] |
| 1r | FMS Kinase | 30 | [9] |
| 14c | JAK3 | 1.3 | [1] |
| C2 | PI3Kγ | <1 | [6] |
| 50 | Cdc7 | 20 | [10] |
Experimental Protocols
The evaluation of the kinase inhibitory potential of this compound derivatives involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the IC50 of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (this compound derivative)
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, peptide substrate, and test compound dilution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for a cell proliferation (MTT) assay.
Clinical Significance and Future Perspectives
The clinical success of Vemurafenib (Zelboraf®), an FDA-approved B-RAF inhibitor for the treatment of melanoma, underscores the therapeutic potential of the 7-azaindole scaffold.[3] Numerous other 7-azaindole-based kinase inhibitors are currently in various stages of clinical development for a range of cancers and other diseases.[11][12]
The this compound moiety represents a highly adaptable and effective platform for the design of novel kinase inhibitors. Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors that target specific kinase isoforms to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Targeting Novel Kinases: Exploring the inhibitory potential of this scaffold against a wider range of emerging kinase targets.
-
Optimizing Drug-like Properties: Enhancing the pharmacokinetic and pharmacodynamic profiles of these compounds to improve their clinical utility.
References
-
Venkatraman, J., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]
-
El-Damasy, A. K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636–2640. [Link]
-
Wang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Archiv der Pharmazie, 356(11), e2300223. [Link]
-
Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651–20661. [Link]
- Askew, B. C., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]
-
Kim, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1530–1535. [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1053–1058. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Tros de Ilarduya, C., et al. (2010). New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral dissertation, Universidad de Navarra. [Link]
-
Creative Diagnostics. (n.d.). PI3K / Akt Signaling. Creative Diagnostics. [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
-
RCSB PDB. (2016). 4RZV: Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib. RCSB PDB. [Link]
-
ResearchGate. (n.d.). FGF/FGFR signaling pathways. ResearchGate. [Link]
-
Wikipedia. (2023). JAK-STAT signaling pathway. Wikipedia. [Link]
-
Adams, J. L., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9 Supplement), 35. [Link]
-
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19933–19974. [Link]
-
RCSB PDB. (2016). 5JRQ: BRAFV600E Kinase Domain In Complex with Chemically Linked Vemurafenib Inhibitor VEM-6-VEM. RCSB PDB. [Link]
-
Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
Gushterova, I., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(14), 11333. [Link]
-
Kim, H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7086–7103. [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
-
RCSB PDB. (2016). 5CSX: CRYSTAL STRUCTURE OF B-RAF IN COMPLEX WITH BI 882370. RCSB PDB. [Link]
-
Animated biology with arpan. (2023, October 15). JAK-STAT signaling pathway [Video]. YouTube. [Link]
-
Kandasamy, K., et al. (2010). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2010, 913251. [Link]
-
The Journal of Phytopharmacology. (2023). In silico kinase inhibition profiling of BRAF and AKT Signaling in Melanoma Cells with Nuciferine. The Journal of Phytopharmacology, 12(3), 196-202. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
UNSW Embryology. (2016). File:FGF signalling pathway.jpg. UNSW Embryology. [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. ResearchGate. [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653–1655. [Link]
-
Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad. [Link]
Sources
- 1. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the N-alkylation of 1H-Pyrrolo[2,3-b]pyridine Carboxamides
Authored by: A Senior Application Scientist
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] As a bioisostere of indole, it often imparts improved pharmacological properties, such as enhanced solubility and superior bioavailability. Consequently, this core is embedded in numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[1][2] The carboxamide functionality, frequently installed at various positions of the azaindole ring, serves as a critical interaction point with biological targets.
Modification of the 7-azaindole scaffold is a key strategy for optimizing lead compounds. Among these modifications, N-alkylation of the pyrrole nitrogen (N1) is a fundamental transformation used to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed examination of the principles and robust protocols for the successful N-alkylation of 1H-pyrrolo[2,3-b]pyridine carboxamides.
The Core Challenge: Regioselectivity in N-Alkylation
The 7-azaindole ring system presents an inherent challenge for N-alkylation. It is an ambident nucleophile, possessing two potentially reactive nitrogen atoms: the pyrrolic N1 and the pyridinic N7. Direct alkylation can therefore lead to a mixture of N1 and N7 regioisomers, complicating purification and reducing the yield of the desired product.
Figure 1: The regioselectivity challenge in the N-alkylation of the 7-azaindole scaffold.
The outcome of the reaction is governed by a combination of steric and electronic factors. Generally, the N1 position is more nucleophilic and sterically accessible, making it the thermodynamically favored site for alkylation. However, the choice of base, solvent, and electrophile can significantly influence the N1/N7 ratio.[3] The protocols detailed below are optimized to strongly favor the formation of the N1-alkylated product.
Methodology 1: Classical SN2 Alkylation via Deprotonation
This is the most common and robust method for N-alkylation. The strategy involves deprotonating the acidic pyrrole N-H proton with a strong, non-nucleophilic base to form the corresponding anion (the "azaindolide"). This highly nucleophilic anion then attacks an alkylating agent (typically an alkyl halide or tosylate) in a classical SN2 reaction.
Causality and Mechanistic Insights: The choice of base is critical. Sodium hydride (NaH) is highly effective because it irreversibly deprotonates the pyrrole nitrogen, generating hydrogen gas as the only byproduct.[4][5] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is essential. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the azaindolide anion, thus promoting a high reaction rate.[4][6]
Figure 2: Mechanism of NaH-mediated N-alkylation.
Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a 1H-pyrrolo[2,3-b]pyridine carboxamide with a primary alkyl bromide.
Materials and Reagents:
| Reagent/Material | Purpose | Supplier Example |
| 1H-Pyrrolo[2,3-b]pyridine carboxamide | Starting Material | N/A (User-supplied) |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Base for deprotonation | Sigma-Aldrich |
| Alkyl Halide (e.g., Benzyl Bromide) | Alkylating Agent | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) or THF | Reaction Solvent | Sigma-Aldrich |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Quenching Agent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Fisher Scientific |
| Brine (Saturated aq. NaCl) | Washing Agent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Fisher Scientific |
| Silica Gel | Chromatographic Stationary Phase | MilliporeSigma |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add the 1H-pyrrolo[2,3-b]pyridine carboxamide (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. The mixture will typically become a slurry.
-
Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the sodium azaindolide.[7]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.0-1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 1 to 16 hours depending on the reactivity of the alkylating agent.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N1-alkylated product.
Methodology 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when the alkylating fragment is derived from a primary or secondary alcohol.[8] This reaction proceeds under mild, neutral conditions, avoiding the use of strong bases. It is renowned for its stereospecificity, causing a clean inversion of configuration at the alcohol's stereocenter, a feature of immense value in complex molecule synthesis.[9]
Causality and Mechanistic Insights: The reaction is a redox process. Triphenylphosphine (PPh₃) is oxidized, and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is reduced.[8] PPh₃ and DEAD first react to form a phosphonium salt. This species activates the alcohol, converting the hydroxyl group into an excellent leaving group. The deprotonated pyrrole nitrogen then acts as the nucleophile, attacking the activated alcohol carbon to form the C-N bond and displace triphenylphosphine oxide (TPPO).[9]
Figure 3: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Protocol 2: Mitsunobu N-Alkylation
This protocol details the N-alkylation of a 1H-pyrrolo[2,3-b]pyridine carboxamide with a primary or secondary alcohol.
Materials and Reagents:
| Reagent/Material | Purpose | Supplier Example |
| 1H-Pyrrolo[2,3-b]pyridine carboxamide | Starting Material | N/A (User-supplied) |
| Primary or Secondary Alcohol | Alkylating Agent Precursor | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | Reducing Agent / Activator | Sigma-Aldrich |
| Diisopropyl Azodicarboxylate (DIAD) or DEAD | Oxidizing Agent / Activator | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Sigma-Aldrich |
| Dichloromethane (DCM) | Extraction Solvent | Fisher Scientific |
| Brine (Saturated aq. NaCl) | Washing Agent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Fisher Scientific |
| Silica Gel | Chromatographic Stationary Phase | MilliporeSigma |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1H-pyrrolo[2,3-b]pyridine carboxamide (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (1.2-1.5 eq).
-
Dissolution: Add anhydrous THF to dissolve the reagents (concentration typically 0.1-0.2 M).
-
Reagent Addition: Cool the stirred solution to 0 °C in an ice bath.
-
Activation: Add DIAD or DEAD (1.2-1.5 eq) dropwise to the solution over 10-15 minutes. A color change (typically to yellow or orange) and sometimes a slight exotherm will be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Concentration: Once the starting material is consumed, remove the THF under reduced pressure.
-
Purification Strategy: The primary challenge in Mitsunobu work-ups is the removal of the triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazodicarboxylate byproducts.
-
Direct Chromatography: The crude residue can be directly subjected to silica gel column chromatography. The byproducts are often more polar than the desired product.
-
Precipitation/Filtration: An alternative is to dissolve the crude residue in a minimal amount of dichloromethane and add a non-polar solvent like hexanes or diethyl ether to precipitate the TPPO, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.
-
-
Final Purification: Purify the material obtained from the previous step by silica gel column chromatography to isolate the pure N1-alkylated product.
References
-
ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Retrieved from [Link]
-
PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]
-
NIH. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Retrieved from [Link]
-
NIH. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
PubMed. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
RSC Publishing. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
NIH. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]
-
Semantic Scholar. (2007). Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
RSC Publishing. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
-
MDPI. (n.d.). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]
-
Semantic Scholar. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
PubMed. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
NIH. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
-
PrepChem.com. (n.d.). Synthesis of 1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing Novel 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives in Kinase Assays
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as an excellent "hinge-binding" motif, a critical interaction for competitive kinase inhibition.[3][4] The scaffold's key feature is the coplanar pyridine nitrogen and pyrrole N-H group, which can form two crucial hydrogen bonds with the kinase hinge region backbone, effectively anchoring the inhibitor in the ATP-binding pocket.[1][2][3]
This unique bidentate hydrogen bonding capability, combined with multiple sites for synthetic modification, has made the 7-azaindole framework the foundation for numerous successful kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[1][3] The 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a key derivative, serving as a versatile starting point for the development of novel, potent, and selective kinase inhibitors targeting a wide array of kinases across the human kinome.[5][6][7]
This guide provides a comprehensive framework and detailed protocols for researchers engaged in the characterization of novel compounds derived from this potent scaffold. We will focus on robust, luminescence-based assays for primary screening and potency determination.
The Scientific Rationale: Mechanism of Action and Assay Choice
Kinase Hinge Binding
The majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[1] The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and forms the backbone of the ATP-binding site.[8] The 7-azaindole scaffold mimics the hydrogen bonding pattern of adenine, with the pyridine N atom acting as a hydrogen bond acceptor and the pyrrole NH serving as a hydrogen bond donor.[2][3] This interaction is fundamental to the inhibitory activity of compounds built upon this core. Analysis of co-crystal structures shows that this scaffold can adopt multiple binding modes (e.g., "normal" or "flipped"), further expanding its versatility in targeting different kinases.[3][5]
Principle of Luminescence-Based Kinase Assays
To evaluate the inhibitory potential of novel compounds, a reliable method to measure kinase activity is required. Kinase activity is the enzymatic transfer of a phosphate group from ATP to a substrate, producing ADP as a universal byproduct.[9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a highly sensitive, robust, and high-throughput compatible method for quantifying kinase activity by measuring the amount of ADP produced.[10][11][12]
The assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Afterward, an "ADP-Glo™ Reagent" is added to terminate the reaction and, crucially, eliminate any remaining, unconsumed ATP. This step is vital for reducing background signal.[11]
-
ADP Conversion & Signal Generation: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, generating a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[11][12]
This format is superior for inhibitor screening due to its high signal-to-background ratio and resistance to compound interference compared to other methods.[13]
Experimental Workflow for Inhibitor Characterization
The process of characterizing a new kinase inhibitor derived from the this compound scaffold follows a logical progression from broad screening to detailed potency analysis.
Protocol 1: Primary Screening of Carboxamide Derivatives
Objective: To identify "hit" compounds from a library of this compound derivatives that inhibit the target kinase activity by more than a predefined threshold (e.g., >70%) at a single, high concentration (e.g., 10 µM).[14]
Materials:
-
Target Kinase (e.g., BRAF, JAK1)
-
Kinase Substrate (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Test Compounds (dissolved in 100% DMSO)
-
Known Potent Inhibitor (Positive Control, e.g., Vemurafenib for BRAF)
-
Assay Buffer (Kinase-specific, e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, pH 7.5)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Kinase/Substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration in the assay should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.[15]
-
Prepare intermediate dilutions of test compounds, positive control, and DMSO (vehicle control) in Assay Buffer. The final DMSO concentration should be kept low (≤1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup (5 µL Kinase Reaction Volume):
-
Test Wells: Add 1.25 µL of test compound dilution.
-
Positive Control Wells: Add 1.25 µL of positive control inhibitor dilution.
-
Negative Control (0% Inhibition): Add 1.25 µL of vehicle control (e.g., 1% DMSO in buffer).
-
Blank (100% Inhibition): Add 1.25 µL of vehicle control. To these wells, add 2.5 µL of Assay Buffer instead of the Kinase/Substrate mix in the next step.
-
-
Kinase Addition & Pre-incubation:
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells except the "Blank" wells.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Cover the plate and pre-incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.[16]
-
-
Initiate Kinase Reaction:
-
Add 1.25 µL of the 2X ATP solution to all wells.
-
Mix, cover, and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C). Ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
Develop Luminescent Signal:
-
Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.[11]
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[11]
-
-
Data Acquisition:
-
Read the luminescence on a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Negative - Signal_Blank))
-
Identify compounds with inhibition greater than your predefined threshold as "hits."
-
Protocol 2: IC50 Determination for Hit Compounds
Objective: To determine the potency (IC50 value) of the hit compounds by measuring kinase inhibition across a range of concentrations.
Procedure:
This protocol is nearly identical to the primary screen, with one key difference in the compound plating step.
-
Compound Preparation:
-
Create a serial dilution series for each hit compound (e.g., 10-point, 1:3 dilution starting from 100 µM). Prepare these dilutions in 100% DMSO first, then create intermediate dilutions in Assay Buffer.
-
-
Assay Plate Setup:
-
Instead of a single concentration, add 1.25 µL of each concentration of the serially diluted compound to the appropriate wells.
-
Include positive and negative controls as described in Protocol 1.
-
-
Execution and Data Acquisition:
-
Follow steps 3 through 6 from Protocol 1.
-
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Example Data Presentation
| Compound ID | % Inhibition @ 10 µM | IC50 (nM) |
| AZ-001 | 95.2% | 85.3 |
| AZ-002 | 15.6% | >10,000 |
| AZ-003 | 88.1% | 212.7 |
| Pos-Control | 99.8% | 31.5 |
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Action |
| High Background Signal | ATP contamination in reagents; Compound autofluorescence or interference with luciferase.[17] | Use high-purity ATP. Run a control plate with the compound but no kinase to check for direct signal interference.[17] |
| Low Signal-to-Background | Insufficient kinase activity; Sub-optimal ATP concentration; Reaction not in linear range. | Titrate kinase and substrate concentrations. Optimize reaction time. Ensure ATP concentration is near Km. |
| Poor Z'-factor (<0.5) | High well-to-well variability; Inconsistent liquid handling. | Ensure thorough mixing. Use calibrated pipettes or automated handlers. Check reagent stability. |
| Inconsistent IC50 Values | Compound instability or aggregation; Incorrect serial dilutions. | Prepare fresh compound stocks. Consider adding 0.01% Triton X-100 to the assay buffer to prevent aggregation.[17] Verify dilution series. |
Visualization of Assay Principle
The following diagram illustrates the core mechanism of the ADP-Glo™ assay used in the protocols.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. books.rsc.org [books.rsc.org]
- 14. crossfire-oncology.com [crossfire-oncology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Introduction: Unlocking the Therapeutic Potential of 1H-Pyrrolo[2,3-b]pyridines
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a versatile core for the design of potent and selective inhibitors of various protein kinases. Notably, derivatives of this scaffold have shown promise as inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia Telangiectasia Mutated (ATM) kinase, which are crucial players in oncology, immunology, and DNA damage response pathways.[1][2][3][4][5][6][7]
The successful development of these targeted therapies hinges on the robust characterization of their biological activity in a cellular context. Cell-based assays are indispensable tools that bridge the gap between in vitro biochemical activity and in vivo efficacy. They provide a more physiologically relevant environment to assess a compound's potency, selectivity, mechanism of action, and potential off-target effects. This guide provides detailed protocols and expert insights into a suite of essential cell-based assays for the comprehensive evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
Section 1: Foundational Assays for Assessing Cellular Impact
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These foundational assays provide a broad understanding of a compound's cytotoxic or cytostatic effects, which is crucial for interpreting data from more specific mechanistic studies.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is often an indicator of cell viability.[8][9][10][11][12] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[9][11] The intensity of the color is directly proportional to the number of metabolically active cells.
Causality Behind Experimental Choices:
-
Choice of MTT vs. MTS: The primary difference lies in the solubility of the formazan product. MTT forms an insoluble purple formazan that requires a solubilization step, whereas MTS is reduced to a soluble formazan, simplifying the protocol.[9][10][11] The choice depends on the desired workflow and potential for interference from the solubilizing agent.
-
Seeding Density: Optimizing cell seeding density is critical. Too few cells will result in a weak signal, while over-confluence can lead to nutrient depletion and contact inhibition, affecting metabolic activity and skewing results.
-
Treatment Duration: The incubation time with the compound should be sufficient to observe a biological effect, typically ranging from 24 to 72 hours, depending on the cell line's doubling time and the compound's mechanism of action.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Parameter | Recommended Range |
| Cell Seeding Density | 1,000 - 20,000 cells/well |
| Compound Concentration | Logarithmic dilution series (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 24 - 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilization Agent | DMSO, Acidified Isopropanol |
| Absorbance Wavelength | 570 nm |
Apoptosis Assays
Many targeted therapies, including kinase inhibitors, induce apoptosis or programmed cell death. Assessing the apoptotic potential of 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for understanding their anti-cancer mechanism.
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol: Annexin V/PI Staining [13]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the 1H-pyrrolo[2,3-b]pyridine derivative at various concentrations for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC, Alexa Fluor 488) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting signal is proportional to the caspase activity.[14]
Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the caspase-3/7 reagent to room temperature.
-
Add the caspase-3/7 reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Visualization of Apoptosis Induction Pathway
Caption: Workflow of apoptosis induction by a 1H-pyrrolo[2,3-b]pyridine derivative.
Section 2: Mechanistic Assays for Target Engagement and Pathway Analysis
Once the general cellular effects are established, it is crucial to investigate the specific mechanism of action of the 1H-pyrrolo[2,3-b]pyridine derivatives. This involves confirming target engagement within the cell and analyzing the downstream signaling consequences.
Cell-Based Kinase Assays
Principle: These assays measure the inhibitory activity of a compound on its specific kinase target within a cellular environment.[15][16][17][18] This is often achieved by quantifying the phosphorylation of a known downstream substrate of the target kinase.
Causality Behind Experimental Choices:
-
Assay Format: Various formats are available, including ELISA, Western Blot, and Meso Scale Discovery (MSD) assays, each with its own advantages in terms of throughput, sensitivity, and multiplexing capabilities.[15]
-
Antibody Specificity: The use of highly specific antibodies that recognize the phosphorylated form of the substrate is critical for accurate results.
-
Stimulation Conditions: For many kinase pathways, stimulation with a specific ligand (e.g., cytokine for JAK-STAT pathway) is necessary to activate the kinase and observe the effect of the inhibitor.
Protocol: Western Blot for Phospho-Substrate Detection
-
Cell Treatment and Lysis:
-
Seed cells and treat with the compound as previously described. If necessary, stimulate the cells with the appropriate ligand for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH, β-actin).
-
Reporter Gene Assays
Principle: Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[19][20][21][22][23] They involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is regulated by a transcription factor downstream of the signaling pathway of interest. Inhibition of the pathway by a compound will lead to a decrease in reporter gene expression.
Protocol: Dual-Luciferase Reporter Assay
-
Transfection:
-
Co-transfect cells with an experimental reporter plasmid (e.g., STAT3-responsive firefly luciferase) and a control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).
-
-
Compound Treatment:
-
After transfection, treat the cells with the 1H-pyrrolo[2,3-b]pyridine derivative and the appropriate stimulus.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.
-
Visualization of a Kinase Signaling Pathway and Reporter Assay
Caption: Inhibition of a kinase signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Section 3: Advanced Assays for Deeper Mechanistic Insights
For a more in-depth understanding of the compound's cellular activity, advanced assays can be employed to investigate effects on the cell cycle and protein-protein interactions.
Cell Cycle Analysis
Principle: Many kinase inhibitors can cause cell cycle arrest at specific phases (G1, S, or G2/M). Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of the percentage of cells in each phase of the cell cycle.[24][25][26][27][28]
Protocol: PI Staining for Cell Cycle Analysis [24][25][26][27]
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for a duration that is at least equivalent to one cell cycle (e.g., 24 hours).
-
Harvest the cells as described for the Annexin V assay.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
-
Protein-Protein Interaction Assays (BRET/FRET)
Principle: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study protein-protein interactions in living cells.[29][30][31][32][33] These assays rely on the non-radiative transfer of energy from a donor molecule (a luciferase in BRET, a fluorescent protein in FRET) to an acceptor molecule (a fluorescent protein) when they are in close proximity (<10 nm). If a 1H-pyrrolo[2,3-b]pyridine derivative disrupts a protein-protein interaction, the BRET or FRET signal will be reduced.
Protocol: Generic BRET Assay Workflow
-
Cell Line Generation:
-
Generate a stable cell line co-expressing the two proteins of interest, one fused to a donor (e.g., Renilla luciferase) and the other to an acceptor (e.g., YFP).
-
-
Assay Setup:
-
Seed the cells in a white-walled 96- or 384-well plate.
-
Treat with the compound for the desired time.
-
-
Signal Measurement:
-
Add the luciferase substrate (e.g., coelenterazine).
-
Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor emission peaks using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates disruption of the protein-protein interaction.
-
Conclusion
The comprehensive suite of cell-based assays described in these application notes provides a robust framework for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. By systematically assessing their impact on cell viability, apoptosis, target engagement, pathway modulation, and other cellular processes, researchers can gain critical insights into their therapeutic potential and mechanism of action. This detailed understanding is essential for advancing the most promising candidates through the drug development pipeline.
References
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
CliniSciences. Reporter-Based Assays. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Dacres, H., et al. (2012). Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. Methods in Molecular Biology, 812, 249-266. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]
-
Vrecl, M., et al. (2011). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology, 756, 291-304. [Link]
-
BMG LABTECH. Gene reporter assays. [Link]
-
De, A., et al. (2009). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (26), 1162. [Link]
-
Eurofins DiscoverX. Signaling Reporter Assays. [Link]
-
Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 911, 237-244. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
University of Leicester. Cell Cycle Tutorial Contents. [Link]
-
Matoulková, E., & Vojtěšek, B. (2014). Detection of Protein-protein Interactions by FRET and BRET Methods. Klinicka Onkologie, 27(Supplementum), 82-86. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16568-16580. [Link]
-
Berthold Technologies. Methods to study Protein-Protein Interactions. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161700. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16568-16580. [Link]
-
Lee, J. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544-1565. [Link]
-
Lee, J. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544-1565. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Rajan, R., & Krishnan, U. M. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1640, 93-99. [Link]
-
Wikipedia. MTT assay. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Liu, X., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]
-
Lee, J. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ResearchGate. [Link]
Sources
- 1. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 20. Reporter Gene Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Signaling Reporters [discoverx.com]
- 23. caymanchem.com [caymanchem.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 28. Cell Cycle Protocols [bdbiosciences.com]
- 29. Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 33. berthold.com [berthold.com]
Application Notes & Protocols: Characterizing 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives in Cancer Cell Lines
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application and evaluation of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on 3-carboxamide derivatives, in cancer cell line models. We will explore the mechanistic basis for their anti-cancer activity and provide field-proven protocols for their characterization.
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Oncology
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1] Its structure is a bioisostere of natural purines and indoles, allowing it to interact with a wide range of biological targets with high affinity.[1] The strategic placement of a nitrogen atom in the indole ring can enhance binding affinity and improve physicochemical properties, making it a highly sought-after framework in drug design.[1][2]
The success of this scaffold is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®), a potent BRAF kinase inhibitor used to treat melanoma, which features a 7-azaindole core.[1][3] This guide focuses on derivatives functionalized with a carboxamide group at the 3-position, a modification that allows for diverse chemical explorations and interactions with various enzymatic targets implicated in cancer progression.
Core Mechanisms of Action in Cancer
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold exert their anti-cancer effects primarily through the inhibition of key protein kinases that drive oncogenic signaling pathways. The specific target profile is dictated by the chemical substitutions on the core scaffold.
Inhibition of Oncogenic Kinase Signaling
The dysregulation of protein kinase activity is a hallmark of many cancers. The 7-azaindole scaffold is a versatile hinge-binding motif, enabling the design of potent inhibitors for several important kinase families.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a known driver in various tumors, including breast, lung, and bladder cancers.[4] Specific 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4] This inhibition blocks downstream signaling through pathways like RAS-MEK-ERK and PI3K-Akt, leading to reduced cancer cell proliferation, migration, and the induction of apoptosis.[4] For instance, one derivative, compound 4h, demonstrated potent FGFR inhibitory activity and effectively inhibited proliferation and induced apoptosis in the 4T1 breast cancer cell line.
-
Ribosomal S6 Protein Kinase 2 (RSK2): RSK2 is a downstream effector of the MAPK/ERK pathway and is implicated in cell proliferation, survival, and migration.[5] Novel RSK2 inhibitors have been developed by incorporating a phenyl sulfonamide group onto 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[5] These compounds show potent enzymatic inhibition of RSK2 (with IC50 values as low as 1.7 nM) and strong anti-proliferative activity against triple-negative breast cancer cell lines like MDA-MB-468.[5]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[6] Rational design has led to highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[6] These compounds have been shown to act as chemosensitizers, demonstrating synergistic antitumor efficacy when combined with agents like irinotecan in colon cancer xenograft models (HCT116 and SW620).[6]
-
Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for other cancer-relevant kinases, including Janus Kinase 1 (JAK1) and TRAF2 and NCK interacting kinase (TNIK).[7][8]
Case Study: Interruption of the MAPK/ERK Pathway
A primary mechanism for many 7-azaindole-based compounds is the disruption of the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway.[9][10] This pathway is a central regulator of cell growth and survival.[11][12]
In a large percentage of melanomas (~50%), a specific mutation in the BRAF kinase (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.[3] Vemurafenib, a 7-azaindole-containing drug, selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity.[13][14] This action blocks the downstream phosphorylation cascade, preventing the activation of MEK and ERK.[15] The ultimate result is an inhibition of proliferation, G1 cell-cycle arrest, and apoptosis in BRAF-mutant cancer cells.[15][16]
Caption: Inhibition of the hyperactivated MAPK/ERK signaling pathway.
Quantitative Data: In Vitro Efficacy
The potency of 1H-pyrrolo[2,3-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays.
| Compound Class/Example | Target | Cancer Cell Line | Reported IC50 |
| Phenyl Sulfonamide Derivative (B1 ) | RSK2 | MDA-MB-468 (Breast) | 0.13 µM (anti-proliferative)[5] |
| Phenyl Sulfonamide Derivatives | RSK2 | (Enzymatic Assay) | Down to 1.7 nM[5] |
| Pyrrolo[2,3-b]pyridine Derivative (4h ) | FGFR1 | (Enzymatic Assay) | 7 nM[4] |
| Pyrrolo[2,3-b]pyridine Derivative (4h ) | FGFR2 | (Enzymatic Assay) | 9 nM[4] |
| 1H-pyrrolo[3,2-c]pyridine Derivative (10t ) | Tubulin Polymerization | HeLa (Cervical) | 0.12 µM (anti-proliferative)[17] |
| 1H-pyrrolo[3,2-c]pyridine Derivative (10t ) | Tubulin Polymerization | SGC-7901 (Gastric) | 0.15 µM (anti-proliferative)[17] |
| 1H-pyrrolo[3,2-c]pyridine Derivative (10t ) | Tubulin Polymerization | MCF-7 (Breast) | 0.21 µM (anti-proliferative)[17] |
Experimental Workflows & Protocols
Evaluating a novel 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivative requires a systematic, multi-faceted approach to determine its biological activity and mechanism of action.
Caption: Experimental workflow for compound characterization.
Protocol 1: Cell Viability and IC50 Determination
Objective: To measure the dose-dependent cytotoxic/cytostatic effect of the test compound on a cancer cell line and determine its IC50 value.
Causality: This assay is the foundational screen. It establishes the concentration range at which the compound exerts a biological effect. The 72-hour time point is a standard duration that allows for multiple cell doublings, providing a robust window to observe effects on proliferation.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma for a BRAF inhibitor, MCF-7 for a general screen)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based kit (e.g., CellTiter-Glo®)
-
Multi-channel pipette, incubator, plate reader (absorbance or luminescence)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the outer wells filled with sterile PBS to minimize evaporation (edge effect). Incubate for 24 hours at 37°C, 5% CO2.
-
Self-Validation: A 24-hour adherence period ensures cells are in a healthy, exponential growth phase before treatment.
-
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in complete medium. Start from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~1 nM). Also prepare a "vehicle control" with the same final DMSO concentration as the highest compound dose (typically ≤0.5%).
-
Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Add 100 µL of the vehicle control medium to the control wells.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Assay Readout (MTT example): a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours until purple formazan crystals are visible. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. d. Read the absorbance at 570 nm on a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle control (set to 100% viability). b. Plot the normalized viability (%) against the log of the compound concentration. c. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
Causality: This assay differentiates between apoptosis and necrosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining provides a quantitative measure of apoptotic cell death.
Materials:
-
6-well plates
-
Test compound and vehicle (DMSO)
-
Flow cytometer
-
Annexin V-FITC / PI staining kit (contains binding buffer)
-
FACS tubes
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates at a density that will result in ~70-80% confluency after 48 hours. Allow to adhere overnight.
-
Treat cells with the test compound at its predetermined IC50 and 2X IC50 concentrations. Include a vehicle control. A positive control (e.g., staurosporine) is recommended.
-
Incubation: Incubate for a relevant time point (e.g., 24 or 48 hours), which may need to be optimized.
-
Cell Harvesting: a. Collect the supernatant (contains floating, dead cells). b. Wash the adherent cells with PBS and trypsinize. c. Combine the trypsinized cells with their corresponding supernatant. Centrifuge at 300 x g for 5 minutes.
-
Staining: a. Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population and create a quadrant plot (FITC vs. PI).
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.
-
Protocol 3: Western Blot for Target Pathway Modulation
Objective: To provide mechanistic evidence by observing changes in the phosphorylation status of key proteins within a targeted signaling pathway.
Causality: For a kinase inhibitor, the most direct proof of its cellular activity is a decrease in the phosphorylation of its direct or downstream substrates. Comparing the levels of the phosphorylated protein to the total protein level is crucial to ensure that the observed effect is due to inhibition of kinase activity, not a general decrease in protein expression.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-cleaved-PARP)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Treat with the test compound (IC50 and 2X IC50) for a short duration (e.g., 1-6 hours) to capture acute signaling changes.
-
Protein Extraction: Wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash thoroughly with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping & Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-ERK) and a loading control (e.g., β-actin) to ensure equal loading and specific inhibition of phosphorylation.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central.
- Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed.
- BRAF Inhibitors: Molecular Targeting and Immunomodul
- Targeting the ERK Signaling P
- Vemurafenib.
- Vemurafenib P
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- Definition of vemurafenib.
- FDA approves dabrafenib–trametinib for BRAF-positive cancers.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
- The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer. Frontiers in Cell and Developmental Biology.
- Exploring the Molecular Mechanisms of the ERK/MAPK Pathway in Melanoma Development. Highlights in Health and Medicine.
- Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed.
- What are BRAF V600E inhibitors and how do they work?.
- Targeting the ERK Signaling P
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Europe PMC.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the ERK Signaling Pathway in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 12. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 13. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide as an Immunomodulator
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Emerging Role of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Immunomodulation
The 1H-pyrrolo[2,3-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of targeted therapies. Its unique electronic and structural properties allow for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets. Within this class, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its analogues have emerged as potent immunomodulators, primarily through the inhibition of the Janus kinase (JAK) family of enzymes.[1][2][3] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in both innate and adaptive immunity.[4][5] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.
These application notes provide a comprehensive guide for researchers investigating the immunomodulatory properties of this compound. We will delve into its primary mechanism of action, offer detailed protocols for its in vitro characterization, and provide insights into the interpretation of experimental results.
II. Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The immunomodulatory effects of many 1H-pyrrolo[2,3-b]pyridine derivatives are attributed to their potent inhibition of the JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[3][6] These enzymes are essential for transducing signals from a wide array of cytokines and growth factors that govern immune cell development, activation, and function.
The canonical JAK-STAT signaling cascade can be summarized as follows:
-
Cytokine Binding and Receptor Dimerization: Extracellular cytokines bind to their specific receptors on the cell surface, inducing receptor dimerization or multimerization.
-
JAK Activation: This receptor clustering brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event triggers the dissociation of STATs from the receptor, their subsequent dimerization, and translocation into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[5]
This compound, by acting as a JAK inhibitor, effectively blocks this signaling cascade at an early and critical juncture. This leads to a downstream reduction in the production of pro-inflammatory mediators and a dampening of the overall immune response. The selectivity of different derivatives for specific JAK isoforms can influence their therapeutic application and side-effect profile.[1][2]
Figure 1: Mechanism of action of this compound.
III. Experimental Protocols for In Vitro Evaluation
The following protocols are designed to assess the immunomodulatory activity of this compound in vitro. It is crucial to first determine the non-toxic concentration range of the compound using a standard cytotoxicity assay before proceeding with functional assays.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to immune cells, thereby ensuring that observed immunomodulatory effects are not due to cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[7]
Materials:
-
Immune cell line (e.g., Jurkat for T-cells, RAW264.7 for macrophages) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin).
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration of the compound against cell viability to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity. Subsequent functional assays should be performed at non-toxic concentrations.
Protocol 2: T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of T-lymphocytes.[2][8][9]
Principle: T-cell proliferation is a hallmark of an adaptive immune response. This assay measures the ability of the compound to inhibit T-cell division following stimulation with a mitogen (e.g., Phytohemagglutinin - PHA) or a specific cytokine (e.g., Interleukin-2 - IL-2). Proliferation can be quantified by measuring the incorporation of a labeled nucleoside, such as [³H]thymidine or BrdU, into newly synthesized DNA.
Materials:
-
PBMCs isolated from healthy donors or a T-cell line (e.g., Jurkat).
-
Complete RPMI-1640 medium.
-
Mitogen (PHA, 5 µg/mL) or Cytokine (IL-2, 10 ng/mL).
-
This compound (at non-toxic concentrations).
-
[³H]thymidine (1 µCi/well) or BrdU labeling solution.
-
96-well round-bottom microplates.
-
Cell harvester and liquid scintillation counter (for [³H]thymidine) or anti-BrdU antibody and microplate reader (for BrdU assay).
Procedure:
-
Cell Preparation: Adjust the cell suspension to 1 x 10⁶ cells/mL in complete medium.
-
Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.
-
Compound Addition: Add 50 µL of this compound at various concentrations (in triplicate).
-
Stimulation: Add 100 µL of the mitogen or cytokine solution to the appropriate wells. Include unstimulated and stimulated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Labeling: For the final 18 hours of incubation, add [³H]thymidine or BrdU to each well.
-
Quantification:
-
[³H]thymidine: Harvest the cells onto filter mats, and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU: Follow the manufacturer's protocol for the BrdU assay, which typically involves cell fixation, permeabilization, addition of an anti-BrdU antibody, and a colorimetric readout.
-
-
Data Analysis: Express the results as counts per minute (CPM) or absorbance units. Calculate the percentage of inhibition of proliferation compared to the stimulated control.
Protocol 3: Cytokine Production Assay in Macrophages
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages.[4][7]
Principle: Macrophages are key players in the innate immune response and produce a variety of cytokines upon activation. This protocol uses lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to stimulate macrophages. The levels of secreted cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW264.7).
-
Complete DMEM medium.
-
Lipopolysaccharide (LPS, 1 µg/mL).
-
This compound (at non-toxic concentrations).
-
24-well plates.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatants.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition of cytokine production by the compound compared to the LPS-stimulated control.
Figure 2: Experimental workflow for in vitro evaluation.
IV. Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the described protocols.
| Assay | Endpoint | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Cytotoxicity (RAW264.7) | Cell Viability | > [Highest non-toxic conc.] | [e.g., Doxorubicin] |
| T-Cell Proliferation | [³H]thymidine incorporation | [Calculated Value] | [e.g., Tofacitinib] |
| Cytokine Production | TNF-α Release | [Calculated Value] | [e.g., Dexamethasone] |
| Cytokine Production | IL-6 Release | [Calculated Value] | [e.g., Dexamethasone] |
Interpretation of Results:
-
A potent immunomodulator will exhibit low IC₅₀ values in the functional assays (T-cell proliferation, cytokine production) and a high IC₅₀ value in the cytotoxicity assay, indicating a favorable therapeutic window.
-
The inhibition of T-cell proliferation suggests an effect on the adaptive immune system.[8]
-
The reduction in TNF-α and IL-6 production by macrophages points to an impact on the innate immune system.[7]
-
Comparing the IC₅₀ values across different assays can provide insights into the compound's primary mechanism of action and cellular targets.
V. Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following measures should be incorporated into the experimental design:
-
Positive and Negative Controls: Always include appropriate positive (a known inhibitor) and negative (vehicle) controls in every assay.
-
Dose-Response Curves: Evaluate the compound over a range of concentrations to establish a clear dose-response relationship and accurately determine IC₅₀ values.
-
Replicates: Perform all experiments with technical and biological replicates to assess variability and ensure statistical significance.
-
Cell Line Authentication: Regularly authenticate cell lines to prevent cross-contamination or genetic drift.
-
Reagent Quality Control: Use high-quality, endotoxin-free reagents, especially for cell culture and stimulation assays.
By adhering to these principles, researchers can generate a robust and trustworthy dataset to support the development of this compound as a novel immunomodulator.
VI. References
-
Invitrocue. Immunomodulatory Assays. [Link]
-
Lia, G., et al. (2017). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Molecular Biology, 1559, 1-12. [Link]
-
Uddin, M. J., et al. (2020). Understanding immune-modulatory efficacy in vitro. Biomedicine & Pharmacotherapy, 131, 110634. [Link]
-
Steer, S., et al. (1990). An in vitro test for immunomodulators?. Toxicology in Vitro, 4(4-5), 360-362. [Link]
-
Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1149-1167. [Link]
-
Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1149-1167. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(16), 4871-4883. [Link]
-
Antonelli, R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Wendel, A. (2000). Testing of immunomodulatory properties in vitro. Toxicology Letters, 112-113, 305-308. [Link]
-
Zhao, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115017. [Link]
-
Williams, W. V., et al. (2011). 2,7-Pyrrolo[2,1-f][4][8][10]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7431-7434. [Link]
-
WO2021017384A1 - Dihydro-pyrrolo-pyrimidine selective jak2 inhibitor. Google Patents.
-
Antonelli, R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 5. WO2021017384A1 - Dihydro-pyrrolo-pyrimidine selective jak2 inhibitor - Google Patents [patents.google.com]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An in vitro test for immunomodulators? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives with Fibroblast Growth Factor Receptor (FGFR)
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives, a promising scaffold for kinase inhibition, with the Fibroblast Growth Factor Receptor (FGFR) family. This guide emphasizes the causality behind methodological choices, ensuring a robust and validated computational workflow.
Foundational Concepts and Strategic Overview
The Therapeutic Target: Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, resulting from gene amplification, mutations, or translocations, is a key driver in various cancers, including bladder, breast, and lung cancers.[2][3][4] This makes FGFRs highly attractive targets for cancer therapy.[5] The intracellular kinase domain is the primary target for small molecule inhibitors, which typically bind in the ATP-binding pocket to block downstream signaling.[2][6] Key structural features of this pocket include the hinge region, the P-loop, and the activation loop (A-loop), which are critical for inhibitor binding and kinase regulation.[6][7]
The Inhibitor Scaffold: 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[8][9][10] Its structure is adept at forming critical hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[11] Specifically, the pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively, anchoring the molecule in the ATP binding site and providing a strong foundation for potency and selectivity.[5][11]
The Computational Method: Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor).[12][13][14] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the structural basis of molecular recognition.[14] This protocol will utilize AutoDock Vina , a widely adopted open-source docking program celebrated for its accuracy and efficiency.[15][16][17] Vina employs a sophisticated scoring function to estimate the binding free energy (ΔG), reported in kcal/mol, where more negative values suggest stronger binding.[18][19]
Overall Workflow
The docking process is a systematic workflow, beginning with data acquisition and preparation, proceeding to simulation, and culminating in detailed analysis. Each step is critical for the integrity of the final results.
Sources
- 1. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening [frontiersin.org]
- 5. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Structure, activation and dysregulation of fibroblast growth factor receptor kinases: perspectives for clinical targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. annualreviews.org [annualreviews.org]
- 14. amdhs.org [amdhs.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Xenograft Models for Efficacy Testing of 1H-Pyrrolo[2,3-b]pyridine Compounds
Introduction: The Therapeutic Promise of 1H-Pyrrolo[2,3-b]pyridines in Oncology
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone for designing potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors have become a major focus of oncology drug discovery.
Compounds based on the 7-azaindole scaffold have demonstrated inhibitory activity against a range of clinically relevant kinases, including PI3K, FGFR, CDK8, and ATM.[1][3][4][5][6] This broad applicability underscores the importance of robust preclinical models to evaluate their therapeutic potential. This guide provides a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the anti-tumor efficacy of novel 1H-pyrrolo[2,3-b]pyridine derivatives.
Foundational Principles: Why Xenograft Models?
Cell line-derived xenograft (CDX) models are a cornerstone of preclinical oncology research.[7] These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[8][9] The compromised immune system of these mice prevents the rejection of the human tumor cells, allowing for the formation of a solid tumor that can be used to evaluate the efficacy of anti-cancer agents.[10]
The primary advantages of CDX models include their reproducibility, relatively low cost, and the ability to generate large cohorts of tumor-bearing animals for statistically significant studies.[9] They provide a valuable platform to assess a compound's ability to inhibit tumor growth in a complex biological system, offering insights that cannot be obtained from in vitro assays alone.
Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict accordance with ethical guidelines for the welfare and use of animals in cancer research.[11][12][13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the experimental design.[11] Researchers must prioritize animal well-being, establish humane endpoints, and ensure that all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[14][15]
Experimental Workflow for Efficacy Testing
The successful execution of a xenograft study involves a series of well-defined steps, from initial cell culture to final data analysis. This section outlines the complete workflow for testing 1H-pyrrolo[2,3-b]pyridine compounds.
Caption: High-level overview of the in vivo xenograft study workflow.
Detailed Protocols
Part 1: Cell Line Selection and Preparation
The choice of cell line is critical and should be guided by the specific kinase target of the 1H-pyrrolo[2,3-b]pyridine compound. For instance, if the compound targets the PI3K/AKT/mTOR pathway, cell lines with known mutations or amplifications in these genes would be appropriate.[1][3]
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture: Culture the selected human cancer cell line (e.g., HT-29 for colorectal cancer, PC-3 for prostate cancer) in the recommended complete medium.[16][17] Maintain cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free from mycoplasma contamination.[10]
-
Harvesting: When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS) and detach using trypsin-EDTA.[10]
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a known volume of serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion. Viability should be >95%.
-
Final Preparation: Adjust the cell concentration to the desired density for injection (typically 1 x 10^7 to 5 x 10^7 cells/mL) in cold, sterile PBS or serum-free medium.[10] For poorly engrafting cell lines, consider resuspending the cells in a 1:1 mixture of PBS and Matrigel®.[10][18] Keep the cell suspension on ice until injection to maintain viability.[10]
| Cell Line Example | Cancer Type | Typical Inoculum (cells/mouse) | Notes |
| HT-29 | Colorectal | 5 x 10^6 | Often used for studies on kinase inhibitors.[17] |
| PC-3 | Prostate | 1-5 x 10^6 | Androgen-independent cell line.[19] |
| A549 | Lung | 5-10 x 10^6 | Commonly used for non-small cell lung cancer studies.[16] |
| MDA-MB-231 | Breast | 5 x 10^6 | Triple-negative breast cancer model.[16] |
Part 2: Establishment of Subcutaneous Xenograft Model
Immunodeficient mouse strains such as athymic nude (Nu/Nu) or NOD-SCID are commonly used for xenograft studies.[8][9]
Protocol 2: Subcutaneous Tumor Implantation
-
Animal Preparation: Acclimatize 6-8 week old female immunodeficient mice for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mouse using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.[18]
-
Injection: Gently mix the cell suspension to ensure homogeneity. Using a 25-27 gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.[10][18]
-
Recovery: Monitor the mice until they have fully recovered from anesthesia. Place them in a clean cage with easily accessible food and water.
Part 3: Compound Formulation and Administration
The route of administration should ideally mimic the intended clinical route for the 1H-pyrrolo[2,3-b]pyridine compound.[20] Oral gavage, intraperitoneal (IP), and intravenous (IV) injections are common.[19][21]
Protocol 3: Drug Formulation and Dosing
-
Formulation: Prepare the 1H-pyrrolo[2,3-b]pyridine compound in a suitable vehicle. Common vehicles include saline, PBS, or a mixture of solvents like DMSO, PEG300, and Tween 80. Ensure the final formulation is sterile and stable.
-
Dose Calculation: Calculate the required dose for each mouse based on its body weight. Dosing is typically expressed in mg/kg.
-
Administration: Administer the compound according to the predetermined schedule (e.g., once daily, twice daily).
-
Control Group: Administer the vehicle alone to the control group of mice.
Part 4: Efficacy Evaluation and Monitoring
Regular monitoring of tumor growth and animal health is crucial for a successful study.
Protocol 4: Tumor Growth Measurement and Animal Monitoring
-
Tumor Measurement: Once tumors are palpable, measure their length (L) and width (W) using digital calipers 2-3 times per week.[22]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[22][23] Other formulas, such as the ellipsoid formula, may also be used for greater accuracy with smaller tumors.[24]
-
Body Weight and Health: Monitor the body weight of each mouse at least twice a week. Observe the animals daily for any signs of distress, toxicity, or cachexia.[11][13]
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals exhibit signs of excessive weight loss (>20%) or distress, in accordance with humane endpoint guidelines.[13]
Data Analysis and Interpretation
The primary endpoint of an efficacy study is typically tumor growth inhibition (TGI).
Tumor Growth Inhibition (TGI):
TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in mean tumor volume of the treated group from the start to the end of treatment.
-
ΔC is the change in mean tumor volume of the control group over the same period.
A higher TGI value indicates greater anti-tumor activity. Tumor regression is observed when the tumor volume at the end of the study is smaller than at the beginning.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole compound.
Downstream Analysis: Unveiling the Mechanism of Action
At the end of the study, tumors and other tissues can be collected for further analysis to confirm the mechanism of action of the 1H-pyrrolo[2,3-b]pyridine compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected to determine the concentration of the compound over time (PK).[25][26] Tumor and plasma samples can be analyzed to correlate drug exposure with target engagement and downstream signaling effects (PD).[27]
-
Histology and Immunohistochemistry (IHC): Tumors can be fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess morphology.[28][29] IHC can be used to measure biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and target engagement (e.g., phosphorylated forms of the target kinase or its substrates).[28][30]
Conclusion
In vivo xenograft models are indispensable tools for the preclinical evaluation of novel anti-cancer agents like 1H-pyrrolo[2,3-b]pyridine derivatives. A well-designed and ethically conducted xenograft study can provide crucial data on a compound's efficacy, mechanism of action, and potential for further development. By following the detailed protocols and principles outlined in this guide, researchers can generate robust and reliable data to advance the next generation of targeted oncology therapeutics.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Histology and immunohistochemistry of human tumors and derivative... - ResearchGate. ResearchGate. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. National Institutes of Health. [Link]
-
Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Ciberonc. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Histology and IHC analysis of primary tumors and xenografts.... - ResearchGate. ResearchGate. [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. National Institutes of Health. [Link]
-
The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. [Link]
-
Guidelines for the welfare and use of animals in cancer research - PMC - NIH. National Institutes of Health. [Link]
-
Design and Synthesis of 7-Azaindole Derivatives and Their Antitumor and Analgesic Activities. MDPI. [Link]
-
Alterations of histopathology and immunohistochemistry in xenograft... - ResearchGate. ResearchGate. [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. Crown Bioscience. [Link]
-
Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. National Institutes of Health. [Link]
-
Guidelines for the welfare and use of animals in cancer research - Norecopa. Norecopa. [Link]
-
Xenograft Models For Drug Discovery | Reaction Biology. Reaction Biology. [Link]
-
Cell-Derived Xenografts - Antineo. Antineo. [Link]
-
Guidelines for the welfare and use of animals in cancer research. - ResearchGate. ResearchGate. [Link]
-
Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine. [Link]
-
Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Champions Oncology. [Link]
-
Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research. LIDE Biotech. [Link]
-
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PubMed Central. National Institutes of Health. [Link]
-
Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC - PubMed Central. National Institutes of Health. [Link]
-
Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC - NIH. National Institutes of Health. [Link]
-
Xenograft Tumor Models for Oncology Studies - MB Biosciences. MB Biosciences. [Link]
-
Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents | Cancer Research - AACR Journals. American Association for Cancer Research. [Link]
-
Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC - NIH. National Institutes of Health. [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. [Link]
-
A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - PubMed. National Institutes of Health. [Link]
-
Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC - NIH. National Institutes of Health. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed. National Institutes of Health. [Link]
-
A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - ResearchGate. ResearchGate. [Link]
-
Abstract 1141: Pharmacokinetic and pharmacodynamic evaluation of human tumor xenograft models treated upon administration of trastuzumab deruxtecan - AACR Journals. American Association for Cancer Research. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. National Institutes of Health. [Link]
-
Cell Line-Derived Xenograft (CDX) Models - Biocompare. Biocompare. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. National Institutes of Health. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Heliyon. [Link]
-
Patient-derived tumour xenografts as models for oncology drug development - PMC - NIH. National Institutes of Health. [Link]
-
In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting - MDPI. MDPI. [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. Royal Society of Chemistry. [Link]
-
2 Different Routes of Drug Administration in Mice | PDF - Scribd. Scribd. [Link]
-
Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. The Norwegian National Research Ethics Committees. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]
-
Effect of sequential drug administration in tumour xenograft mice model... - ResearchGate. ResearchGate. [Link]
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar. Semantic Scholar. [Link]
-
Study of different routes of drugs administration in mice & rats - RJPTSimLab:. RJPTSimLab. [Link]
-
How to Administer a Substance to a Mouse? - TransCure bioServices. TransCure bioServices. [Link]
Sources
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 7. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 8. Cell-Derived Xenografts - Antineo [antineo.fr]
- 9. biocompare.com [biocompare.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 13. researchgate.net [researchgate.net]
- 14. forskningsetikk.no [forskningsetikk.no]
- 15. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 16. Xenograft Tumor Models for Oncology Studies — MB Biosciences [mbbiosciences.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 25. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries
Introduction: The Strategic Imperative for Screening 1H-Pyrrolo[2,3-b]pyridine Libraries
The 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has positioned it as a versatile core for developing potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders.[1][2][3][4] The capacity of the 1H-pyrrolo[2,3-b]pyridine core to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of targeted therapeutics.[3] High-throughput screening (HTS) of libraries based on this scaffold offers a powerful approach to systematically interrogate its potential against a wide array of biological targets, accelerating the identification of novel lead compounds.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries. It outlines both biochemical and cell-based screening strategies, detailed protocols, data analysis workflows, and hit validation methodologies, all grounded in established scientific principles to ensure robust and reproducible outcomes.
Strategic Considerations for Assay Selection: Biochemical vs. Cell-Based Approaches
The initial and most critical decision in an HTS campaign is the choice of assay format. This choice fundamentally influences the nature of the data generated and the types of hits that will be identified. Both biochemical and cell-based assays offer distinct advantages and are often used synergistically in a comprehensive screening cascade.
Biochemical Assays: These assays utilize purified, recombinant proteins to directly measure the interaction of library compounds with the target of interest in a controlled, in vitro environment.[6] They are particularly well-suited for primary screening due to their simplicity, lower cost, and high throughput. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that detect the products of enzymatic reactions, such as ADP formation in kinase assays.[6][7][8]
Cell-Based Assays: In contrast, cell-based assays provide a more physiologically relevant context by assessing the activity of compounds in a living cellular system.[9][10][11][12] This allows for the simultaneous evaluation of compound efficacy, membrane permeability, and potential cytotoxicity early in the discovery process.[11] Common cell-based formats for kinase inhibitor screening include assays that measure the phosphorylation of downstream substrates, reporter gene activation, or cell proliferation and viability.[9][12]
| Assay Type | Advantages | Disadvantages | Recommended Stage |
| Biochemical | High throughput, lower cost, direct target engagement, mechanistic insights.[6][7] | Lacks physiological context, prone to identifying compounds with poor cell permeability. | Primary Screening, Lead Optimization |
| Cell-Based | High physiological relevance, assesses cell permeability and cytotoxicity, identifies pathway modulators.[9][11] | Lower throughput, more complex, potential for off-target effects. | Secondary Screening, Hit-to-Lead |
Experimental Workflow for High-Throughput Screening
A typical HTS workflow for a 1H-pyrrolo[2,3-b]pyridine library targeting a specific kinase is a multi-step process designed to efficiently identify and validate promising hit compounds.
Caption: A generalized workflow for HTS of a 1H-pyrrolo[2,3-b]pyridine library.
Detailed Protocols
Protocol 1: Biochemical TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used format for HTS of kinase inhibitors.[8][13]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate. Excitation of the europium donor results in energy transfer to the APC acceptor, generating a TR-FRET signal that is proportional to the extent of substrate phosphorylation.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
1H-Pyrrolo[2,3-b]pyridine library compounds in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler or a pin tool, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plate wells.
-
Dispense 50 nL of DMSO into the control wells (negative control).
-
Dispense 50 nL of the positive control inhibitor into the appropriate wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X detection solution containing the europium-labeled antibody and SA-APC in detection buffer.
-
Add 10 µL of the 2X detection solution to all wells to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Protocol 2: Cell-Based Phosphorylation Assay
This protocol outlines a cell-based assay to measure the inhibition of a specific kinase-mediated phosphorylation event within a cellular context.[9][11]
Principle: Cells are treated with the library compounds, followed by stimulation with an appropriate agonist to activate the target kinase pathway. The level of phosphorylation of a specific downstream substrate is then quantified using a sensitive detection method, such as an AlphaLISA® or HTRF® assay.
Materials:
-
A cell line endogenously expressing the target kinase and its substrate.
-
Cell culture medium and supplements.
-
Agonist to stimulate the kinase pathway.
-
1H-Pyrrolo[2,3-b]pyridine library compounds in DMSO.
-
Positive control inhibitor.
-
384-well, white, cell culture-treated microplates.
-
Lysis buffer.
-
AlphaLISA® or HTRF® detection reagents (e.g., acceptor beads conjugated to an antibody recognizing the total substrate and donor beads conjugated to an antibody recognizing the phosphorylated form of the substrate).
-
Plate reader capable of AlphaLISA® or HTRF® measurements.
Procedure:
-
Cell Seeding:
-
Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add 50 nL of each library compound to the cell plates.
-
Add 50 nL of DMSO and the positive control inhibitor to the respective control wells.
-
Incubate the plates for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add the appropriate agonist to all wells (except for the unstimulated controls) to activate the target kinase.
-
Incubate for the optimal stimulation time (typically 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Remove the cell culture medium.
-
Add 10 µL of lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature.
-
-
Detection:
-
Transfer 5 µL of the cell lysate to a 384-well, white assay plate.
-
Add 5 µL of the AlphaLISA® or HTRF® detection reagent mix.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
Data Analysis and Hit Selection
Robust data analysis is crucial for the successful identification of genuine hits from large HTS datasets.[14][15][16][17][18]
Primary Data Analysis:
-
Normalization: Raw data from each plate is typically normalized to the plate's internal controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control: The quality of each assay plate is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[14] A Z'-factor > 0.5 is generally considered indicative of a robust assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Hit Selection: A common approach for hit selection is to set a threshold based on the percent inhibition, often three times the standard deviation of the negative controls.[14] Compounds that meet this criterion are considered "hits" and are progressed to the next stage.
Caption: A workflow for HTS data analysis and hit validation.
Hit Validation and Troubleshooting
Hit Validation: Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[19] This typically involves:
-
Re-testing: Confirming the activity of the hit compounds in the primary assay.
-
Dose-Response Curves: Determining the potency (IC₅₀) of the confirmed hits.
-
Orthogonal Assays: Testing the hits in a different assay format to rule out assay-specific artifacts.
-
Selectivity Profiling: Assessing the specificity of the hits against a panel of related kinases.[20]
Troubleshooting Common HTS Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent liquid handling, improper mixing, edge effects.[21][22] | Calibrate pipettes, ensure thorough mixing of reagents, use barrier tips, randomize plate layout. |
| Low Z'-factor | Small assay window, high background signal, unstable reagents. | Optimize reagent concentrations, use high-quality reagents, check reagent stability over time. |
| False Positives | Compound autofluorescence, light scattering, compound aggregation. | Screen compounds in the absence of enzyme, include a counterscreen for assay artifacts. |
| False Negatives | Low compound potency, poor solubility, compound degradation. | Ensure compound integrity and solubility in assay buffer, consider pre-incubation steps. |
Conclusion
The high-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries is a powerful and efficient strategy for the discovery of novel kinase inhibitors. By carefully selecting the appropriate assay format, implementing robust protocols, and conducting rigorous data analysis and hit validation, researchers can significantly increase the probability of identifying high-quality lead compounds for further development. This guide provides a solid foundation for establishing a successful HTS campaign targeting this important class of molecules.
References
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Grokipedia. (n.d.). Hit selection.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from Science and Technology of Assay Development website.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Wikipedia. (n.d.). Hit selection.
- Meso Scale Discovery. (n.d.). Novel Kinase Assays for HTS.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening.
- protocols.io. (2023, September 23). In vitro kinase assay.
- LabKey. (2024, June 27). Hit Picking vs. Hit Selection: What's the Difference?
- Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
- high-throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.).
- PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- bioNova científica. (n.d.). Kinase.
- Amanote Research. (n.d.). (PDF) High-Throughput Screening Assay for Identification of.
- ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1).
- YouTube. (2025, September 8). Module 4 | Troubleshooting and Common Issues.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Quantitative Assay Variability and Inconsistency.
- ResearchGate. (2025, August 7). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
Sources
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. grokipedia.com [grokipedia.com]
- 15. assay.dev [assay.dev]
- 16. Hit selection - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
- 18. labkey.com [labkey.com]
- 19. researchgate.net [researchgate.net]
- 20. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dispendix.com [dispendix.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Synthetic Challenges in 1H-Pyrrolo[2,3-b]pyridine Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This powerful heterocyclic scaffold is a cornerstone in modern medicinal chemistry, serving as a bioisostere for indole in numerous FDA-approved drugs and clinical candidates.[1] However, its unique electronic structure, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, presents a distinct set of synthetic challenges not always encountered in traditional indole chemistry.[2][3]
This guide is designed for researchers, medicinal chemists, and process scientists. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic hurdles. Here, we will explore the causality behind experimental choices, helping you to not only solve immediate problems but also to design more robust synthetic routes in the future.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and functionalization of the 7-azaindole core in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: My electrophilic halogenation (or nitration) of 7-azaindole is giving me a mixture of products, or the reaction is not proceeding at the desired position. How can I control the regioselectivity?
Expert Analysis: This is a classic challenge in 7-azaindole chemistry. The electron-withdrawing nature of the pyridine nitrogen deactivates the pyridine moiety towards electrophilic attack. Consequently, electrophiles preferentially react with the electron-rich pyrrole ring. The site of highest electron density within the pyrrole ring is the C3 position, making it the most common site for substitution.[4] However, reactions can sometimes occur at other positions, or side reactions can dominate if conditions are not optimized.
Troubleshooting Steps & Solutions:
-
Understand the Inherent Reactivity: The default position for electrophilic attack is C3. Reactions like bromination with NBS, iodination with NIS, and nitration typically yield the 3-substituted product.[4][5] If you are targeting another position, direct electrophilic substitution is likely the wrong strategy. Consider a directed metalation or a halogen-dance/cross-coupling approach instead.
-
Protect the Pyrrole Nitrogen (N1): An unprotected N1-H can interfere with many electrophilic reactions. It is acidic and can be deprotonated by bases or react with certain electrophiles. Installing a protecting group, such as a benzenesulfonyl (SO₂Ph) or trimethylsilylethoxymethyl (SEM) group, is often essential for clean and high-yielding reactions.[5] This prevents N-halogenation and other side reactions.
-
Reagent and Condition Selection:
-
For C3-Halogenation: Use N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile. These reagents are mild and highly effective for C3-selective halogenation of N-protected 7-azaindoles.[5]
-
For C4/C5/C6-Halogenation: This is much more challenging and cannot typically be achieved by direct electrophilic attack on the parent 7-azaindole. The most reliable method is a directed ortho-metalation (DoM) strategy. For example, protecting the N1 position with a bulky group like TIPS, followed by lithiation and quenching with an iodine source, can introduce an iodine atom at the C2 position.[5] A directed metalation group (DMG) dance can be used to functionalize C6.[6]
-
-
Consider N-Oxide Chemistry: Functionalization of the pyridine ring can be achieved via the N7-oxide. The N-oxide functionality dramatically alters the electronic properties of the heterocycle, making the pyridine ring susceptible to nucleophilic attack, which can be a gateway to installing halogens or other groups.[7][8]
Issue 2: Low Yields and Side Reactions in Metal-Catalyzed Cross-Coupling
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling on my halo-7-azaindole, but I'm getting low yields, significant starting material decomposition, or extensive homo-coupling. What am I doing wrong?
Expert Analysis: Metal-catalyzed cross-coupling is the most powerful tool for functionalizing the 7-azaindole scaffold.[2][9][10] However, the 7-azaindole nucleus can be a challenging substrate. The N1-H proton is acidic and can participate in side reactions, while the pyridine nitrogen (N7) can act as a ligand, potentially poisoning the catalyst. Success hinges on a carefully optimized system of catalyst, ligand, base, and solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reactions.
Detailed Solutions:
-
N1-Protection is Often Mandatory: Unprotected 7-azaindole can undergo N-arylation or act as a problematic ligand.[11] Protecting the N1 position with groups like SEM, Boc, or a sulfonyl derivative is a critical first step for most coupling reactions.
-
The Right Catalyst/Ligand System is Crucial: There is no one-size-fits-all solution. The choice depends on the specific coupling partners and positions.
-
Suzuki-Miyaura Coupling: For coupling at C2, C3, or C4, catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) with aqueous K₂CO₃ or Cs₂CO₃ are common starting points.[12] Modern palladium pre-catalysts (e.g., XPhos Pd G2) often provide higher turnover numbers and broader substrate scope.
-
Buchwald-Hartwig Amination: This reaction is particularly sensitive. The combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) with a specialized biarylphosphine ligand is key. Xantphos is an excellent choice for coupling amides and amines at the C4 position.[11] For challenging aminations, screening ligands like XPhos or RuPhos may be necessary.
-
-
Base Selection is More Than Just pKa: The choice of base can dramatically influence the outcome.
-
Inorganic bases (K₂CO₃, Cs₂CO₃) are widely used in Suzuki couplings. Cesium carbonate is often superior due to its higher solubility in organic solvents.
-
Stronger non-nucleophilic bases like LiHMDS or K₃PO₄ are often required for Buchwald-Hartwig reactions to ensure deprotonation of the amine coupling partner without competing side reactions.[12]
-
Comparative Table of Cross-Coupling Conditions:
| Reaction Type | Target Position | Recommended Catalyst | Recommended Ligand | Recommended Base | Common Solvent |
| Suzuki-Miyaura | C2, C3, C4, C5 | Pd₂(dba)₃, PdCl₂(dppf) | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF |
| Buchwald-Hartwig | C4 | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |
| Sonogashira | C3, C5 | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (none) | Et₃N, piperidine | THF, DMF |
This table provides general starting points. Optimization is almost always required.
Issue 3: Challenges with Protecting Group Removal
Question: I successfully synthesized my complex 7-azaindole derivative, but now I'm struggling to remove the N1-protecting group without decomposing my molecule. My SEM-deprotection is giving multiple side products.
Expert Analysis: Protecting group manipulation on the 7-azaindole core can be unexpectedly difficult. The final deprotection step is often a source of failure, especially with complex, drug-like molecules. The choice of protecting group during the planning phase should always consider the stability of the final molecule to the required deprotection conditions.
Specific Case: SEM-Deprotection Side Products
The SEM (2-(trimethylsilyl)ethoxymethyl) group is popular due to its stability to many reaction conditions. However, its removal, typically with a fluoride source (TBAF) or strong acid (TFA), can be problematic. A known and challenging issue is the release of formaldehyde during the deprotection cascade. This formaldehyde can be trapped by the deprotected 7-azaindole, leading to undesired side products, such as complex tricyclic structures or dimers.
Solutions & Mitigation Strategies:
-
Include a Formaldehyde Scavenger: During the deprotection reaction, include a scavenger reagent in the mixture. Mild nucleophiles like dimedone, 1,3-diaminopropane, or even simple amines can react with the released formaldehyde faster than your sensitive product.
-
Optimize Deprotection Conditions:
-
Fluoride-based: Use TBAF in THF at 0 °C to room temperature. Carefully monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed to minimize exposure time.
-
Acid-based: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C is a common method. However, this can be harsh. Milder acids like neat formic acid or HCl in dioxane might be viable alternatives depending on the stability of your other functional groups.
-
-
Choose a More Labile Protecting Group: If you anticipate that the final molecule will be sensitive, plan your synthesis with a more easily removed protecting group from the start.
-
Boc Group (tert-Butoxycarbonyl): Easily removed with TFA or HCl, avoiding the formaldehyde issue.
-
Acetyl Group: While it has limitations in directing ability, it can be removed under mild basic conditions (e.g., K₂CO₃ in methanol).[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is 7-azaindole chemistry generally more difficult than indole chemistry?
The primary reason is the electronic nature of the pyridine ring. Its electron-deficient character alters the reactivity of the entire fused system. This makes many classic indole syntheses, like the Fischer indole synthesis, less efficient or prone to failure due to the difficulty of the key[13][13]-sigmatropic rearrangement step.[3] Furthermore, the presence of the N7 pyridine nitrogen provides an additional site for coordination to metal catalysts or reaction with reagents, complicating functionalization reactions that are straightforward on the indole scaffold.
Q2: How do I choose the best N1-protecting group for my synthesis?
The choice is strategy-dependent. Consider the following:
-
For Stability & Directing Effects: Sulfonyl groups (e.g., benzenesulfonyl, tosyl) are very stable and strongly electron-withdrawing, which can be useful for directing C3 functionalization.[13][14] SEM groups are also very stable and can be used to direct nucleophilic aromatic substitution.[15]
-
For Ease of Removal: The Boc group is ideal when mild acidic removal is desired at the end of a synthesis.
-
For Cross-Coupling: SEM and sulfonyl groups are excellent choices as they are stable to most palladium-catalyzed conditions. An unprotected N1 is a significant risk for side reactions.[11]
Caption: Decision logic for selecting an N-protecting group.
Q3: My 7-azaindole derivatives have poor solubility, making purification by chromatography difficult. What can I do?
This is a common issue, as the flat, hydrogen-bond-donating/accepting nature of the core can lead to aggregation and low solubility in common chromatography solvents like hexanes and ethyl acetate.
-
Modify the Mobile Phase: Add a small percentage of methanol (1-5%) to your ethyl acetate/hexane or DCM mobile phase. This can significantly improve solubility and peak shape.
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina or a C18-functionalized reverse-phase silica for purification.
-
Temporary Solubilizing Groups: If purification of the final compound is the main issue, consider if the N1-protecting group (e.g., SEM) is enhancing solubility. It may be strategic to perform the final purification on the protected intermediate before deprotection.
-
Crystallization: Many 7-azaindole derivatives are crystalline solids.[16] Attempting to crystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective, scalable alternative to chromatography.[17]
References
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629–632. [Link]
-
Mondal, K., Paul, S., Halder, P., Talukdar, V., & Das, P. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(33), 6546-6550. [Link]
-
Molbase. (n.d.). 7-Azaindole. Chemical Encyclopedia. [Link]
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Singh, K., & Snieckus, V. (2017). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 56(43), 13460-13464. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
-
Tølmbøl, K. S., Pedersen, J. M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328. [Link]
-
Malykhin, R. S., & Sukhorukov, A. (2021). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. ResearchGate. [Link]
-
Chisholm, G. D., &ORDCID, D. I. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 36(11), 853–860. [Link]
-
LookChem. (n.d.). 7-Azaindole. [Link]
-
Ferchichi, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1446. [Link]
-
Singh, K., & Snieckus, V. (2017). Regioselective synthesis of C2-substituted 7-azaindoles. ResearchGate. [Link]
-
Reddy, T. J., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1200–1207. [Link]
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
-
Mondal, K., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 18(33), 6546-6550. [Link]
-
ChemistryViews. (2023). Coupling of 7-Azaindoles with Thiophenes. [Link]
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. PubMed. [Link]
-
Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(9), 927-951. [Link]
-
Langer, P., et al. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Knettle, B. W., et al. (2006). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 71(13), 4951–4958. [Link]
-
O'Neill, M. J., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 3(10), 13533–13543. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. [Link]
-
Le, T. N., et al. (2018). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Larsson, J., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2293-2297. [Link]
-
Zhang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Ohori, M., et al. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 61(8), 856-869. [Link]
- Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(5), 795-805. [Link]
-
Kannaboina, P., Mondal, K., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11762-11776. [Link]
-
Yao, Q., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9335–9340. [Link]
-
Kannaboina, P., Mondal, K., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
Sources
- 1. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [wap.guidechem.com]
- 17. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide synthesis
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer an optimized, reliable synthesis protocol.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting a range of diseases.[1][2] The 3-carboxamide derivative, in particular, is a key intermediate and a common pharmacophore. This guide consolidates best practices and field-tested solutions to help you navigate the complexities of its synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield of the Final Amide Product.
-
Question: My amidation reaction of 7-azaindole-3-carboxylic acid is giving very low yields. What are the common causes and how can I fix this?
-
Answer: Low yields in this amidation step typically stem from three primary areas: poor activation of the carboxylic acid, side reactions, or issues with the amine coupling partner.
-
Cause A: Inefficient Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction.[3] The carboxylic acid must first be activated. If you are using a coupling reagent like DCC, EDC, or HATU, ensure it is fresh and anhydrous.[4]
-
Solution: Switch to a more robust activating agent. A common and highly effective method is to first convert the carboxylic acid to its acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).[4] The resulting acyl chloride is highly reactive and will readily couple with your amine.
-
Pro-Tip: When using peptide coupling reagents like HATU or HOBt/EDCI, the order of addition matters. Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the amine can significantly improve yields.[3]
-
-
Cause B: Degradation of the 7-Azaindole Nucleus. The 7-azaindole ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: If preparing the acyl chloride, perform the reaction at 0 °C to room temperature and use the crude acyl chloride immediately in the next step without harsh purification. For the amidation step, use a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of inorganic bases like NaOH or K₂CO₃.[4]
-
-
Cause C: Issues with the Amine. The amine nucleophile may be sterically hindered, or its salt form may be used without proper liberation of the free base.
-
Solution: If your amine is provided as a hydrochloride salt (e.g., NH₃ in the form of NH₄Cl), you must use at least two equivalents of base: one to neutralize the salt and one to scavenge the HCl produced during the amidation.[3] For sterically hindered amines, you may need to increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time.
-
-
Problem 2: The Reaction Stalls or is Incomplete.
-
Question: My reaction starts but TLC/LC-MS analysis shows it never goes to completion, even after extended periods. What's wrong?
-
Answer: An incomplete reaction often points to stoichiometry issues, insufficient activation, or catalyst poisoning (if applicable).
-
Cause A: Stoichiometry. Ensure you are using a slight excess (1.1 to 1.5 equivalents) of the amine and coupling reagents relative to the carboxylic acid.[3] This helps drive the reaction to completion.
-
Cause B: Solvent Choice. The choice of solvent is critical for solubility and reactivity.
-
Solution: Dimethylformamide (DMF) is an excellent polar aprotic solvent for amide coupling reactions as it solubilizes most starting materials and intermediates.[4] Ensure you are using anhydrous (dry) DMF, as water will hydrolyze your activated acid intermediate, halting the reaction.
-
-
Cause C: Reagent Quality. Older coupling reagents or anhydrous solvents that have absorbed atmospheric moisture can be the culprits.
-
Solution: Use freshly opened bottles of coupling reagents and anhydrous solvents. If you suspect your solvent is wet, it can be dried over molecular sieves.
-
-
Problem 3: Difficulty in Purifying the Final Product.
-
Question: My crude product is a complex mixture, and I'm struggling to isolate the desired this compound via column chromatography.
-
Answer: Purification challenges usually arise from byproducts of the coupling reaction or unreacted starting materials.
-
Cause A: Urea Byproducts. If you are using carbodiimide coupling reagents like DCC or EDC, a urea byproduct is formed (DCU or EDU). DCU is notoriously difficult to remove as it is often insoluble.
-
Solution: If using DCC, filter the crude reaction mixture before work-up to remove the precipitated DCU. If using the more water-soluble EDC, the corresponding urea byproduct can be removed during an aqueous work-up.[4]
-
-
Cause B: Excess Reagents. Unreacted acid or amine can co-elute with your product.
-
Solution: A proper aqueous work-up is key. Wash the organic layer with a dilute acid (like 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (like saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic coupling additives like HOBt. Finish with a brine wash to remove residual water before drying and concentrating.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material for this synthesis?
-
Q2: Can I perform a one-pot synthesis from a precursor like 2-amino-3-iodopyridine?
-
A2: While multi-step, one-pot syntheses of the 7-azaindole core exist, they often involve organometallic reagents and complex reaction cascades (e.g., Sonogashira coupling followed by cyclization).[7] For synthesizing the 3-carboxamide, a stepwise approach starting from a pre-formed 7-azaindole-3-substituted intermediate is generally more reliable and easier to troubleshoot.
-
-
Q3: My reaction requires microwave heating. Is this necessary?
-
A3: Microwave heating can dramatically accelerate certain steps, particularly cyclization or coupling reactions involving sterically hindered partners.[8] However, for a standard amide coupling, room temperature or gentle heating (40-50 °C) is usually sufficient if an effective activation method is used.
-
-
Q4: What is the role of the nitrogen at the 7-position (the "aza" group)?
-
A4: The pyridine nitrogen makes the entire bicyclic system more electron-deficient compared to a standard indole. This can affect the reactivity of the pyrrole ring. It also provides an additional site for hydrogen bonding, which is often crucial for the molecule's biological activity.[9]
-
Optimized Experimental Protocol
This protocol details the conversion of 7-azaindole-3-carboxylic acid to a generic primary amide.
Step 1: Acyl Chloride Formation
-
Suspend 7-azaindole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M concentration).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise over 10 minutes. Caution: Gas evolution (CO₂, CO, HCl) occurs.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 7-azaindole-3-carbonyl chloride is used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM or THF.
-
In a separate flask, prepare a solution of the desired amine (e.g., a solution of ammonia in dioxane, or an amine hydrochloride salt) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Add the acyl chloride solution dropwise to the cooled amine solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Perform an aqueous work-up as described in the Troubleshooting section (Problem 3, Cause B).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure this compound.
Reagent Summary Table
| Reagent | Molar Eq. | Purpose |
| 7-Azaindole-3-carboxylic acid | 1.0 | Starting Material |
| Oxalyl Chloride | 1.5 | Activating Agent |
| DMF (catalytic) | ~0.01 | Catalyst |
| Amine (e.g., NH₃) | 1.2 - 2.0 | Nucleophile |
| Triethylamine (TEA) | 2.5 | Base |
| Dichloromethane (DCM) | - | Solvent |
Visual Guides
Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting low yields.
Caption: A decision tree for diagnosing and solving low-yield issues.
General Reaction Mechanism
This diagram shows the simplified pathway from the carboxylic acid to the final amide product via an acyl chloride intermediate.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole-3-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of 1H-Pyrrolo[2,3-b]pyridine kinase inhibitors
Welcome to the technical support resource for researchers working with 1H-Pyrrolo[2,3-b]pyridine-based kinase inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and reduce off-target effects in your experiments.
Introduction: The Double-Edged Sword of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern kinase inhibitor design. Its structure is recognized as a "privileged" fragment because it masterfully mimics the adenine group of ATP, enabling it to form two crucial hydrogen bonds with the kinase hinge region—a pyridine nitrogen as a hydrogen bond acceptor and a pyrrole NH as a donor.[1][2] This bioisosteric relationship with purine makes it a highly effective starting point for developing potent, ATP-competitive kinase inhibitors.[3] The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example of a successful drug built upon this scaffold.[2]
However, the very feature that makes this scaffold so potent—its affinity for the highly conserved ATP binding pocket—is also its greatest challenge. This conservation across the human kinome, which comprises over 500 protein kinases, means that inhibitors based on this scaffold can inadvertently bind to and inhibit unintended "off-target" kinases.[4][5] Such polypharmacology can lead to confounding experimental data, unexpected cellular phenotypes, and potential toxicity, making a thorough understanding and mitigation of off-target effects paramount for successful drug development and target validation.[6][7][8]
This guide is structured to help you diagnose and solve common issues arising from off-target activity.
Frequently Asked Questions (FAQs)
Q1: What exactly are "off-target" effects and why are they a major concern?
A1: Off-target effects are the physiological or cellular responses caused by a drug or probe binding to proteins other than its intended therapeutic target.[8] For a 1H-pyrrolo[2,3-b]pyridine inhibitor designed to target Kinase A, binding to and inhibiting Kinase B, Kinase C, or even a non-kinase protein like ferrochelatase, constitutes an off-target effect.[6] These effects are a critical concern for two primary reasons:
-
Data Interpretation: If an inhibitor produces a cellular phenotype, it's difficult to ascertain if the effect is due to the inhibition of the intended target or an off-target. This ambiguity can derail target validation studies.[4]
-
Toxicity: Inhibition of essential housekeeping kinases or other critical proteins can lead to cellular toxicity or adverse effects in a clinical setting. The cardiotoxicity of the inhibitor Sunitinib, for example, has been linked to off-target inhibition of AMP-activated protein kinase.[9]
Q2: My inhibitor is based on the 7-azaindole core. Are there known, common off-targets I should be aware of?
A2: Yes, while the exact off-target profile is unique to each molecule, the 7-azaindole scaffold has been associated with certain kinase families due to structural similarities in their ATP-binding pockets. For example, inhibitors designed for one serine/threonine kinase may show cross-reactivity with other CDKs, Aurora kinases, or JAK family members.[1][3] It's crucial not to rely on assumptions; the only way to be certain is to perform comprehensive profiling.
Q3: What is the difference between biochemical and cell-based selectivity, and which is more important?
A3: Both are important and provide complementary information.
-
Biochemical Selectivity is determined using in vitro assays with purified, recombinant kinases and substrates.[5][10] These assays measure the direct interaction between the inhibitor and a kinase, providing an intrinsic potency (e.g., IC50 or Kd). They are excellent for broad screening against hundreds of kinases.
-
Cell-based Selectivity measures the inhibitor's effect in a live-cell environment.[11][12] This context is more physiologically relevant as it accounts for factors like cell permeability, efflux pumps, intracellular ATP concentration (which is much higher than in most biochemical assays), and target engagement within the native cellular machinery.
A discrepancy between the two can be highly informative. For instance, a biochemically potent inhibitor with weak cellular activity may have poor membrane permeability. Conversely, an inhibitor that appears more potent in cells than in vitro may be accumulating in the cell or inhibiting an upstream kinase that amplifies the signal. Ultimately, cellular selectivity is a better predictor of in vivo efficacy and potential off-target effects.[13]
Q4: How can I get a preliminary, cost-effective assessment of my inhibitor's selectivity?
A4: A tiered approach is often most efficient.[7] Start by screening your inhibitor at a single, high concentration (e.g., 1 µM) against a broad panel of kinases. This initial screen will identify the most likely off-targets. For any kinases that show significant inhibition (e.g., >70%), you can then perform a full dose-response curve (IC50 determination) to quantify the potency of the off-target interaction.[7] This is more cost-effective than running dose-response curves for the entire kinome from the outset.
Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Off-Targets
This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: My inhibitor induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of its primary target.
This is a classic sign of potent off-target activity. The observed phenotype could be the result of inhibiting a single, unexpected kinase that governs that pathway, or the combined effect of inhibiting multiple kinases (polypharmacology).
Caption: Troubleshooting unexpected cellular phenotypes.
-
Initial Broad Profiling (Biochemical): The first step is to cast a wide net. Submit your compound to a commercial service for screening against the largest available kinase panel (e.g., >400 kinases). As mentioned in the FAQs, a single high concentration (1-10 µM) is sufficient for initial hit identification.
-
Hypothesis Generation: Analyze the results. Do any of the identified off-targets belong to pathways known to regulate the observed phenotype? For example, if you observe cell cycle arrest, off-target hits on CDKs or PLK1 would be strong candidates.
-
Confirm Cellular Engagement: A hit in a biochemical assay doesn't guarantee the inhibitor engages that target in a live cell. You must validate your top off-target candidates in a cellular context. Cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays are excellent for this purpose. They measure direct binding of your compound to the target protein inside intact cells.
-
Phenocopy with a Selective Tool: To definitively link an off-target to the phenotype, use a well-characterized, selective inhibitor for that off-target. If this second compound reproduces the same phenotype, you have strong evidence that the off-target activity of your original inhibitor is the cause.[7]
-
Consider Non-Kinase Targets: If kinase screening doesn't reveal a likely culprit, your inhibitor may be binding to other ATP-binding proteins or entirely different protein classes.[14] This is when unbiased, discovery-based approaches like chemical proteomics are necessary (see Problem 2).
Problem 2: How do I systematically and unbiasedly identify ALL cellular targets of my inhibitor?
When broad kinase panels are inconclusive or you suspect non-kinase off-targets, a chemical proteomics approach is the gold standard for unbiased target identification in a native biological system.[9][15] The "Kinobeads" method is a powerful iteration of this technique.[14][16]
Caption: Workflow for Kinobeads-based chemical proteomics.
The logic of this experiment is a competition assay. The Kinobeads are designed to pull down a large portion of the cellular kinome.[9][16] When you pre-incubate the lysate with your soluble "free" inhibitor, it will bind to its specific targets. These inhibitor-bound kinases can no longer bind to the beads and are washed away. By using quantitative mass spectrometry, you can identify which proteins "disappear" from the bead pulldown in a dose-dependent manner. These are the true cellular targets of your compound.[14] This method is powerful because it:
-
Is unbiased and kinome-wide.[15]
-
Uses native proteins expressed at endogenous levels.[9]
-
Can identify non-kinase targets that happen to bind the inhibitor.[6]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Biochemical)
This protocol outlines a standard approach for determining the IC50 values of your inhibitor against a panel of purified kinases. Radiometric assays are considered the gold standard, but fluorescence or luminescence-based assays are also widely used.[5][17]
Objective: To quantify the potency of an inhibitor against a wide range of kinases.
Methodology: Radiometric Filter Binding Assay (e.g., HotSpotSM)[5]
-
Plate Preparation: Prepare a 384-well plate. Add test inhibitor across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 30 µM to 1.5 nM) in duplicate. Include DMSO as a negative control and a known inhibitor for the target kinase as a positive control.
-
Kinase Reaction: To each well, add the specific kinase, its corresponding peptide substrate, and cofactors in a buffered solution.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP mix containing radioisotope-labeled ATP (e.g., ³³P-γ-ATP). Incubate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Spot the reaction mixture onto a filter paper membrane. The phosphorylated substrate will bind to the filter, while unreacted ATP will not.
-
Wash: Wash the filter papers extensively to remove unbound radioisotope-labeled ATP.
-
Detection: Measure the radioactivity remaining on the filter using a scintillation counter. The signal is directly proportional to kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for positive control). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
This protocol describes how to confirm if your inhibitor binds to a specific target inside living cells.
Objective: To quantify inhibitor binding to a target kinase in intact cells.
Methodology: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Tracer Determination: First, determine the optimal concentration of the fluorescent NanoBRET™ tracer for your target kinase by titration. This is a cell-permeable fluorescent ligand that also binds to the kinase's active site.
-
Inhibitor Dosing: Treat the cells with a range of concentrations of your test inhibitor for a set period (e.g., 2 hours) in the presence of the optimized tracer concentration.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to the wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (Tracer, >600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). The binding of your inhibitor will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50.[18]
Data Summary
The choice of assay profoundly impacts the type of data you generate. Understanding the strengths and weaknesses of each is key to building a robust selectivity profile.
| Assay Type | Principle | Measures | Pros | Cons |
| Biochemical Kinase Assay [5][10] | Measures phosphorylation of a substrate by a purified kinase in vitro. | Potency (IC50) | High-throughput; can screen >400 kinases; cost-effective for initial profiling. | Lacks physiological context; may not reflect cellular activity. |
| Cellular Phosphorylation Assay [12][18] | Measures phosphorylation of a downstream substrate in lysed or intact cells. | Cellular Potency (EC50) | Physiologically relevant; measures functional pathway inhibition. | Can be indirect; requires specific antibodies; lower throughput. |
| Cellular Target Engagement [18][19] | Measures direct binding of the inhibitor to the target protein in intact cells. | Target Occupancy (EC50) | Direct evidence of binding in cells; confirms target is hit. | Requires cell engineering (e.g., fusion proteins); tracer-dependent. |
| Chemical Proteomics [9][15][16] | Affinity capture of inhibitor-bound proteins from a cell lysate for MS identification. | Unbiased Target Spectrum | Unbiased; identifies kinase and non-kinase targets; uses native proteins. | Technically complex; lower throughput; requires specialized equipment. |
References
-
Cichonska, A., et al. (2017). Computational methods for analysis and inference of kinase/inhibitor relationships. Methods in Molecular Biology. [Link]
-
Johnson, J. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
-
Lamba, V., & Ghosh, I. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Chemical Biology. [Link]
-
Menichincheri, M., et al. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
-
Merget, B., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Klaeger, S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Médard, G., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]
-
Menichincheri, M., et al. (2010). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
Klaeger, S., et al. (2016). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Lu, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Gande, S. L., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports. [Link]
-
Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Ambold, B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Journal of Medicinal Chemistry. (2010). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Ventura, A. C., & Font-Clos, F. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics. [Link]
-
Chen, Y., et al. (2019). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, J., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Sementa, D. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral Thesis. [Link]
-
PubMed. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
-
Lee, H. W., & Kim, Y. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. inits.at [inits.at]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Analogs
Welcome to the technical support center for researchers engaged in the development of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide analogs. This guide is designed to provide in-depth, experience-driven insights into the common challenges encountered during the synthesis, purification, and biological evaluation of this important class of molecules. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1][2] This guide will address specific troubleshooting scenarios in a question-and-answer format to enhance your experimental success.
Section 1: Synthesis and Core Formation
The construction of the 7-azaindole core and the subsequent installation of the 3-carboxamide functionality are critical steps that often present challenges. This section addresses common issues in the synthetic workflow.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My initial attempts at forming the 7-azaindole ring using classical methods like the Fischer or Bartoli indole synthesis are giving low yields. What are the likely causes and more reliable alternatives?
Answer:
While classical indole syntheses are foundational, their application to pyridine-based precursors can be problematic due to the electron-deficient nature of the pyridine ring, which can hinder the required electrophilic cyclization steps. The Fischer indole synthesis, for instance, often requires harsh acidic conditions that can lead to decomposition of sensitive substrates. The Bartoli synthesis, while useful, may also suffer from regioselectivity issues and sensitivity to steric hindrance.[3]
Causality and Recommended Solutions:
-
Poor Nucleophilicity of the Pyridine-derived Hydrazine/Aniline: The nitrogen atom in the pyridine ring withdraws electron density, reducing the nucleophilicity of the key intermediates required for cyclization.
-
Alternative Modern Synthetic Routes: For a more robust and higher-yielding approach, consider modern cross-coupling strategies. A highly effective method involves a Sonogashira coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization.[4] This approach offers greater functional group tolerance and typically proceeds under milder conditions. Another powerful strategy is the Larock indole synthesis, which can be adapted for azaindole formation.[3]
Experimental Workflow: Sonogashira Coupling and Cyclization
Sources
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Metabolic Landscape of 1H-Pyrrolo[2,3-b]pyridine Compounds
Welcome to the technical support center dedicated to addressing the metabolic instability of 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this privileged scaffold in their therapeutic programs. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and mitigate metabolic liabilities, thereby accelerating your path to viable clinical candidates.
Scientific Background: The Metabolic Hotspots of the 7-Azaindole Core
The 7-azaindole scaffold, while offering significant advantages in drug design, particularly as a bioisostere for indole and its ability to form key hydrogen bonds in kinase inhibition, presents a unique set of metabolic challenges.[1][2] Understanding the primary metabolic pathways is the first step in designing more robust molecules. The metabolic fate of 7-azaindole derivatives is primarily governed by two major enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[3][4]
Key Metabolic Transformations:
-
Oxidation: This is the most common metabolic pathway, with hydroxylation being a frequent outcome. The electron-deficient nature of the pyridine ring and the electron-rich pyrrole ring create distinct sites susceptible to oxidation.
-
Amide Hydrolysis: For derivatives containing amide functionalities, enzymatic hydrolysis can be a significant clearance pathway.[5][6]
-
Hydrolytic Defluorination: In cases where fluorine atoms are present, their removal through hydrolysis can occur.[5][6]
-
Phase II Conjugation: Following Phase I metabolism, the resulting metabolites can undergo conjugation with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (sulfation) to enhance their water solubility and facilitate excretion.
The two most critical "soft spots" on the 7-azaindole core are the C2 position of the pyrrole ring and the pyridine ring itself. Oxidation at the C2-position, often mediated by Aldehyde Oxidase, is a particularly well-documented liability for this scaffold.[3]
Troubleshooting Guides: A Problem-Solution Approach
This section is designed to provide direct answers to specific experimental issues you may encounter.
Issue 1: Rapid Degradation of My 7-Azaindole Compound in Liver Microsome Assays
-
Question: My compound shows very high clearance in human liver microsomes (HLM). How can I determine the cause and address this?
-
Answer: High clearance in liver microsomes typically points towards extensive Phase I metabolism, primarily driven by CYP enzymes.[7] Here’s a systematic approach to troubleshoot this:
-
Confirm CYP-Mediated Metabolism:
-
NADPH Dependency: Run the microsomal stability assay with and without the NADPH regenerating system. A significant decrease in clearance in the absence of NADPH strongly suggests CYP-mediated metabolism.
-
CYP Inhibition: Include a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (1-ABT), in your incubation. A substantial reduction in clearance will confirm CYP involvement.
-
-
Identify the Responsible CYP Isoforms:
-
Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to pinpoint which isoforms are responsible for the metabolism.[8]
-
Alternatively, use selective chemical inhibitors for each major CYP isoform in your HLM assay.
-
-
Metabolite Identification:
-
Use LC-MS/MS to identify the major metabolites. An increase in mass corresponding to the addition of an oxygen atom (+16 Da) is indicative of hydroxylation. The location of this hydroxylation is your primary metabolic soft spot.
-
-
Medicinal Chemistry Strategy:
-
Once the metabolic "soft spot" is identified, you can employ several strategies to block this metabolism. A common approach is the introduction of a fluorine atom at the site of hydroxylation.[9]
-
Consider reducing the lipophilicity of your molecule, as highly lipophilic compounds are often better substrates for CYP enzymes.
-
Introduce steric hindrance near the metabolic site to prevent the enzyme from accessing it.
-
-
Issue 2: My Compound is Stable in Microsomes but Unstable in Hepatocytes
-
Question: My 7-azaindole derivative shows excellent stability in liver microsomes, but when I move to a hepatocyte assay, the clearance is significantly higher. What could be the reason for this discrepancy?
-
Answer: This is a classic indicator of metabolism by non-CYP enzymes or significant involvement of Phase II conjugation pathways.[10] Microsomes primarily contain Phase I enzymes, while hepatocytes have a full complement of both Phase I and Phase II enzymes, as well as active transporters.[11]
-
Suspect Aldehyde Oxidase (AO) Metabolism:
-
The 7-azaindole scaffold is a known substrate for AO, a cytosolic enzyme not present in microsomal preparations.[3][4] AO-mediated metabolism often results in oxidation of the heterocycle.
-
To confirm AO involvement, perform an assay using liver cytosol, which is rich in AO. Include a known AO inhibitor, such as hydralazine or menadione, to see if it reduces the clearance of your compound.[12]
-
-
Investigate Phase II Metabolism:
-
Your compound might be rapidly undergoing glucuronidation or sulfation in hepatocytes.
-
Analyze your hepatocyte assay samples for metabolites with mass shifts corresponding to the addition of glucuronic acid (+176 Da) or a sulfate group (+80 Da).
-
-
Consider Active Transport:
-
If your compound is actively transported into hepatocytes, its intracellular concentration could be much higher than in the surrounding media, leading to increased metabolism. Specific transporter inhibitors can be used to investigate this possibility.
-
-
Issue 3: I Can't Identify the Major Metabolite
-
Question: I see a major metabolite peak in my LC-MS analysis, but I'm struggling to determine its structure. What steps can I take?
-
Answer: Metabolite identification can be challenging. Here's a multi-pronged approach:
-
High-Resolution Mass Spectrometry (HRMS):
-
Use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the metabolite. This will allow you to predict its elemental composition and narrow down the possibilities.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the metabolite in the mass spectrometer to obtain its MS/MS spectrum. Compare the fragmentation pattern of the metabolite to that of the parent compound. Common fragmentation patterns can often reveal the site of metabolic modification.
-
-
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry:
-
This technique can help determine the number of exchangeable protons (e.g., on hydroxyl or amine groups) in the metabolite, providing clues about its structure.
-
-
Metabolite Synthesis:
-
If you have a hypothesis for the metabolite's structure, synthesize the proposed compound and compare its retention time and MS/MS spectrum to your experimental data for confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For definitive structural elucidation, isolating a sufficient quantity of the metabolite for NMR analysis is the gold standard.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary metabolic liabilities of the 7-azaindole scaffold?
-
A1: The two most significant metabolic liabilities are oxidation at the C2-position of the pyrrole ring, often mediated by Aldehyde Oxidase (AO), and oxidation of the pyridine ring by Cytochrome P450 (CYP) enzymes.[3] Depending on the substituents, amide hydrolysis can also be a major clearance pathway.[5][6]
-
-
Q2: What are the most effective strategies to improve the metabolic stability of my 7-azaindole compound?
-
A2: A multi-pronged approach is often necessary:
-
Blocking Metabolic Hotspots: Introduce a fluorine atom or a small alkyl group at the site of metabolism to prevent enzymatic attack.[9]
-
Reduce Lipophilicity: Lowering the molecule's logP can reduce its affinity for CYP enzymes.
-
Bioisosteric Replacement: Consider replacing the 7-azaindole core with a more metabolically stable heterocycle, such as a 7-azaindazole, if it doesn't negatively impact the compound's activity.
-
Conformational Constraint: Locking the molecule in a conformation that is not favorable for metabolism can be an effective strategy.
-
-
-
Q3: When should I use liver microsomes versus hepatocytes for my stability assays?
-
A3: Start with liver microsomes for initial screening, as they are a cost-effective and high-throughput method for assessing Phase I (primarily CYP-mediated) metabolism.[7][11] If your compound is stable in microsomes or if you suspect the involvement of non-CYP enzymes (like AO) or Phase II metabolism, you should then progress to hepatocyte assays, which provide a more complete picture of overall hepatic clearance.[10][11]
-
-
Q4: How do I interpret the data from a microsomal stability assay?
-
Q5: My 7-azaindole compound is a potent CYP inhibitor. What can I do to mitigate this?
-
A5: CYP inhibition is a common issue with nitrogen-containing heterocycles.[15] Strategies to reduce CYP inhibition include:
-
Adding a flanking group: Introducing a methyl group next to the nitrogen atom that is coordinating to the heme iron of the CYP enzyme can reduce inhibition.[16]
-
Changing the heterocycle: Sometimes, a subtle change in the heterocyclic core can disrupt the interaction with the CYP active site.[16]
-
Reducing Lipophilicity: As with metabolic stability, reducing the compound's lipophilicity can decrease its affinity for CYP enzymes.
-
-
Experimental Protocols
1. Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound in liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Add the liver microsomes to the wells of the 96-well plate, followed by the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
2. Aldehyde Oxidase (AO) Stability Assay
This protocol is designed to specifically assess the contribution of AO to the metabolism of a compound.
-
Materials:
-
Pooled human liver cytosol
-
Test compound stock solution
-
Phosphate buffer (100 mM, pH 7.4)
-
Known AO substrate as a positive control (e.g., vanillin, phthalazine)
-
Specific AO inhibitor (e.g., hydralazine)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare two sets of reaction mixtures: one with the test compound and liver cytosol, and another with the test compound, liver cytosol, and the AO inhibitor.
-
Pre-incubate the plates at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound. Note that unlike CYP assays, AO does not require an external cofactor like NADPH.[17]
-
At various time points, quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in the microsomal stability assay protocol.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the clearance of the test compound in the presence and absence of the AO inhibitor.
-
A significant reduction in clearance in the presence of the inhibitor confirms that the compound is a substrate for AO.
-
Data Presentation
Table 1: Representative Metabolic Stability Data for 7-Azaindole Analogs
| Compound | Modification | t½ in HLM (min) | Clint in HLM (µL/min/mg) |
| Parent | Unsubstituted C2 | 15 | 46.2 |
| Analog A | C2-Methyl | 45 | 15.4 |
| Analog B | C2-Fluoro | > 60 | < 11.5 |
| Analog C | Pyridine N-oxide | 25 | 27.7 |
This is illustrative data and actual values will vary depending on the specific compound and assay conditions.
Visualizations
Caption: Primary metabolic pathways of 7-azaindole compounds.
Sources
- 1. Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development - Blogs - News [alwsci.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Troubleshooting Low Yields in 7-Azaindole-3-Carboxamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-azaindole-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The 7-azaindole core is a privileged structure in drug discovery, acting as a bioisostere of indole and enhancing properties like solubility and metabolic stability.[1] However, its synthesis, particularly the formation of the C3-carboxamide bond, can present unique challenges leading to suboptimal yields.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A low yield is the most common issue, and it typically stems from one or more of four key areas: starting material quality, reaction conditions, side reactions, or product loss during work-up and purification. A systematic approach is crucial for diagnosis.
First, rigorously assess the purity of your starting materials: 7-azaindole-3-carboxylic acid and your amine of choice. The carboxylic acid can be prepared via oxidation of the corresponding aldehyde, and any residual impurities can interfere with the subsequent coupling step.[2][3]
Second, the choice of coupling reagent and the activation conditions are paramount. The direct amidation of a carboxylic acid and an amine is thermodynamically unfavorable without an activating agent to convert the hydroxyl group into a better leaving group.[4][5][6] Inefficient activation is a primary cause of low conversion.
Finally, consider the stability of the 7-azaindole ring itself. While generally robust, the pyridine nitrogen can influence the reactivity and stability of the molecule under certain conditions.[7]
Here is a logical workflow to diagnose the root cause of low yields:
Q2: I'm observing significant side product formation. What are the most common side reactions and how can they be minimized?
Side product formation is a clear indicator that your reaction conditions are promoting undesired pathways. The most common culprits in 7-azaindole-3-carboxamide synthesis are:
-
Racemization: If your amine starting material is chiral, the activated carboxylic acid intermediate can act as a base, leading to epimerization of the adjacent stereocenter.
-
Cause: The activated acyl intermediate is highly reactive. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to form a less reactive activated ester, which minimizes racemization.
-
Solution: Use coupling reagents that incorporate these additives, such as HATU, HBTU, or EDC/Oxyma. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also suppress this side reaction.
-
-
N-Acylation of the Coupling Reagent: Uronium/guanidinium-based reagents like HATU or HBTU can react with the amine to form an inactive guanidinium amide, consuming your nucleophile.
-
Cause: This occurs when the amine is added before the carboxylic acid is fully activated.
-
Solution: Follow the correct order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.
-
-
Dimerization/Oligomerization: The activated 7-azaindole-3-carboxylic acid can react with another molecule of itself or with the product amide.
-
Cause: This is more common with sterically unhindered or highly reactive amines and when reaction concentrations are high.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the amine. Ensure slow addition of the amine to the activated acid solution to maintain a low concentration of the nucleophile.
-
Q3: My starting material, 7-azaindole-3-carboxylic acid, is poorly soluble. How can I improve its reactivity?
The limited solubility of 7-azaindole-3-carboxylic acid in common organic solvents is a frequent hurdle.
-
Solvent Choice: Highly polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are essential. Dichloromethane (DCM) or Tetrahydrofuran (THF) are often insufficient on their own but can be used as co-solvents.
-
Use of a Base: The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the carboxylic acid to form a more soluble carboxylate salt. This is a standard and necessary step in most coupling protocols.
-
Temperature: Gently warming the mixture (e.g., to 30-40 °C) during the pre-activation step can improve solubility, but care must be taken to avoid degradation of the coupling reagent.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the dissolution of the suspended solid.
Q4: The purification of my 7-azaindole-3-carboxamide is challenging due to byproducts from the coupling reagent. What strategies can I employ?
Purification is often complicated by water-soluble byproducts from the coupling reaction (e.g., HOBt, DMAP, ureas from EDC).[8][9]
-
Aqueous Work-up: A thorough aqueous work-up is the first line of defense.
-
Dilute the reaction mixture with a water-immiscible solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove basic impurities like DIPEA and unreacted amine.
-
Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Finish with a brine wash to remove residual water.
-
-
Chromatography: If impurities persist, column chromatography is necessary. The polar nature of the 7-azaindole moiety often requires polar mobile phases. A gradient of Methanol (MeOH) in DCM or EtOAc is typically effective. Adding a small amount of TEA (0.1-1%) to the mobile phase can prevent streaking on the silica gel column.
-
Recrystallization/Trituration: For solid products, recrystallization from a suitable solvent system (e.g., EtOAc/Heptane, Acetonitrile, or Ethanol/Water) can be a highly effective final purification step. Trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., Diethyl Ether or MTBE) can also significantly improve purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 7-azaindole-3-carboxamides?
The most common and versatile method is the direct coupling of 7-azaindole-3-carboxylic acid with a primary or secondary amine using a peptide coupling reagent.
Q2: How do I choose the best coupling reagent for my specific synthesis?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the risk of racemization, and cost. Modern uronium/guanidinium salts are generally preferred for their high efficiency and fast reaction times.
| Coupling Reagent | Structure | Pros | Cons |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly reactive, fast kinetics, low rate of racemization. Very effective for hindered substrates. | High cost, generates byproduct that needs removal. |
| HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Good reactivity, less expensive than HATU. A reliable workhorse reagent. | Slightly lower reactivity than HATU, can cause racemization in sensitive cases. |
| EDC/HOBt | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole) | Inexpensive, byproducts are water-soluble and easily removed during work-up. | Slower reaction times, HOBt has potential safety concerns (explosive properties when dry). |
| T3P® | (Propylphosphonic Anhydride) | High reactivity, byproducts are water-soluble. Good for large-scale synthesis. | Requires stoichiometric amounts of base, can be viscous and difficult to handle. |
Q3: What is the general mechanism of amide bond formation using a uronium salt like HATU?
The mechanism involves a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.
-
Activation: The carboxylate (formed by reaction with a base like DIPEA) attacks the electrophilic carbon of HATU. This displaces the HOAt moiety, forming a highly reactive O-acylisourea intermediate.
-
Acyl Transfer: The displaced HOAt anion immediately attacks the O-acylisourea intermediate, forming an activated HOAt-ester. This is the key species that reacts with the amine.
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the activated HOAt-ester, forming a tetrahedral intermediate. Collapse of this intermediate releases the amide product and regenerates HOAt.
Section 3: Experimental Protocols
Protocol 1: General Procedure for 7-Azaindole-3-Carboxamide Synthesis using HATU
This protocol is a robust starting point for most primary and secondary amines.
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-azaindole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add dry N,N-Dimethylformamide (DMF, approx. 0.1 M concentration relative to the acid). Stir to form a suspension.
-
Activation: Add HATU (1.1 eq) to the suspension, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes. The suspension should become a clear, homogeneous solution as the carboxylate salt and activated ester form.
-
Amine Addition: Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of DMF if it is a solid.
-
Reaction: Monitor the reaction by TLC or LC-MS. Stir at room temperature until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.
-
Wash the organic layer sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by flash column chromatography or recrystallization as needed.
Protocol 2: Step-by-Step Guide for Reaction Monitoring by TLC/LC-MS
Effective monitoring is key to avoiding over-running reactions and generating side products.
-
Prepare Standards: Before starting the reaction, prepare dilute solutions of your starting materials (7-azaindole-3-carboxylic acid and amine) for use as TLC/LC-MS standards.
-
TLC Setup:
-
Mobile Phase: A good starting point is 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Heptane. Add 0.5% Triethylamine if streaking is observed.
-
Visualization: Use a UV lamp (254 nm). The 7-azaindole ring is highly UV-active.
-
-
Sampling (t=0): Once the amine is added, immediately take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., Ethyl Acetate) and spot it on the TLC plate alongside your starting material standards.
-
Time Points: Take further aliquots every 30-60 minutes.
-
Analysis:
-
On the TLC plate, you should see the spot for the carboxylic acid (typically at a low Rf) diminish over time, while a new spot for the product appears (usually at a higher Rf).
-
LC-MS analysis will give you a more quantitative view of the conversion by comparing the peak areas of the starting materials and the product. It will also help identify any major side products by their mass.
-
-
Completion: The reaction is considered complete when the limiting reagent (usually the carboxylic acid) is no longer detectable.
References
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Google Cloud.
- 7-Azaindole-3-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center.
- Optimization of reaction conditions for 7-Azaoxindole synthesis. (n.d.). BenchChem.
- Stability issues of 1-Acetyl-7-azaindole in solution. (n.d.). BenchChem.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ResearchGate.
- Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). MDPI.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. (n.d.). ResearchGate.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PubMed Central.
- Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.
- The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013). Organic & Biomolecular Chemistry (RSC Publishing).
- Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (n.d.). PubMed Central.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PubMed Central.
- One-pot activation and amidation of carboxylic acids with acetylene. (n.d.). ResearchGate.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). PubMed.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central.
- 7-Azaindole-3-carboxaldehyde 97 4649-09-6. (n.d.). Sigma-Aldrich.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production – ACSGCIPR. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production – ACSGCIPR [acsgcipr.org]
Technical Support Center: Enhancing Oral Bioavailability of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges related to achieving optimal oral bioavailability for this important class of compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] However, its physicochemical properties can often lead to formulation and absorption challenges.
This resource is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the scientific rationale behind them.
I. Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the development of 1H-Pyrrolo[2,3-b]pyridine derivatives.
Q1: My 1H-Pyrrolo[2,3-b]pyridine derivative shows excellent in vitro potency but very low oral bioavailability in animal models. What are the likely culprits?
A1: This is a classic and multifaceted problem. The primary reasons for poor oral bioavailability despite high in vitro activity often fall into three categories:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.[3] The 1H-Pyrrolo[2,3-b]pyridine core, while containing nitrogen atoms that can act as hydrogen bond acceptors, can become poorly soluble depending on the nature and lipophilicity of its substituents.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[4] The primary metabolic pathways for the 1H-pyrrolo[2,3-b]pyridine core involve oxidation by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO), as well as subsequent Phase II conjugation reactions like glucuronidation.[5]
-
Efflux Transporter Activity: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[6][7] This prevents the drug from reaching the bloodstream, even if it has good solubility and permeability.
To diagnose the specific issue, a systematic approach is necessary, starting with physicochemical characterization and moving on to in vitro and in vivo assays.
Q2: How can I determine if poor solubility is the main factor limiting the oral bioavailability of my compound?
A2: A combination of in silico prediction and experimental assessment is the most effective approach.
-
In Silico Prediction: Utilize software to predict LogP/LogD values. Generally, compounds with a high LogP (greater than 5) are more likely to have solubility issues.[8]
-
Equilibrium Solubility Studies: Experimentally determine the solubility of your compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). This will provide a more accurate picture of its behavior in the GI tract.
-
Dissolution Testing: If you have a solid formulation, performing dissolution studies can reveal how quickly and completely the drug is released from its dosage form.[3]
If these assessments indicate low solubility and/or dissolution, then solubility enhancement strategies should be your primary focus.
Q3: What are the most common metabolic "hotspots" on the 1H-Pyrrolo[2,3-b]pyridine core that I should be aware of?
A3: The 1H-Pyrrolo[2,3-b]pyridine nucleus is susceptible to several metabolic transformations. Key metabolic hotspots include:
-
Oxidation: The pyrrole and pyridine rings can undergo hydroxylation, and oxidation at the 2-position of the 7-azaindole ring has been specifically noted.[5]
-
Amide Hydrolysis: If your derivative contains an amide linkage, this can be a site for enzymatic cleavage.[5]
-
Hydrolytic Defluorination: For fluorinated derivatives, removal of fluorine atoms is a possible metabolic route.[5]
Identifying these metabolic liabilities early can guide medicinal chemistry efforts to block these sites or design prodrugs.
Q4: My compound is a substrate for P-glycoprotein (P-gp). What are my options?
A4: If your compound is identified as a P-gp substrate, several strategies can be employed:
-
Structural Modification: Medicinal chemistry efforts can focus on modifying the structure to reduce its affinity for P-gp. This can be a challenging but effective long-term solution.
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor can help determine the extent to which efflux is limiting bioavailability.[9] However, this approach has toxicity concerns for clinical development.[7]
-
Formulation with Excipients that Inhibit P-gp: Certain formulation excipients have been shown to inhibit P-gp, offering a more integrated approach.
-
Prodrug Approach: Designing a prodrug that is not a P-gp substrate can be a viable strategy. The prodrug would be absorbed and then converted to the active parent compound in the systemic circulation.
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues in a question-and-answer format.
Problem 1: High variability in in vivo pharmacokinetic data.
-
Possible Cause: Poor and erratic absorption due to low solubility.
-
Recommended Solution:
-
Consider pre-dosing formulation strategies that provide more consistent release and dissolution, such as a self-microemulsifying drug delivery system (SMEDDS) or an amorphous solid dispersion.[4]
-
Conduct pilot food-effect studies in your animal model to understand the impact of fed vs. fasted states on bioavailability.[4]
-
-
Possible Cause: P-glycoprotein (P-gp) efflux.
-
Recommended Solution:
Problem 2: Precipitation of the compound in the gastrointestinal tract upon oral administration.
-
Possible Cause: Supersaturation from an amorphous solid dispersion followed by rapid crystallization.
-
Recommended Solution:
-
Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your solid dispersion formulation to maintain a supersaturated state for a longer duration.[4]
-
-
Possible Cause: pH-dependent solubility leading to precipitation as the compound moves from the acidic stomach to the more neutral intestine.
-
Recommended Solution:
Problem 3: In vitro dissolution is very slow and incomplete.
-
Possible Cause: Inadequate sink conditions in the dissolution medium.
-
Recommended Solution:
-
Increase the volume of the dissolution medium or add a surfactant (e.g., sodium lauryl sulfate) to the medium to ensure sink conditions are maintained.[4]
-
-
Possible Cause: Agglomeration of micronized particles.
-
Recommended Solution:
-
Include a wetting agent in the formulation to improve the dispersibility of the micronized drug particles.[4]
-
Problem 4: Low oral bioavailability despite good in vitro dissolution.
-
Possible Cause: High first-pass metabolism in the liver.
-
Recommended Solution:
-
Possible Cause: Poor intestinal permeability.
-
Recommended Solution:
-
Assess the permeability of your compound using a Caco-2 cell monolayer assay.
-
If permeability is low, consider formulation strategies that can enhance it, such as the use of permeation enhancers or lipid-based formulations.[4]
-
III. Experimental Protocols & Data
This section provides detailed protocols for key experiments and illustrative data to guide your research.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol describes a common method to improve the solubility and dissolution rate of poorly soluble compounds.
Objective: To prepare an amorphous solid dispersion of a 1H-Pyrrolo[2,3-b]pyridine derivative to enhance its oral bioavailability.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine derivative
-
Polymer (e.g., PVP/VA 64)
-
Solvent system (e.g., 1:1 v/v mixture of dichloromethane and methanol)
-
Spray dryer
Procedure:
-
Dissolve 1 g of the 1H-Pyrrolo[2,3-b]pyridine derivative and 3 g of PVP/VA 64 in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.[4]
-
Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 60-70°C.[4]
-
Set the feed pump rate to 5 mL/min.[4]
-
Set the atomizing air flow to 600 L/h.[4]
-
Spray dry the solution.[4]
-
Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove residual solvents.[4]
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC) and dissolution properties.
Data Presentation: Illustrative Bioavailability Enhancement
The following table provides representative data for different bioavailability enhancement strategies. Note that this data is illustrative and the actual performance will depend on the specific 1H-Pyrrolo[2,3-b]pyridine derivative and formulation.[4]
| Formulation Strategy | Drug Loading (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Crystalline Drug (Suspension) | N/A | 150 | 2.0 | 600 | 5 |
| Micronized Drug (Suspension) | N/A | 350 | 1.5 | 1400 | 12 |
| Amorphous Solid Dispersion | 25 | 1200 | 1.0 | 4800 | 40 |
| SMEDDS | 10 | 1500 | 0.5 | 6000 | 50 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
IV. Visualization of Concepts
Diagrams can help clarify complex processes and relationships.
Caption: Factors Affecting Oral Bioavailability.
Caption: Decision Tree for Improving Oral Bioavailability.
V. References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved from [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC - NIH. (n.d.). Retrieved from [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (n.d.). Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010, November 5). Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved from [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Impact of Passive Permeability and Gut Efflux Transport on the Oral Bioavailability of Novel Series of Piperidine-Based Renin Inhibitors in Rodents - PubMed. (2011, September 15). Retrieved from [Link]
-
Different strategies for synthesis of 7-azaindoles - ResearchGate. (n.d.). Retrieved from [Link]
-
Strategies to improve oral drug bioavailability | Scilit. (n.d.). Retrieved from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (n.d.). Retrieved from [Link]
-
In vivo assessment of the impact of efflux transporter on oral drug absorption using portal vein-cannulated rats - PubMed. (2013, May 16). Retrieved from [Link]
-
Impact of P-glycoprotein-mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-glycoprotein Substrates - PubMed. (n.d.). Retrieved from [Link]
-
Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ori.umkc.edu [ori.umkc.edu]
- 8. sphinxsai.com [sphinxsai.com]
- 9. In vivo assessment of the impact of efflux transporter on oral drug absorption using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for 1H-Pyrrolo[2,3-b]pyridine Compounds
Welcome to the technical support center for the purification of 1H-Pyrrolo[2,3-b]pyridine compounds, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important class of nitrogen-containing heterocycles. The unique electronic properties of the 7-azaindole scaffold, which is a key component in numerous kinase inhibitors and other therapeutic agents, can present specific challenges during purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: From Tailing Peaks to Stubborn Impurities
This section is formatted to help you quickly diagnose and resolve common problems encountered during the purification of 1H-Pyrrolo[2,3-b]pyridine derivatives.
Issue 1: Poor Peak Shape and Recovery in Column Chromatography
Question: My compound is streaking badly on the silica gel column, and the yield is lower than expected. What's causing this and how can I fix it?
Answer: This is a frequent issue with nitrogen-containing heterocycles like 7-azaindoles due to their basicity and potential for strong interaction with the acidic surface of standard silica gel. This can lead to irreversible adsorption, tailing peaks, and even on-column degradation.[3]
Root Cause Analysis and Solutions:
-
Acid-Base Interactions: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to peak tailing and, in some cases, can catalyze degradation.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in your non-polar solvent containing a small percentage (0.5-2%) of a basic modifier like triethylamine (Et3N) or ammonia in methanol. This will neutralize the acidic sites on the silica surface.[3]
-
Solution 2: Use a Basic Modifier in the Mobile Phase. Incorporating a small amount of a basic additive into your eluent system can significantly improve peak shape. A common starting point is to add 0.5-1% triethylamine to your mobile phase.
-
Solution 3: Switch to an Alternative Stationary Phase. If the issue persists, consider using a less acidic stationary phase such as neutral or basic alumina. For highly polar compounds, reversed-phase chromatography on C18-functionalized silica is also an excellent option.
-
-
Compound Degradation: Some substituted 1H-Pyrrolo[2,3-b]pyridines can be sensitive to prolonged exposure to the acidic environment of silica gel, leading to the formation of byproducts and a reduction in yield.[4]
-
Solution: Stability Test. Before committing to a large-scale purification, spot your crude material on a silica gel TLC plate and let it sit for an hour. Then, develop the plate to see if any new spots have appeared, which would indicate on-column degradation.[3]
-
Issue 2: Persistent Impurities After a Single Purification Step
Question: I've run a column, but my NMR/LC-MS still shows the presence of impurities. How can I achieve higher purity?
Answer: It's not uncommon for a single purification method to be insufficient, especially when dealing with closely related impurities. A multi-step purification strategy is often necessary.
Potential Impurities and Multi-Step Purification Strategies:
-
Co-eluting Impurities: These are compounds with polarities very similar to your desired product, making them difficult to separate by normal-phase chromatography alone.
-
Solution 1: Orthogonal Purification. Employ a second purification technique that separates compounds based on a different principle. For example, if you initially used normal-phase chromatography, consider following it with reversed-phase HPLC or crystallization.
-
Solution 2: Optimize Chromatography. Fine-tune your mobile phase to maximize the separation between your product and the impurity. This may involve using a shallower gradient or testing different solvent systems.
-
-
Unreacted Starting Materials or Reagents: These are common impurities that may have similar polarities to your product.
-
Solution: Reaction Work-up. Before purification, ensure your reaction work-up is designed to remove as many of these impurities as possible. An aqueous wash at an appropriate pH can often remove acidic or basic starting materials and reagents.
-
-
Structural Isomers: The synthesis of substituted azaindoles can sometimes yield regioisomers that are notoriously difficult to separate.
-
Solution: High-Resolution Techniques. High-Performance Liquid Chromatography (HPLC) is often required for the effective separation of isomers. Chiral chromatography may be necessary for enantiomers.
-
Issue 3: Difficulties with Crystallization
Question: I'm trying to crystallize my 1H-Pyrrolo[2,3-b]pyridine derivative, but it's "oiling out" or not crashing out of solution at all. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, and failure to crystallize are common hurdles in crystallization. The choice of solvent and the cooling rate are critical factors.
Troubleshooting Crystallization:
-
"Oiling Out":
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be too concentrated. The presence of impurities can also lower the melting point of the mixture.
-
Solution 1: Adjust Solvent System. Try a lower-boiling point solvent or a mixture of solvents.
-
Solution 2: Dilute the Solution. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound can also be very effective.
-
-
No Crystal Formation:
-
Cause: The compound may be too soluble in the chosen solvent, or the cooling process may be too rapid.
-
Solution 1: Slow Cooling. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Solution 2: Use an Anti-Solvent. Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes cloudy. Then, add a small amount of the original solvent until the solution is clear again and allow it to cool slowly. Common anti-solvents for polar compounds are hexanes or heptane.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose mobile phases for column chromatography of 1H-Pyrrolo[2,3-b]pyridine derivatives?
A1: A good starting point for many 7-azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol.[5] For compounds that exhibit tailing, the addition of 0.5-1% triethylamine to the mobile phase is highly recommended. For more polar derivatives, a mobile phase of 5% methanol in DCM is often effective.
Q2: Can I use reversed-phase chromatography for these compounds?
A2: Absolutely. Reversed-phase HPLC is a powerful tool for the purification of 1H-Pyrrolo[2,3-b]pyridines, especially for removing non-polar impurities or separating closely related compounds. A typical mobile phase would consist of a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q3: What are some recommended solvent systems for recrystallizing 1H-Pyrrolo[2,3-b]pyridine compounds?
A3: The ideal recrystallization solvent will depend on the specific substitution pattern of your molecule. However, common solvents that have proven effective include ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes. For some derivatives, dissolving in a mixture of acetone and DMF followed by slow evaporation has been successful.[6] It is always best to screen a range of solvents on a small scale first.
Q4: How can I confirm the purity of my final compound?
A4: A combination of analytical techniques is recommended for confirming purity. High-resolution mass spectrometry (HRMS) will confirm the molecular weight. ¹H and ¹³C NMR spectroscopy will confirm the structure and can reveal the presence of impurities. For quantitative purity assessment, HPLC with UV detection or quantitative NMR (qNMR) are the methods of choice.[4]
Experimental Protocols and Workflows
Protocol 1: General Procedure for Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel. Add the non-polar component of your mobile phase (e.g., hexanes) containing 1% triethylamine to the silica gel to create a slurry.
-
Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring a uniform and well-packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin elution with your chosen mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Troubleshooting Purification Issues
Caption: A decision-making flowchart for troubleshooting column chromatography.
Data Presentation
| Purification Method | Stationary Phase | Typical Mobile Phase | Common Issues |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | Tailing, streaking, degradation |
| Deactivated Silica Gel | Hexane/Ethyl Acetate + 1% Et3N | Reduced tailing | |
| Alumina (Neutral or Basic) | Hexane/Ethyl Acetate | Good for basic compounds | |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water + 0.1% Formic Acid or TFA | Good for polar compounds and isomer separation |
| Crystallization | N/A | Ethanol, Methanol, Ethyl Acetate, Hexanes | Oiling out, poor recovery |
References
- Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343.
- Journal of the Chemical Society C: Organic. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 12, 1533-1539.
- Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(12), 3416-3429.
- Yilmaz, I., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online, 52(1), 1-15.
- Sadeghpour, M., et al. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic & Biomolecular Chemistry, 10(40), 8089-8092.
- Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1466.
- Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- ACS Publications. (2015). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 119(2), 297-310.
- Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
- Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Chemical Science, 6(1), 1-5.
- NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems.
- New Journal of Chemistry. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 45(1), 108-114.
- PubMed. (2020). Impact of the column on effluent pH in cation exchange pH gradient chromatography, a practical study.
- Taylor & Francis Online. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1944-1954.
- PubMed Central. (2004). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 32(19), 5757-5765.
- Der Pharma Chemica. (2022). A Review on Medicinally Important Heterocyclic Compounds. Der Pharma Chemica, 14(3), 1-10.
- MDPI. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(21), 5164.
- ResearchGate. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 45(1), 108-114.
- Royal Society of Chemistry. (2021). Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and Other Kinase Inhibitors for Researchers
This guide provides an in-depth technical comparison of kinase inhibitors based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on 3-carboxamide derivatives, against other prominent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitory profiles, mechanisms of action, and supporting experimental data to offer a comprehensive understanding of these compounds in the context of kinase-targeted drug discovery.
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized therapeutic strategies.
Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," have demonstrated a remarkable ability to bind to the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prime example of such a scaffold. Its defining feature is the capacity to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This has made it a foundational element in the design of numerous successful kinase inhibitors. This guide will explore derivatives of this scaffold, specifically those with a 3-carboxamide substitution, and compare their performance with other well-established kinase inhibitors.
The 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Scaffold: A Focus on Potency and Selectivity
The this compound scaffold has been the subject of extensive medicinal chemistry efforts, leading to the discovery of potent inhibitors against a variety of kinase targets. The 3-carboxamide group provides a valuable vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Below, we highlight two noteworthy examples that showcase the potential of this scaffold.
A Potent RSK2 Inhibitor Derivative
Recent research has identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as highly potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2). One of the lead compounds from this series demonstrated an impressive IC50 value of up to 1.7 nM against RSK2.[1] RSK2 is a key downstream effector of the Ras-MAPK signaling pathway and is implicated in cancer cell proliferation, survival, and migration.[2] The high potency of this compound underscores the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting this important oncogenic kinase.
A Moderately Selective JAK3 Inhibitor Derivative
Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been synthesized and evaluated as immunomodulators targeting Janus Kinase 3 (JAK3).[3][4] One such compound, 14c, was identified as a potent and moderately selective JAK3 inhibitor.[3] JAK3 plays a critical role in cytokine signaling in immune cells, and its inhibition is a validated strategy for the treatment of autoimmune diseases and organ transplant rejection.[5][6][7][8] The development of selective JAK3 inhibitors is crucial to avoid off-target effects associated with the inhibition of other JAK family members.
Comparative Kinase Inhibitor Profiling
To provide a broader context for the performance of this compound derivatives, we will compare their inhibitory profiles with three well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor; and Dasatinib, a potent dual Bcr-Abl and Src family kinase inhibitor.
It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is compiled from various sources and should be interpreted with this in mind.
| Kinase Target | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivative (RSK2 inhibitor) | 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivative (JAK3 inhibitor) | Staurosporine | Sunitinib (SU11248) | Dasatinib (BMS-354825) |
| RSK2 | 1.7 nM | - | - | - | - |
| JAK3 | - | Potent, moderately selective | - | - | - |
| VEGFR2 | - | - | - | Potent | - |
| PDGFRβ | - | - | - | Potent | Potent |
| c-Kit | - | - | - | Potent | 79 nM |
| Bcr-Abl | - | - | - | - | <1 nM |
| Src | - | - | 6 nM | 5.4 nM (Src) | 0.8 nM |
| PKCα | - | - | 2 nM | - | - |
| PKA | - | - | 7 nM | - | - |
| CDK2 | - | - | - | - | - |
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which these kinases operate is fundamental to appreciating the therapeutic potential and possible side effects of their inhibitors.
RSK2 Signaling Pathway
RSK2 is a downstream component of the Ras/MAPK signaling cascade.[2][9] Upon activation by extracellular signals like growth factors, ERK phosphorylates and activates RSK2.[2] Activated RSK2 then phosphorylates a multitude of downstream targets in the cytoplasm and nucleus, leading to the regulation of cell proliferation, survival, and motility.[9][10][11][12]
Experimental Methodologies: A Guide to In Vitro Kinase Inhibition Assays
The determination of a compound's inhibitory activity against a specific kinase is a cornerstone of drug discovery. Several robust and high-throughput methods are available to quantify kinase inhibition. Below are detailed protocols for two widely used assays.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. [13][14][15][16][17]This assay is universal for any ADP-generating enzyme and is well-suited for high-throughput screening.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound (e.g., this compound derivative) at various concentrations.
-
Add 2 µL of the kinase of interest in the appropriate kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase of interest. [18][19][20][21][22]It is a direct binding assay and is not dependent on enzyme activity.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase, which is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound at various concentrations in the assay buffer.
-
Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the fluorescently labeled tracer in the assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor) and determine the percent inhibition and IC50 value for the test compound.
-
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. As demonstrated by the examples of potent RSK2 and moderately selective JAK3 inhibitors, this scaffold can be effectively tailored to target diverse kinases implicated in various diseases. When compared to broad-spectrum or multi-targeted inhibitors like Staurosporine, Sunitinib, and Dasatinib, derivatives of the this compound scaffold offer the potential for greater selectivity, which is often crucial for minimizing off-target effects and improving the therapeutic window. The continued exploration of this scaffold, guided by robust in vitro assays and a deep understanding of kinase signaling pathways, holds significant promise for the development of next-generation targeted therapies.
References
-
Cargnello, M., & Roux, P. P. (2011). RSK2 drives cell motility by serine phosphorylation of LARG and activation of Rho GTPases. Proceedings of the National Academy of Sciences, 108(52), 20939-20944. [Link]
-
JAK3 gene: MedlinePlus Genetics. (n.d.). MedlinePlus. [Link]
-
Wu, W., Li, F., & Chen, X. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599. [Link]
-
VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. [Link]
-
Cho, Y. Y., & Dong, Z. (2014). Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention. Journal of Cancer Prevention, 19(1), 1–9. [Link]
-
Shibuya, M. (2013). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Endocrine Journal, 60(3), 259-271. [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). Janus kinase 3: the controller and the controlled. Science's STKE, 2002(142), pe31. [Link]
-
Kumar, S., Kumar, D., & Sharma, P. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357–365. [Link]
-
ADP Glo Protocol. (n.d.). [Link]
-
Janus kinase 3. (n.d.). In Wikipedia. [Link]
-
RSK2-mediated signaling pathways regulate cancer development. (n.d.). ResearchGate. [Link]
-
Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells. (2017). PLoS ONE, 12(3), e0173437. [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2012). Oncogene, 31(18), 2271–2279. [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Cyclin-dependent kinase 2. (n.d.). In Wikipedia. [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
1017 - Gene ResultCDK2 cyclin dependent kinase 2 [ (human)]. (n.d.). NCBI. [Link]
-
CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). (n.d.). UniProtKB | UniProt. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436–1442. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 24(10), 1325–1335.e3. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). Nature Reviews Molecular Cell Biology, 12(12), 786–801. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). ResearchGate. [Link]
-
Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023). Archiv der Pharmazie, 356(12), e2300269. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
-
Novel Global Network Scores to Analyze Kinase Inhibitor Profiles. (n.d.). APORC. [Link]
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]
-
Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. (2015). Bioorganic & Medicinal Chemistry, 23(13), 3433–3444. [Link]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. (2015). ACS Chemical Biology, 10(6), 1481–1488. [Link]
Sources
- 1. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 8. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. content.protocols.io [content.protocols.io]
- 17. bmglabtech.com [bmglabtech.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Validating the Anti-Proliferative Effects of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide. Leveraging insights from the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, this document outlines a logical, multi-faceted experimental approach, presents detailed protocols, and offers a comparative analysis with established anti-cancer agents.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-tumor activities by targeting a range of biological pathways.[1][2][3] While specific public domain data on the 3-carboxamide derivative is emerging, the extensive research on its analogs allows for the formulation of a robust validation strategy. It is hypothesized that, like its close relatives, this compound will exhibit anti-proliferative properties, likely through the modulation of key cellular processes such as cell cycle progression and survival signaling.
The Scientific Rationale: Why 1H-Pyrrolo[2,3-b]pyridine Derivatives Warrant Investigation
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, allowing it to interact with a variety of enzymatic targets. Research has shown that derivatives of this scaffold can act as potent inhibitors of several key players in cancer progression, including:
-
Kinases: A multitude of kinases are targeted by this class of compounds, such as Maternal Embryonic Leucine Zipper Kinase (MELK), Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), Cyclin-Dependent Kinase 8 (CDK8), Phosphoinositide 3-Kinase (PI3K), Ribosomal S6 Kinase 2 (RSK2), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3][4][5][6][7]
-
Poly(ADP-ribose) Polymerase (PARP-1): Certain 7-azaindole-1-carboxamides have been identified as effective PARP-1 inhibitors, a mechanism of action with clinical significance in cancers with homologous recombination deficiencies.[8][9]
-
DEAD-box RNA Helicase DDX3: Novel 7-azaindole derivatives have been designed to target the DDX3 RNA helicase, which is implicated in tumorigenesis and metastasis.[10]
Given this precedent, a systematic evaluation of this compound is a logical step in the discovery of novel anti-cancer therapeutics.
A Phased Experimental Workflow for Validation
A tiered approach is recommended to efficiently validate the anti-proliferative effects of the target compound, starting with broad screening and progressing to more detailed mechanistic studies.
Caption: A three-phased experimental workflow for validating anti-proliferative effects.
Detailed Experimental Protocols
This initial screen provides a quantitative measure of the compound's effect on cell viability.
-
Cell Lines: A panel of cancer cell lines should be used, for example, MDA-MB-231 (breast), A549 (lung), and HCT116 (colon).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This assay determines if the compound induces cell cycle arrest at a specific phase.
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Interpretation: An accumulation of cells in the G1, S, or G2/M phase compared to the control suggests cell cycle arrest. Some pyrrolo[3,2-c]pyridine derivatives have been shown to cause G2/M arrest.[11]
Based on the known targets of 7-azaindole derivatives, this technique can provide insights into the mechanism of action.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Expected Outcomes: A decrease in the phosphorylation of proteins like Akt or ERK would suggest inhibition of their respective pathways. Cleavage of PARP or Caspase-3 would indicate the induction of apoptosis.
Comparative Analysis with Alternative Anti-Proliferative Agents
To contextualize the efficacy of this compound, it is essential to compare its performance against well-characterized inhibitors.
| Compound | Class | Primary Mechanism of Action | Typical IC50 Range (in sensitive lines) |
| This compound | 7-Azaindole Derivative | Hypothesized Kinase or PARP inhibitor | To be determined |
| Paclitaxel | Taxane | Microtubule Stabilizer | 1 - 10 nM |
| GDC-0941 (Pictilisib) | PI3K Inhibitor | Pan-PI3K Inhibitor | 10 - 100 nM |
| Olaparib | PARP Inhibitor | PARP-1/2 Inhibitor | 1 - 50 nM (in BRCA-mutant cells) |
| Staurosporine | Broad-spectrum Kinase Inhibitor | Non-selective Kinase Inhibitor | 1 - 20 nM |
This table presents hypothetical and literature-based values for comparative purposes.
The choice of comparator should be guided by the mechanistic findings from Phase 2 and 3 of the experimental workflow. For instance, if the compound induces G2/M arrest, a comparison with Paclitaxel would be appropriate. If it inhibits the PI3K/Akt pathway, Pictilisib would be a relevant benchmark.
Visualizing Potential Mechanisms of Action
Given that many 7-azaindole derivatives are kinase inhibitors, a likely target is a signaling pathway crucial for cell proliferation, such as the PI3K/Akt pathway.[3]
Caption: A potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This guide provides a scientifically grounded and systematic approach to validating the anti-proliferative effects of this compound. By following the proposed experimental workflow, researchers can efficiently determine the compound's potency, elucidate its mechanism of action, and benchmark its performance against existing anti-cancer agents. Positive findings from these in vitro studies would provide a strong rationale for advancing the compound to in vivo models for further preclinical development. The versatility of the 7-azaindole scaffold suggests that this compound holds significant promise as a lead compound in the ongoing search for novel and effective cancer therapies.
References
-
Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed. Available at: [Link]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Available at: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]
-
7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors built on the 1H-Pyrrolo[2,3-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data reporting to explain the causality behind experimental choices, offering detailed protocols and interpreting results within the context of modern drug discovery.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-Pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its prominence stems from its exceptional ability to act as a "hinge-binding" motif.[3][4] The scaffold's pyridine nitrogen and pyrrole N-H group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3][4] This bioisosteric relationship provides a powerful anchor for designing potent inhibitors.
However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding pocket—also presents a significant challenge: achieving selectivity.[5][6] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a regulatory hurdle but a fundamental component of understanding a compound's true biological activity.
This guide will use three clinically approved drugs based on this scaffold as case studies to illustrate state-of-the-art profiling methodologies:
| Inhibitor | Primary Target(s) | Therapeutic Indication |
| Vemurafenib | BRAFV600E | Metastatic Melanoma[7][8][9] |
| Pexidartinib | CSF1R, KIT, FLT3 | Tenosynovial Giant Cell Tumor[10][11][12][13] |
| Belumosudil | ROCK2 | Chronic Graft-Versus-Host Disease[14][15][16][17] |
These examples, each with distinct selectivity profiles, will serve as our framework for exploring the experimental techniques essential for modern kinase drug development.
Caption: Vemurafenib targets the mutated BRAF V600E kinase.
Core Methodologies for Cross-Reactivity Profiling
A comprehensive understanding of a kinase inhibitor's selectivity requires a tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cellular and functional readouts. No single experiment tells the whole story.
Tier 1: Biochemical Kinome Scanning
Expertise & Experience: The logical first step in profiling is to assess the direct interaction between the inhibitor and a large, purified panel of kinases. Competitive binding assays, such as Eurofins DiscoverX's KINOMEscan™, are the industry standard.[18] In this assay, an inhibitor is tested for its ability to displace an immobilized, active-site directed ligand from each kinase in the panel. The output, typically a dissociation constant (Kd) or percent inhibition at a given concentration, provides a quantitative, unbiased map of the compound's "kinome fingerprint."
This approach is chosen first for its scalability and precision. It strips away cellular complexity to answer a simple question: which kinases can this compound physically bind to in a purified system? This provides an essential baseline and helps identify potential off-targets that warrant further investigation.
-
Kinase-Ligand Conjugate Preparation: Each kinase in the panel is expressed (e.g., in an insect or bacterial system), purified, and chemically coupled to a solid support (e.g., a bacteriophage T7 or a sepharose bead).
-
Compound Incubation: The test inhibitor is incubated in solution with the kinase-ligand conjugate and a free, active-site directed probe ligand tagged for detection (e.g., DNA tag). The test inhibitor and the probe ligand compete for binding to the kinase's active site.
-
Affinity Capture: The mixture is passed through an affinity matrix that captures the tagged probe ligand. Kinases that are still bound to the probe will be retained, while kinases that have been displaced by the test inhibitor will pass through.
-
Quantification: The amount of kinase retained on the matrix is quantified, typically by qPCR amplification of a unique DNA tag associated with each kinase.
-
Data Analysis: The amount of retained kinase is compared to a DMSO vehicle control. A reduction in the kinase signal indicates that the test compound has successfully competed for binding. Results are often expressed as a percentage of control or used to calculate a Kd value.
Caption: Workflow for a competitive binding kinome scan.
Comparative Analysis:
-
Vemurafenib exhibits high biochemical selectivity for BRAFV600E. However, kinome scans were instrumental in revealing its paradoxical activation of wild-type BRAF and CRAF, which explains certain skin toxicities like keratoacanthomas.[8] This is a classic example where a purely inhibitory profile against the primary target does not capture the full biological complexity.
-
Pexidartinib profiling demonstrates potent activity against its primary target, CSF1R, but also significant inhibition of KIT and FLT3.[12][13] This "multi-kinase" profile is critical to understand, as inhibition of KIT can contribute to both efficacy and toxicity (e.g., hair color changes).
Tier 2: Cellular Target Engagement Assays
Expertise & Experience: A compound may bind a purified kinase but fail to engage the same target within a living cell due to poor permeability, rapid efflux, or competition with high intracellular ATP concentrations (~2-5 mM). The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in a physiological context. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysates or intact cells treated with a compound and then measuring the amount of soluble protein remaining, one can infer binding.
Choosing CETSA as a validation step is crucial. It bridges the gap between biochemical potential and cellular reality, confirming that your inhibitor reaches and binds its intended target(s) in their native environment.
-
Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat one set of cells with the test inhibitor at the desired concentration and another with vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release soluble proteins.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated/denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in each sample using a standard protein detection method, such as Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Tier 3: Global Phosphoproteomics
Expertise & Experience: The ultimate measure of a kinase inhibitor's effect is its functional impact on cellular signaling. Mass spectrometry-based phosphoproteomics allows for the unbiased, global quantification of thousands of phosphorylation events downstream of kinase activity. This method provides a comprehensive view of both on-target pathway inhibition and unintended off-target signaling alterations.
This is the most resource-intensive but also the most informative approach. It moves beyond simple binding to measure the consequence of that binding. For a compound like Belumosudil, which works by modulating an immune signaling balance, this type of functional data is indispensable for elucidating its mechanism of action.[14][19]
-
Cell Culture and Treatment: Treat cell lines with the inhibitor or vehicle control for a time course relevant to the signaling pathway of interest.
-
Lysis and Protein Digestion: Harvest and lyse cells under denaturing conditions with phosphatase inhibitors. Quantify protein and digest into peptides using an enzyme like Trypsin.
-
Phosphopeptide Enrichment: Incubate the peptide mixture with a material that specifically binds phosphopeptides, such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
LC-MS/MS Analysis: Elute the enriched phosphopeptides and analyze them via liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and identifies the site of phosphorylation.
-
Data Analysis: Use specialized software to identify and quantify thousands of phosphopeptides across all samples. Compare the relative abundance of each phosphopeptide between drug-treated and vehicle-treated samples to identify signaling pathways that are significantly modulated by the inhibitor.
Comparative Analysis:
-
Belumosudil is an excellent example where phosphoproteomics is key. Its therapeutic effect in cGVHD is driven by rebalancing the Th17/Treg T-cell ratio.[15] Phosphoproteomic studies confirm that Belumosudil, through ROCK2 inhibition, down-regulates the phosphorylation of key transcription factors like STAT3 and STAT5, providing a direct mechanistic link between target engagement and the desired immunomodulatory outcome.[14][19]
Caption: A tiered strategy for inhibitor selectivity profiling.
Conclusion: Synthesizing a Self-Validating Profile
The cross-reactivity profile of a 1H-Pyrrolo[2,3-b]pyridine kinase inhibitor cannot be defined by a single experiment. True scientific integrity is achieved through a multi-tiered, self-validating system. Biochemical scans provide a broad, hypothesis-generating map of potential interactions. Cellular engagement assays like CETSA confirm that these interactions are viable in a physiological environment. Finally, functional assays like phosphoproteomics reveal the ultimate downstream consequences of target engagement, providing the most relevant data for predicting both efficacy and toxicity.
By systematically applying these methodologies, researchers can build a comprehensive and trustworthy profile of their compounds, enabling informed decisions in the complex journey of drug development.
References
- What is the mechanism of action of Belumosudil Mesilate?
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- What is the mechanism of Belumosudil?
- REZUROCK® (belumosudil)
- Belumosudil - Wikipedia.
- Unveiling the Kinase Selectivity of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Derivatives: A Compar
- Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score - PMC - PubMed Central.
- ROCK2 Inhibition With Belumosudil (KD025)
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ChemicalBook.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchG
- Vemurafenib - St
- Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma - PubMed Central.
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research - AACR Journals.
- Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT | Clinical Cancer Research - AACR Journals.
- Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PubMed Central.
- Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study - PubMed Central.
- KINOMEscan d
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 15. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 16. Belumosudil - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. Treatment for cGVHD | REZUROCK® (belumosudil) Tablets [rezurockhcp.com]
A Head-to-Head In Vitro Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its unique structure, featuring a nitrogen atom at the 7-position of the indole ring system, confers significant advantages in drug design, particularly in the development of kinase inhibitors.[1][2][3] This guide provides an in-depth, head-to-head comparison of the in vitro performance of several key 7-azaindole derivatives, supported by experimental data and detailed protocols to inform and empower researchers in the field.
The primary advantage of the 7-azaindole core lies in its capacity to act as an exceptional "hinge-binding" motif.[4][5] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor. This allows for the formation of a bidentate hydrogen bond with the kinase hinge region, an interaction that enhances binding affinity and potency compared to traditional indole-based inhibitors.[1][4][6] This unique characteristic has led to the development of numerous clinical candidates and approved drugs, including the B-RAF inhibitor Vemurafenib.[3][4][5]
This guide will dissect the performance of various 7-azaindole derivatives against a range of therapeutically relevant targets, providing a clear, evidence-based perspective on their potential.
Quantitative In Vitro Performance: A Comparative Analysis
The versatility of the 7-azaindole scaffold is evident in its application against a diverse array of biological targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of recently developed derivatives, showcasing their potency against various protein kinases and cancer cell lines. This direct comparison highlights the structure-activity relationships that drive target specificity and efficacy.
| Compound ID | Target Kinase(s) / Cell Line | IC50 (nM) | Key Findings & Rationale |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Demonstrates potent and selective inhibition of the Fibroblast Growth Factor Receptor family, crucial targets in oncology.[7] The 1H-pyrrolo[2,3-b]pyridine core effectively anchors the molecule in the ATP-binding pocket. |
| Compound 8l | Haspin Kinase | 14 | A highly potent inhibitor of Haspin kinase, a key regulator of mitosis, indicating potential as an anti-mitotic cancer therapeutic.[8] |
| Compound 8g | CDK9/CyclinT, Haspin Kinase | 130, 290 | A dual inhibitor targeting both CDK9 and Haspin.[8] This polypharmacology can be advantageous in overcoming drug resistance. |
| Compound B13 | PI3Kγ | 0.5 | An exceptionally potent and isoform-specific inhibitor of PI3Kγ, a critical node in the PI3K/AKT/mTOR signaling pathway often dysregulated in cancer.[9] |
| Compound 97 | JAK2 | 1 | Exhibits potent inhibition of Janus kinase 2 (JAK2), a key target in myeloproliferative disorders.[10] |
| Compound 6z | Multi-kinase (e.g., ABL, SRC) | Not specified (Potent) | A focused multi-targeted kinase inhibitor (MTKI) with broad antiproliferative activity against various solid and leukemia cancer models.[11][12] |
| 7-AID | HeLa, MCF-7, MDA MB-231 (Cell lines) | 16,960, 14,120, 12,690 | A novel derivative with demonstrated cytotoxic effects against cervical and breast cancer cell lines, acting as a potent inhibitor of the DEAD-box helicase DDX3.[13] |
Mechanistic Insights: Targeting Key Signaling Pathways
Many of the compared derivatives function by inhibiting protein kinases, enzymes that are fundamental to cellular signal transduction. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[9] Inhibitors based on the 7-azaindole scaffold, such as compounds B13 and B14, have shown remarkable potency against PI3K isoforms. By blocking PI3K, these compounds prevent the downstream activation of AKT and mTOR, ultimately leading to the suppression of tumor cell growth and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.
Core Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and robust experimental design is the cornerstone of trustworthy drug discovery. The following protocols outline the standard methodologies used to generate the comparative data in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol is designed to determine the IC50 value of a compound against a specific purified kinase.
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically detected via a change in fluorescence, luminescence, or radioactivity.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP solution at a concentration near the Km for the specific kinase, purified kinase enzyme, and the specific peptide or protein substrate.
-
Compound Dilution: Perform a serial dilution of the 7-azaindole derivative (typically starting from 10 µM) in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Setup: Add the diluted compounds to a 384-well microplate. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).
-
Kinase Reaction Initiation: Add the kinase enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for compound binding.
-
Start Reaction: Initiate the phosphorylation reaction by adding the ATP and substrate mixture to all wells. Incubate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate coupled to a fluorophore).
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality and Self-Validation: Running the ATP concentration near its Km value ensures that the assay is sensitive to competitive inhibitors. The inclusion of robust positive and negative controls validates the assay's performance in each run, ensuring that the observed inhibition is due to the compound's activity and not an artifact.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the 7-azaindole derivative. Include a vehicle control (DMSO-treated cells) and a blank (media only).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.
-
-
Causality and Self-Validation: This assay provides a reliable measure of cell viability, as mitochondrial activity is a strong indicator of cell health. The vehicle control establishes the baseline for 100% viability, ensuring that any observed decrease is a direct result of the compound's cytotoxic or cytostatic effects.
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. The derivatives highlighted in this guide demonstrate exceptional potency and, in some cases, high selectivity for a range of important oncology targets. The ability to form strong, bidentate hydrogen bonds with kinase hinge regions provides a distinct advantage for developing potent inhibitors.[1][4][5]
The continued exploration of structure-activity relationships, focusing on substitutions at various positions of the azaindole core, will undoubtedly lead to the discovery of next-generation therapeutics.[14][15] As researchers and drug development professionals, a deep understanding of the comparative in vitro performance and the underlying experimental methodologies is critical for advancing these promising compounds from the bench to the clinic.
References
-
Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
-
Li, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 23(10), 2636. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
-
Bollack, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4636-4658. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9). [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.[Link]
-
University of Padua. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.[Link]
-
S. Gellibert, F., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
-
G, S., & G, S. (2021). Azaindole Therapeutic Agents. PubMed Central.[Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
-
K, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]
-
Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2779. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.[Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.[Link]
-
Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2001. [Link]
-
Bollack, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed.[Link]
-
Mushtaq, N., et al. (2013). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.[Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 21071-21081. [Link]
-
Li, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(19), 4552. [Link]
-
Szeliga, J., & Ulenberg, S. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6668. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Confirming the Binding Mode of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide: Crystallography and Beyond
For researchers, scientists, and drug development professionals, unequivocally determining how a ligand binds to its target is a cornerstone of modern therapeutic design. The 1H-Pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous inhibitors targeting a range of protein classes, particularly kinases.[1][2] Understanding the precise orientation and interactions of derivatives like 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide within a protein's binding site is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of methodologies for confirming ligand binding modes, with a primary focus on the gold standard—X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare crystallography with orthogonal techniques to provide a holistic view for robust structural validation.
The Unambiguous Answer: The Power of X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex at an atomic level.[3] This technique is unparalleled in its ability to directly visualize the intricate network of interactions—hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern molecular recognition.[4] For scaffolds like 1H-Pyrrolo[2,3-b]pyridine, crystallography can definitively answer critical questions: Which nitrogen on the pyridine ring accepts a hydrogen bond? What is the torsion angle of the carboxamide group? Which pocket does a specific substituent occupy? This level of detail is indispensable for structure-based drug design.[5]
The Crystallographic Workflow: From Gene to Structure
Obtaining a high-resolution crystal structure is a multi-step process that demands precision and expertise.[6][7] Each stage is critical for success, as the quality of the final structure is contingent on the integrity of the preceding steps.
Experimental Protocol: Co-crystallization of a Kinase with this compound
Co-crystallization, where the ligand is present with the protein before crystal formation, is often the preferred method for ensuring full occupancy of the binding site and capturing any ligand-induced conformational changes.[8][9]
1. Protein Purification:
- Express the target kinase domain (e.g., in an E. coli or baculovirus system) with a purification tag (e.g., His6-tag).[7]
- Purify the protein to >95% homogeneity using a series of chromatography steps:
- Affinity Chromatography: Binds the tagged protein.
- Ion Exchange Chromatography: Separates proteins based on charge.
- Size Exclusion Chromatography (SEC): The final polishing step, separating by size and ensuring the protein is monodisperse.[7]
- Causality: High purity and homogeneity are non-negotiable. Impurities or protein aggregates can inhibit crystallization entirely.[3]
2. Protein-Ligand Complex Formation:
- Concentrate the purified kinase to ~10 mg/mL.
- Prepare a 100 mM stock solution of this compound in DMSO.
- Add the ligand to the protein solution at a 5- to 10-fold molar excess. This drives the binding equilibrium towards the complex state.
- Incubate on ice for 1-2 hours.
3. Crystallization Screening:
- Use automated nanolitre liquid handlers to set up sitting-drop or hanging-drop vapor diffusion plates.[3][10] This miniaturized approach conserves precious protein.[10]
- Screen a wide range of conditions using commercial screens (e.g., from Hampton Research, Qiagen) that vary precipitants (e.g., PEGs, salts), buffers (pH), and additives.[7]
- Causality: The "right" crystallization condition is an empirical discovery. Screening hundreds of unique chemical cocktails is necessary because the optimal conditions for a protein to form a well-ordered crystal lattice cannot be predicted.[3]
4. Data Collection and Structure Solution:
- Cryo-protect a suitable crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and then flash-cooling it in liquid nitrogen.[9] This prevents ice crystal formation, which would destroy the crystal lattice.
- Collect X-ray diffraction data at a synchrotron source.[5]
- Process the diffraction data to obtain an electron density map.[11]
- Build an atomic model of the protein and ligand into the electron density map using software like Coot.[12]
- Refine the model to improve its fit to the experimental data. The quality of the final structure is assessed by metrics like R-work and R-free.[7]
Orthogonal Validation: Building Confidence in the Binding Mode
While crystallography is powerful, it provides a static image of a molecule in a non-physiological, crystalline state.[13] Therefore, validating the observed binding mode with data from solution-based techniques is crucial for a comprehensive understanding.
| Technique | Information Provided | Resolution | Throughput | Key Advantage | Key Limitation |
| X-ray Crystallography | Atomic 3D structure, precise interactions, solvent structure | Atomic (<2.5 Å) | Low to Medium | Unambiguous visualization of the binding pose. | Requires well-diffracting crystals; non-physiological state.[6][13] |
| NMR Spectroscopy | Ligand-protein contacts, dynamics, kinetics (k_off) | Residue-level | Low | Provides data in solution, mimicking physiological conditions.[14] | Requires large amounts of protein; size limitations. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), thermodynamics (ΔH, ΔS) | None (Thermodynamic) | Medium | Label-free, direct measurement of binding thermodynamics in solution.[15][16] | High protein consumption; provides no direct structural data.[16] |
| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), kinetics (k_on, k_off) | None (Kinetic) | High | Real-time, label-free kinetic data.[17][18] | Requires immobilization of one binding partner, which can affect binding. |
| Computational Docking | Predicted binding pose, scoring of interactions | Atomic (Predicted) | Very High | Rapidly predicts binding modes and guides synthesis.[19][20] | A predictive model, not experimental data; requires validation.[19] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful alternative for gaining structural information in a solution state.[14] Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close proximity to the protein, thereby mapping the binding epitope. For higher-resolution information, isotope-labeling of the protein allows for the detection of chemical shift perturbations (CSPs) upon ligand binding, identifying the specific amino acid residues involved in the interaction.[21]
Biophysical Techniques: ITC and SPR
While not providing direct structural information, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for validating the functional relevance of the observed crystallographic pose.[22][23]
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS).[24][25] This is considered the gold standard for measuring binding affinity in solution.[15]
-
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates, k_on and k_off).[17][18][26] This information is particularly valuable as drug efficacy is often correlated with the ligand's residence time (1/k_off) on its target.[27]
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. moodle2.units.it [moodle2.units.it]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sptlabtech.cn [sptlabtech.cn]
- 11. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 12. Introduction to ligand chemistry in protein X-ray structures [grade.globalphasing.org]
- 13. quora.com [quora.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. people.bu.edu [people.bu.edu]
- 22. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 23. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 26. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 27. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Benchmarking Guide to Novel 1H-Pyrrolo[2,3-b]pyridine Analogs for Kinase-Driven Malignancies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. Its unique chemical architecture allows for critical interactions within the ATP-binding pocket of various kinases, making it a focal point for the development of next-generation cancer therapeutics. This guide provides a comprehensive framework for benchmarking novel 1H-pyrrolo[2,3-b]pyridine analogs against established standards, ensuring a rigorous and objective evaluation of their therapeutic potential. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear, data-driven comparison to inform lead optimization and candidate selection.
The Rationale for Targeting Kinases with 1H-Pyrrolo[2,3-b]pyridine Analogs
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has proven to be an effective hinge-binding motif, a critical interaction for potent kinase inhibition. This has led to the development of inhibitors targeting a range of oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Cyclin-Dependent Kinases (CDK). The development of novel analogs based on this scaffold aims to improve upon existing therapies by enhancing potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects and acquired resistance.
Comparative Efficacy: A Multi-Kinase Panel Approach
To comprehensively evaluate the potential of new 1H-pyrrolo[2,3-b]pyridine analogs, a multi-pronged approach to efficacy testing is essential. This involves assessing their inhibitory activity against a panel of relevant kinases and their anti-proliferative effects in cancer cell lines with well-defined genetic backgrounds.
In Vitro Kinase Inhibition: Gauging Potency and Selectivity
A quantitative in vitro kinase inhibition assay is the first step in characterizing a new analog. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[3][4][5][6][7]
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | JAK3 | PDE4B | CDK8 |
| New Analog 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert | |
| New Analog 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert | |
| Erdafitinib | 0.9 | 1.4 | 1 | >10,000 | >10,000 | >10,000 |
| Tofacitinib | >10,000 | >10,000 | >10,000 | 5 | >10,000 | >10,000 |
| Rolipram | >10,000 | >10,000 | >10,000 | >10,000 | 130 (PDE4B) | >10,000 |
| RVU120 (SEL120) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [Insert Data] |
Note: Data for standard compounds are representative and may vary based on assay conditions. Data for new analogs is to be determined experimentally.
Cellular Anti-Proliferative Activity: Assessing Functional Impact
Demonstrating that in vitro kinase inhibition translates into a functional cellular effect is a critical next step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. By treating cancer cell lines with known kinase dependencies with the new analogs, we can determine their anti-proliferative potency (IC50).
Table 2: Comparative Cellular Anti-Proliferative Activity (IC50, nM)
| Compound | NCI-H1581 (FGFR1 amp) | KATO III (FGFR2 amp) | RT112 (FGFR3 mut) | MOLM-13 (JAK3 mut) | A549 (PDE4B high) | HCT116 (CDK8 driven) |
| New Analog 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| New Analog 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Erdafitinib | [Insert Data] | [Insert Data] | [Insert Data] | >10,000 | >10,000 | >10,000 |
| Tofacitinib | >10,000 | >10,000 | >10,000 | [Insert Data] | >10,000 | >10,000 |
| Rolipram | >10,000 | >10,000 | >10,000 | >10,000 | [Insert Data] | >10,000 |
| RVU120 (SEL120) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [Insert Data] |
Note: Cell lines are selected based on their documented dependence on the respective kinases. Data for new analogs is to be determined experimentally.
In Vitro ADME-Tox Profiling: Early Assessment of Drug-Like Properties
A promising efficacy profile must be coupled with favorable absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties. Early in vitro assessment of these parameters is crucial to identify potential liabilities and guide further chemical modifications.[8][9][10]
Metabolic Stability: Predicting In Vivo Clearance
The metabolic stability of a compound, typically assessed using liver microsomes, provides an early indication of its likely in vivo clearance.[8][10][11][12] A compound that is rapidly metabolized will have a short half-life, potentially limiting its therapeutic efficacy.
Intestinal Permeability: Forecasting Oral Bioavailability
For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption. The Caco-2 permeability assay is a well-established in vitro model of the human intestinal epithelium.[13][14][15][16][17] This assay can predict the in vivo absorption of a drug and identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Cardiac Safety: Mitigating the Risk of Cardiotoxicity
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18][19][20][21][22] Therefore, early assessment of a compound's hERG inhibitory potential is a critical safety screen.
Table 3: Comparative In Vitro ADME-Tox Profile
| Compound | Metabolic Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | hERG Inhibition (IC50, µM) |
| New Analog 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| New Analog 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Erdafitinib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Tofacitinib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Rolipram | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| RVU120 (SEL120) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Data for standard compounds would be sourced from literature or internal studies. Data for new analogs is to be determined experimentally.
Experimental Protocols
In Vitro Kinase Inhibition Assay (HTRF)
This protocol outlines a general procedure for determining the IC50 of a test compound against a target kinase using the HTRF KinEASE assay.[3][4][7]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (serially diluted)
-
HTRF KinEASE buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in HTRF KinEASE buffer.
-
Add 4 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection solution containing the europium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: HTRF Kinase Inhibition Assay Workflow.
Cell Viability Assay (MTT)
This protocol describes a general procedure for assessing the anti-proliferative effect of a compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides a general method for evaluating the metabolic stability of a compound in human liver microsomes.[8][10][11][12]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Acetonitrile with an internal standard
-
96-well plate
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k).
Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.[13][14][15][16][17]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Add the test compound to the apical (A) side of the Transwell.
-
At various time points, take samples from the basolateral (B) side.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the test compound to the basolateral (B) side.
-
At various time points, take samples from the apical (A) side.
-
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
Caption: Caco-2 Permeability Assay Workflow.
hERG Safety Assay (Automated Patch Clamp)
This protocol provides a general overview of an automated patch-clamp assay for assessing hERG channel inhibition.[18][19][20][21][22]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular solutions
-
Test compound (serially diluted)
-
Positive control (e.g., E-4031)
-
Automated patch-clamp system (e.g., QPatch)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Automated Patch Clamping: The automated system performs cell capture, sealing, and whole-cell configuration.
-
Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound to the cells.
-
Electrophysiological Recording: Record the hERG tail current in response to a specific voltage protocol.
-
Data Analysis: Measure the percentage of inhibition of the hERG current at each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
A systematic and rigorous benchmarking approach is indispensable for the successful development of novel 1H-pyrrolo[2,3-b]pyridine analogs. By employing a combination of in vitro kinase and cellular assays, alongside a comprehensive ADME-Tox profile, researchers can make informed decisions to advance the most promising candidates. This guide provides the foundational framework and detailed methodologies to ensure that new analogs are not only potent and selective but also possess the drug-like properties necessary for clinical success.
References
-
What CDK8 inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]
-
HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. (2000, April 15). PubMed. Retrieved from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025, August 6). Retrieved from [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018, March 28). YouTube. Retrieved from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]
-
hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved from [Link]
-
FDA-Approved JAK Inhibitors. (2025, April 21). National Alopecia Areata Foundation | NAAF. Retrieved from [Link]
-
Rolipram. (n.d.). Wikipedia. Retrieved from [Link]
-
JAK Inhibitors: New Treatments for RA and beyond. (2019, February 4). researchopenworld.com. Retrieved from [Link]
-
A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved from [Link]
-
Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. (2022, August 1). PNAS. Retrieved from [Link]
-
Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. (2024, January 23). Retrieved from [Link]
-
Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. (n.d.). Innovations. Retrieved from [Link]
-
JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). (n.d.). PubMed. Retrieved from [Link]
-
Janus kinase 3 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Phase I/II trial of RVU120 (SEL120), a CDK8/CDK19 inhibitor in patients with relapsed/refractory metastatic or advanced solid tumors. (2022, June 2). ASCO Publications. Retrieved from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
In vitro kinase assay. (2024, May 31). protocols.io. Retrieved from [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
The Development of FGFR Inhibitors. (n.d.). Targeted Oncology. Retrieved from [Link]
-
Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. (2019, May 31). PubMed Central (PMC). Retrieved from [Link]
-
Targeting FGFR for cancer therapy. (2024, June 3). PubMed Central (PMC). Retrieved from [Link]
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (2017, February 28). Oncotarget. Retrieved from [Link]139/text/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. bioivt.com [bioivt.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. evotec.com [evotec.com]
- 20. rockefeller.edu [rockefeller.edu]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. criver.com [criver.com]
An In-depth In Vivo Efficacy Comparison of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of potent and selective kinase inhibitors that have progressed into clinical use. This guide provides a detailed comparison of the in vivo efficacy of prominent drugs derived from this scaffold, categorized by their primary kinase targets: Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Src Family Kinases (SFKs). Our analysis is grounded in peer-reviewed experimental data to provide researchers, scientists, and drug development professionals with a clear, objective, and actionable understanding of their comparative performance.
Part 1: Janus Kinase (JAK) Inhibitors: Tofacitinib vs. Ruxolitinib
Tofacitinib and Ruxolitinib are both potent inhibitors of the JAK family of tyrosine kinases, which are crucial for cytokine signaling. While both drugs share the 1H-pyrrolo[2,3-b]pyridine core, their selectivity profiles and, consequently, their clinical applications and in vivo efficacy, show notable distinctions. Tofacitinib preferentially targets JAK1 and JAK3, whereas Ruxolitinib is a selective inhibitor of JAK1 and JAK2.[1]
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding, receptor dimerization brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.
Caption: Signaling pathways driven by the EML4-ALK fusion protein and inhibited by Crizotinib and Alectinib.
In Vivo Efficacy Comparison
Clinical trials and real-world studies have consistently demonstrated the superior efficacy of alectinib over crizotinib in first-line treatment of ALK-positive NSCLC. [2][3][4]Alectinib significantly prolongs progression-free survival (PFS) and shows a better safety profile. [4]A key advantage of alectinib is its superior CNS penetration, leading to improved outcomes for patients with brain metastases. [3][5]
| Drug | Median PFS (Overall) | Median PFS (CNS Metastases) | Overall Response Rate (ORR) |
|---|---|---|---|
| Crizotinib | 10.9 months [4] | 7.4 months [4] | 75.5% [4] |
| Alectinib | 34.8 months [4]| 27.7 months [4]| 82.9% [4]|
Representative In Vivo Protocol: NSCLC Xenograft Model in Mice
-
Cell Line and Implantation: Human NSCLC cells harboring the EML4-ALK fusion (e.g., H3122) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized. Crizotinib (e.g., 25-50 mg/kg) or alectinib (e.g., 10-25 mg/kg) is administered orally once daily.
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for phosphorylated ALK).
-
CNS Metastasis Model (optional): For assessing intracranial efficacy, tumor cells are injected intracranially or via the carotid artery. Brain tissue is then analyzed for tumor burden.
Part 3: Src Family Kinase (SFK) Inhibitors: Dasatinib vs. Saracatinib
Dasatinib and Saracatinib are multi-kinase inhibitors with potent activity against SFKs. While Dasatinib also potently inhibits Abl kinase, Saracatinib is more selective for Src over Abl. [6]SFKs are involved in various cellular processes, including proliferation, migration, and invasion, and their dysregulation is common in many cancers. [7]
Mechanism of Action: SFK Signaling in Cancer
SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various receptor tyrosine kinases (RTKs) and integrins. They regulate pathways involved in cell motility and invasion, such as the Focal Adhesion Kinase (FAK) pathway.
Caption: Src signaling in cancer, highlighting its role in migration and invasion, and inhibition by Dasatinib and Saracatinib.
In Vivo Efficacy Comparison
Both Dasatinib and Saracatinib have shown antitumor effects in various preclinical models. [8][9]However, their clinical efficacy as monotherapies in solid tumors has been limited. [7]For example, in head and neck squamous cell carcinomas (HNSCC), both drugs failed to show significant single-agent activity in patients, despite potent preclinical effects on cell migration and invasion. [7]Interestingly, studies have suggested that while these inhibitors can block invasion, they may also induce undesirable stem cell-like properties, potentially explaining the lack of clinical efficacy. [7]
| Drug | Primary Targets | Key In Vivo Efficacy Findings |
|---|---|---|
| Dasatinib | Src, Abl, c-Kit, PDGFR | Inhibits metastasis in animal models of prostate and pancreatic cancer. [9] |
| Saracatinib | Src, Abl (>10-fold selective for Src) [6]| Reduces tumor Src activity in patients with solid tumors. [6]In combination with chemotherapy, enhances antitumor activity in gastric cancer xenografts. [8][10]|
Representative In Vivo Protocol: Orthotopic Pancreatic Cancer Model
-
Cell Line and Implantation: Human pancreatic cancer cells (e.g., L3.6pl) are surgically implanted into the pancreas of immunodeficient mice.
-
Treatment: After a recovery period, mice are randomized to receive vehicle, Dasatinib, or Saracatinib via oral gavage.
-
Efficacy Assessment: Primary tumor growth is monitored by imaging (e.g., ultrasound or bioluminescence). At the study endpoint, the incidence and burden of metastases to distant organs (e.g., liver, lymph nodes) are quantified.
-
Pharmacodynamic Assessment: Tumor and surrogate tissues are analyzed for inhibition of Src phosphorylation (e.g., p-Src, p-FAK) by immunohistochemistry or Western blot. [6]
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a test compound in a xenograft model.
Caption: A generalized workflow for preclinical in vivo efficacy studies of kinase inhibitors.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally versatile platform for the development of targeted kinase inhibitors. The comparative analysis of JAK, ALK, and Src inhibitors derived from this core structure reveals critical insights into the nuances of their in vivo efficacy. For ALK inhibitors, the second-generation compound Alectinib demonstrates clear superiority over the first-generation Crizotinib, particularly in managing CNS metastases. For JAK inhibitors, the choice between Tofacitinib and Ruxolitinib is dictated by the specific JAK isoforms driving the pathology of the target disease. The story of Src inhibitors like Dasatinib and Saracatinib is more complex, highlighting that potent preclinical activity against migration and invasion does not always translate to monotherapy efficacy in the clinic, underscoring the need for rational combination strategies.
Future research will likely focus on developing next-generation inhibitors with even greater selectivity, novel mechanisms to overcome resistance, and improved drug-like properties. The continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine scaffold promises to yield new therapies with enhanced efficacy and safety profiles for a wide range of diseases.
References
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]
-
Garrido-Castro, A. C., et al. (2018). The SRC Inhibitor Dasatinib Induces Stem Cell-Like Properties in Head and Neck Cancer Cells that are Effectively Counteracted by the Mithralog EC-8042. International Journal of Molecular Sciences, 19(11), 3357. [Link]
-
Li, Y., et al. (2022). Efficacy and survival outcomes of alectinib vs. crizotinib in ALK-positive NSCLC patients with CNS metastases: A retrospective study. Oncology Letters, 24(5), 393. [Link]
-
Lin, J. J., et al. (2022). Comparison of the effectiveness of alectinib versus crizotinib followed by alectinib in patients with ALK-positive advanced non-small-cell lung cancer in real-world setting and in the ALEX study. Translational Lung Cancer Research, 11(7), 1336-1349. [Link]
-
Wang, Y., et al. (2022). Alectinib versus crizotinib in ALK-positive advanced non-small cell lung cancer and comparison of next-generation TKIs after crizotinib failure: Real-world evidence. Cancer Communications, 42(5), 449-452. [Link]
-
Purohit, A., et al. (2011). Phase I Safety, Pharmacokinetics, and Inhibition of Src Activity Study of Saracatinib in Patients with Solid Tumors. Clinical Cancer Research, 17(21), 6939-6948. [Link]
-
CancerNetwork. (2018). Alectinib Outperforms Crizotinib in ALK+ Lung Cancer. CancerNetwork. [Link]
-
American Chemical Society. (2016). Tofacitinib and Ruxolitinib. Molecule of the Week. [Link]
-
Gavegnano, C., et al. (2017). Ruxolitinib and tofacitinib are potent and selective inhibitors of HIV-1 replication and virus reactivation in vitro. Antimicrobial Agents and Chemotherapy, 61(4), e02492-16. [Link]
-
Nam, H. J., et al. (2013). Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Molecular Cancer Therapeutics, 12(1), 16-26. [Link]
-
ResearchGate. (n.d.). Ruxolitinib demonstrates less anti-MM activity than tofacitinib. ResearchGate. [Link]
-
Lee, Y. H., & Bae, S. C. (2016). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Journal of Korean Medical Science, 31(12), 1968-1974. [Link]
-
Gavegnano, C., et al. (2017). Ruxolitinib and Tofacitinib Are Potent and Selective Inhibitors of HIV-1 Replication and Virus Reactivation In Vitro. Antimicrobial Agents and Chemotherapy, 61(4), e02492-16. [Link]
-
Zhang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Shirakami, S., et al. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 61(8), 845-856. [Link]
-
Nam, H. J., et al. (2013). Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. Molecular Cancer Therapeutics, 12(1), 16-26. [Link]
-
Zhang, L., et al. (2024). The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. Frontiers in Pharmacology, 15, 1386561. [Link]
-
Kim, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1789-1794. [Link]
-
Varkaris, A., & Saltz, L. (2009). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Expert Opinion on Investigational Drugs, 18(11), 1713-1724. [Link]
-
Figshare. (2025). Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Figshare. [Link]
-
Park, S., et al. (2020). Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 63(15), 8266-8284. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 963-970. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
TANG, K. T., & Al-Bari, M. A. A. (2021). Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Acta Medica Indonesiana, 53(2), 226-235. [Link]
-
Kazi, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(18), 4253. [Link]
-
Li, J., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 912-916. [Link]
-
Li, Y., et al. (2022). Efficacy analysis of ALK inhibitors for treating lung squamous carcinoma patients harboring ALK rearrangement. Annals of Translational Medicine, 10(18), 992. [Link]
-
Westhovens, R. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same? Rheumatology, 58(Supplement_1), i27-i33. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(6), 963-970. [Link]
Sources
- 1. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effectiveness of alectinib versus crizotinib followed by alectinib in patients with ALK-positive advanced non-small-cell lung cancer in real-world setting and in the ALEX study - Yang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Alectinib versus crizotinib in ALK‐positive advanced non‐small cell lung cancer and comparison of next‐generation TKIs after crizotinib failure: Real‐world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Efficacy and survival outcomes of alectinib vs. crizotinib in ALK‑positive NSCLC patients with CNS metastases: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The SRC Inhibitor Dasatinib Induces Stem Cell-Like Properties in Head and Neck Cancer Cells that are Effectively Counteracted by the Mithralog EC-8042 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Selectivity Profile of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives Across the JAK Family Kinases
Introduction: The Critical Role of Selectivity in Targeting the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of intracellular signaling, translating extracellular cytokine and growth factor signals into transcriptional responses.[1][2][3] This cascade is integral to a multitude of physiological processes, most notably hematopoiesis and the regulation of the immune system.[2][4] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These kinases operate in pairs, associating with specific cytokine receptors to mediate downstream signaling.[6][7]
Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[3][8] The development of small-molecule JAK inhibitors (JAKinibs) has revolutionized the treatment of diseases like rheumatoid arthritis, myelofibrosis, and psoriasis.[9][10][11]
A key challenge in developing JAKinibs is achieving the desired selectivity profile. Because the four JAK isoforms share a high degree of homology in their ATP-binding sites, designing inhibitors that target a specific isoform is a significant medicinal chemistry challenge.[12] The selectivity of an inhibitor is paramount, as it dictates both its therapeutic efficacy and its safety profile. For instance, inhibiting JAK1 and JAK3 is primarily associated with immunosuppression, while inhibiting JAK2 can impact red blood cell and platelet production.[13] Therefore, a nuanced understanding of how a chemical scaffold interacts with each JAK family member is essential for drug development professionals.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in kinase inhibitor design. The addition of a carboxamide group at the 3-position has given rise to a class of potent JAK inhibitors, exemplified by tofacitinib. This guide provides an in-depth comparison of the selectivity profiles of various 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives, supported by experimental data and protocols to empower researchers in this field.
The JAK-STAT Signaling Cascade
Cytokine binding to its receptor induces a conformational change that brings two receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1][2] These activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[3] STATs are recruited, phosphorylated by the JAKs, and subsequently dimerize. These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3][4]
Comparative Selectivity of this compound Derivatives
The selectivity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. By comparing the IC50 values across the four JAK isoforms, a selectivity profile can be established.
The following table summarizes the biochemical IC50 data for several representative this compound derivatives. It is crucial to note that IC50 values can vary depending on assay conditions, particularly the concentration of ATP.[14] Where possible, data from assays using similar conditions are presented for a more direct comparison.
| Compound/Drug Name | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference(s) |
| Tofacitinib | 112 | 20 | 1 | >1000 | Pan-JAK (JAK3/1/2 > TYK2) | [12] |
| Compound 31g (S,S)-enantiomer | 2.5 | 110 | 480 | 360 | JAK1 Selective | [15][16] |
| Compound 2j | 2200 | >50000 | - | - | JAK1 Selective (vs. JAK2) | [17] |
| Compound 14c | 2900 | 4000 | 1100 | - | Moderately JAK3 Selective | [18][19] |
| Compound 31 | 13 | 110 | 0.8 | 65 | JAK3/1 Selective | [20] |
Note: IC50 values are sourced from biochemical, cell-free assays. Dashes (-) indicate data not reported in the cited source.
Analysis of Selectivity Profiles:
-
Tofacitinib (CP-690,550): As a first-generation JAK inhibitor, Tofacitinib is often described as a pan-JAK inhibitor but displays the highest potency against JAK3, followed by JAK2 and JAK1.[11][12] This profile, particularly its potent inhibition of JAK1 and JAK3, is responsible for its profound immunomodulatory effects.[6][12]
-
JAK1-Selective Derivatives: Medicinal chemistry efforts have focused on modifying the 1H-pyrrolo[2,3-b]pyridine scaffold to achieve greater selectivity for JAK1.[15] Compounds like the (S,S)-enantiomer of 31g demonstrate that substitutions on the core structure can dramatically shift selectivity towards JAK1, with over 40-fold selectivity against JAK2.[15][16] This is achieved by designing molecules that exploit subtle differences in the ligand-binding sites between JAK1 and other family members.[17] The rationale for developing JAK1-selective inhibitors is to maintain the anti-inflammatory benefits mediated by JAK1 while minimizing side effects associated with JAK2 inhibition (e.g., hematological effects).[21][22]
-
JAK3-Selective Derivatives: Conversely, other modifications aim to enhance JAK3 selectivity. JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in lymphocyte development and function.[6] Selective JAK3 inhibitors, such as Compound 31 , are being explored for conditions where targeted immunosuppression is desired, such as in preventing organ transplant rejection.[20]
Experimental Workflow: In Vitro Kinase Inhibition Assay
To reliably determine the selectivity profile of a novel compound, a robust and validated experimental protocol is essential. The following describes a common methodology for an in vitro biochemical kinase assay, which directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Causality Behind Experimental Design: The primary goal is to quantify the phosphorylation of a substrate by a specific JAK isoform in the presence of varying concentrations of an inhibitor. The choice of detection method (e.g., TR-FRET, luminescence) depends on the available instrumentation and desired throughput. Using purified, recombinant kinase domains allows for a direct assessment of inhibitor-enzyme interaction without the complexity of a cellular environment.[8][23] The ATP concentration is a critical parameter; using a high, near-physiological concentration (e.g., 1 mM) can provide a more clinically relevant measure of potency compared to using the enzyme's Km for ATP, as it better reflects the competitive environment inside a cell.[14]
Detailed Step-by-Step Protocol: Luminescence-Based JAK Kinase Assay (e.g., ADP-Glo™)
This protocol is a self-validating system, incorporating positive (no inhibitor) and negative (no enzyme) controls to ensure data integrity.
I. Materials and Reagents:
-
Enzymes: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
Substrate: A suitable peptide substrate for JAK kinases (e.g., a synthetic peptide derived from STAT1).
-
Test Compound: this compound derivative dissolved in 100% DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: Low-volume, white, 384-well assay plates.
-
Instrumentation: Multilabel plate reader with luminescence detection capabilities.
II. Experimental Procedure:
-
Compound Preparation (Dose-Response):
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). This creates a wide concentration range to accurately determine the IC50.
-
Causality: A serial dilution is critical for generating a complete dose-response curve, from which the IC50 value is derived. DMSO is used for its ability to solubilize a wide range of organic compounds.
-
-
Reaction Setup (Performed for each JAK isoform separately):
-
Add 2.5 µL of kinase buffer to all wells.
-
Add a small volume (e.g., 25 nL) of the serially diluted compound or DMSO (for positive control wells) to the appropriate wells using an acoustic dispenser or pin tool.
-
Prepare a 2X enzyme/substrate master mix in kinase buffer.
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well, except for the negative control wells (add buffer instead).
-
Trustworthiness: Including positive (100% activity) and negative (0% activity) controls on every plate is essential for data normalization and quality control.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be chosen based on the experimental goal (e.g., Km or 1 mM).
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection (Following ADP-Glo™ protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Causality: This step is crucial because the subsequent luminescence signal is proportional to the amount of ADP produced. Unconsumed ATP would create a high background signal, so it must be removed.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
III. Data Analysis:
-
Normalization: The raw luminescence units (RLU) are normalized. The average RLU from the positive control wells (DMSO only) is set to 100% activity, and the average RLU from the negative control wells (no enzyme) is set to 0% activity.
-
IC50 Calculation: The percentage of inhibition for each compound concentration is calculated. These values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Selectivity Determination: The IC50 values obtained for the compound against each of the four JAK isoforms are compared to establish the selectivity profile.
Conclusion and Future Outlook
The this compound scaffold is a versatile and highly fruitful starting point for the development of potent JAK kinase inhibitors. As demonstrated, subtle modifications to this core structure can profoundly alter the selectivity profile across the JAK family, enabling the design of pan-inhibitors like tofacitinib as well as next-generation inhibitors with enhanced selectivity for specific isoforms like JAK1 or JAK3.[9][15][20]
Achieving a desired selectivity profile is not merely an academic exercise; it has direct clinical implications, potentially leading to therapies with improved safety and efficacy.[6][21] The ability to fine-tune the activity against each JAK family member allows for the tailoring of drugs to specific disease pathologies. For researchers and drug development professionals, a deep understanding of these structure-selectivity relationships, combined with robust and reproducible screening methodologies, is fundamental to advancing the next wave of immunomodulatory and anti-cancer therapies. The continued exploration of this and other chemical scaffolds will undoubtedly lead to even more refined and effective treatments for patients worldwide.
References
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). A Road Map for Those Who Don't Know JAK-STAT. Science, 296(5573), 1653–1655. (Note: While the general knowledge is widely available, a specific open-access review like the one from PMC is more suitable for direct linking: Seif, F., et al. (2017). The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells. Cell Communication and Signaling, 15(1), 23. URL: [Link])
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. URL: [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
-
Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25–36. URL: [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Mok, C. C. (2019). The clinical significance of Janus kinase inhibitor selectivity. Rheumatology, 58(6), 953–962. URL: [Link]
-
McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 865–875. URL: [Link]
-
Mok, C. C. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Clinical Rheumatology, 38(2), 317-326. URL: [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 839. URL: [Link]
-
Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 865-875. URL: [Link]
-
Funnell, A. P., & Vanyai, H. K. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 967, 39-55. URL: [Link]
-
Tam, L. S. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(6), 953-962. URL: [Link]
-
Angelini, J., et al. (2020). JAK-inibs for the treatment of rheumatoid arthritis: a focus on the present and an outlook on the future. Journal of Clinical Medicine, 9(4), 1129. URL: [Link]
-
Vanyai, H. K., & Funnell, A. P. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. URL: [Link]
-
Zhang, L., et al. (2010). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. Journal of Biomolecular Screening, 15(3), 319-326. URL: [Link]
-
Funnell, A. P., & Vanyai, H. K. (2013). In vitro JAK kinase activity and inhibition assays. Semantic Scholar. Retrieved from [Link]
-
Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. URL: [Link]
-
Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Retrieved from [Link]
-
Menet, C. J., et al. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1253-1257. URL: [Link]
-
Tanaka, Y. (2023). JAK inhibitors ∼ overview∼. Modern Rheumatology, 33(3), 437-444. URL: [Link]
-
Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220. URL: [Link]
-
Verstovsek, S., et al. (2022). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 140(Supplement 1), 3848-3849. URL: [Link]
-
Tzschoppe, M., et al. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(14), 6045-6063. URL: [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(14), 4251-4269. URL: [Link]
-
Wlassits, R., et al. (2024). JAK-Inhibitors – A Story of Success and Adverse Events. Open Access Rheumatology: Research and Reviews, 16, 21-30. URL: [Link]
-
Menet, C. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Retrieved from [Link]
-
Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Scinapse. Retrieved from [Link]
-
Schwartz, D. M., et al. (2016). JAK inhibitor selectivity: new opportunities, better drugs? Nature Reviews Drug Discovery, 15(1), 7-8. URL: [Link]
-
Meyer, S. C., et al. (2021). Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. Leukemia, 35(11), 3151-3162. URL: [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Retrieved from [Link]
-
Taylor, P., et al. (2020). THU0067 JAK SELECTIVITY AND THE IMPACT ON CYTOKINE SIGNALING INHIBITION AT CLINICAL RHEUMATOID ARTHRITIS DOSES. Annals of the Rheumatic Diseases, 79(Suppl 1), 223. URL: [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Van Strydonck, J. A., et al. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Chemical Biology, 9(6), 1243-1249. URL: [Link]
-
Kim, D., et al. (2021). Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ResearchGate. Retrieved from [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Retrieved from [Link]
-
Stump, K. L., et al. (2011). Biochemical and cellular characterization of a selective Janus kinase 2 inhibitor, CEP-33779. ResearchGate. Retrieved from [Link]
-
Schwartz, D. M., et al. (2017). Jak inhibitors and their selectivity profile. ResearchGate. Retrieved from [Link]
-
McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. PMC. Retrieved from [Link]
-
Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21554. URL: [Link]
Sources
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical significance of Janus Kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ard.bmj.com [ard.bmj.com]
- 22. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
As professionals in the fields of research and drug development, our work inherently involves the responsible management of chemical compounds. The proper disposal of these materials is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, a heterocyclic compound often utilized in medicinal chemistry.
The procedures outlined below are synthesized from established safety data for the compound and its structural analogs, alongside universal best practices for chemical waste management. The core principle of this guide is a self-validating system of safety, emphasizing hazard awareness, proper containment, and adherence to institutional and regulatory protocols.
Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the potential hazards is essential. This knowledge dictates the necessary precautions, from personal protective equipment to waste segregation. This compound is classified with several key hazards that must be respected in a laboratory setting.[1]
According to the Globally Harmonized System (GHS), the primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.[1] While extensive toxicological data may be limited, the known hazard classifications demand a cautious and prepared approach.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Code | Hazard Class | Pictogram |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | Exclamation Mark |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Exclamation Mark |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | Exclamation Mark |
Data sourced from PubChem CID 12646035.[1]
The causality behind these classifications is rooted in the chemical's reactivity with biological tissues. Skin and eye contact can lead to inflammation and discomfort, while inhalation of dust or aerosols can irritate the sensitive linings of the respiratory tract.[1][2][3] Therefore, all subsequent procedures are designed to prevent these routes of exposure.
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable and serves as the primary barrier between the researcher and potential chemical exposure.[4] The selection of PPE must directly address the hazards identified above.
Table 2: Required PPE for Handling and Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly-fitting safety goggles or a full-face shield.[5][6] | Prevents eye contact with dust or splashes, mitigating the risk of serious irritation (H319).[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][5] | Prevents direct skin contact, protecting against skin irritation (H315). Gloves should be inspected before use and disposed of after handling.[7] |
| Protective Clothing | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | All handling and disposal preparations should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] | Minimizes the inhalation of airborne particles, addressing the respiratory irritation hazard (H335).[1] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and certified chemical waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) office.[5][8] Attempting to neutralize or dispose of this chemical through standard laboratory drains is strictly prohibited and unsafe.[2]
Phase 1: In-Lab Waste Collection and Segregation
This phase covers the immediate actions required at the laboratory bench as waste is generated.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for solid this compound waste. The container must be in good condition and have a tightly sealing screw-top cap.[9][10][11] Reusing an empty reagent bottle is acceptable only if it is properly relabeled.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full, unambiguous chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[3][9][11] Chemical wastes should always be segregated by hazard class to prevent dangerous reactions.[10][11]
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[9][10] Store the container in a designated satellite accumulation area (SAA) within the lab, away from drains and high-traffic areas, until it is ready for pickup.[11]
Phase 2: Arranging for Professional Disposal
-
Contact EHS: Once your waste container is nearly full (no more than 90% capacity), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[5][12]
-
Provide Information: Be prepared to provide the full chemical name and any available safety data to the EHS office. This ensures the waste is handled and manifested correctly by the disposal contractor.
-
Follow Institutional Procedures: Your EHS office will provide specific instructions for pickup, including any necessary forms or tags that must be completed and attached to the container.
Phase 3: Professional Disposal Methodology (For Informational Purposes)
While researchers will not perform this step, understanding the ultimate fate of the chemical waste reinforces the importance of proper segregation. The most common method for disposing of solid organic chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[3][5] This technology is designed to completely destroy the compound and neutralize any hazardous byproducts of combustion, ensuring minimal environmental impact.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is critical.
-
Ensure Safety: Immediately alert others in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[2][5]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.
-
Contain and Collect: For a small, manageable spill, gently cover the solid material with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.[2][8] Carefully scoop the mixture into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[5] All cleaning materials (wipes, absorbent pads) must also be placed in the hazardous waste container.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][13][14] If inhaled, move to fresh air.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
-
Title: 1H-pyrrolo(2,3-b)pyridine-3-carboxamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 1H-Pyrrolo(2,3-b)pyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Chemical Waste Disposal Guidelines Source: Emory University, Department of Chemistry URL: [Link]
-
Title: Rules for the Safe Handling of Chemicals in the Laboratory Source: University of California, Santa Cruz URL: [Link]
-
Title: Safety Guidelines | Organic Chemistry I Lab Source: University of North Georgia URL: [Link]
-
Title: Guide to Promoting Lab Safety When Working With Chemicals Source: Ibis Scientific, LLC URL: [Link]
-
Title: Lab Safety Rules and Guidelines Source: University of California, Merced URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
Sources
- 1. 1H-pyrrolo(2,3-b)pyridine-3-carboxamide | C8H7N3O | CID 12646035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ethz.ch [ethz.ch]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 14. fishersci.com [fishersci.com]
Definitive Guide to Personal Protective Equipment for Handling 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
This document provides comprehensive, operation-critical guidance for the safe handling and disposal of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide. As a compound frequently utilized in drug development and chemical research, a deep understanding of its hazard profile is paramount to ensuring laboratory safety. This guide moves beyond mere checklists to instill a foundational understanding of why specific protective measures are necessary, empowering researchers to work with confidence and security.
Hazard Assessment: Understanding the Risks
This compound is a heterocyclic amide whose hazard profile necessitates careful and deliberate handling. The primary risks are associated with direct contact and inhalation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several key hazards.[1]
A thorough risk assessment reveals the following classifications, which form the basis for our personal protective equipment (PPE) recommendations:
| Hazard Class | GHS Hazard Statement | Rationale for Concern |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Direct contact with the solid or solutions can lead to inflammation, redness, and discomfort. Repeated exposure may exacerbate this condition. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | The fine, powdered nature of the compound increases the risk of accidental eye contact, which can result in significant pain and potential damage to eye tissue. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2] |
Furthermore, data from structurally similar compounds, such as 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, suggest additional potential hazards that must be considered as a precautionary measure:
-
Acute Oral Toxicity (Potential): Harmful if swallowed (H302).[3]
-
Skin Sensitization (Potential): May cause an allergic skin reaction (H317).[3]
Given these risks, a multi-layered PPE strategy is not just recommended; it is essential.
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical, preventing all potential routes of exposure—dermal, ocular, and respiratory.
Eye and Face Protection: The First Line of Defense
Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Operational Rationale: Standard safety glasses are insufficient. The particulate nature of this compound requires the full seal provided by goggles to protect against airborne dust and accidental splashes.[5] For procedures with a higher risk of splashing (e.g., preparing concentrated solutions), the use of a full-face shield over safety goggles is mandated.[5][6]
Skin and Body Protection: Preventing Dermal Exposure
Requirement: A flame-retardant, chemical-resistant laboratory coat or disposable coveralls.[4][6] Operational Rationale: This layer of protection prevents the contamination of personal clothing and minimizes skin contact.[6] All protective clothing should be buttoned or fastened completely. In the event of a significant spill, disposable coveralls should be used and disposed of as hazardous waste.
Hand Protection: The Critical Interface
Requirement: Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Operational Rationale: Hands are the most likely part of the body to come into direct contact with the chemical.
-
Inspection: Gloves must be inspected for tears or punctures before each use.[7]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]
-
Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[7] Never wear contaminated gloves outside of the immediate work area.
Respiratory Protection: Safeguarding Against Inhalation
Requirement: All handling of this compound powder must be performed in a certified chemical fume hood or a well-ventilated area.[2][4][6] Operational Rationale: Engineering controls are the primary method for mitigating respiratory hazards.[2] If a fume hood is not available or if there is a risk of dust generation that cannot be controlled, respiratory protection is required.[4]
-
Standard Operations: A NIOSH-approved N95 particulate respirator may be sufficient for low-dust potential tasks.
-
High-Exposure Risk: If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges must be used.[4]
Procedural Discipline: PPE Protocols
Proper use of PPE extends to the sequence of putting it on (donning) and taking it off (doffing). A disciplined approach is critical to prevent cross-contamination.
Step-by-Step Donning and Doffing Procedure
The sequence is designed to ensure that the most contaminated items are removed first and that clean hands do not touch contaminated surfaces.
Caption: Workflow for donning and doffing PPE.
End-of-Life Cycle: Disposal of Contaminated Materials
Safe handling does not end until all materials, including the chemical and used PPE, are properly disposed of.
Chemical Waste Disposal
Do not discharge this compound into sewer systems or the environment.[4][8]
-
Primary Method: The recommended disposal method is through a licensed chemical destruction facility.[4] This often involves controlled incineration in a unit equipped with an afterburner and a flue gas scrubber to neutralize hazardous decomposition products.[2][8]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[6]
Contaminated PPE Disposal
All disposable PPE (gloves, coveralls, respirator cartridges) that has come into contact with the chemical must be considered hazardous waste.
-
Collection: Place contaminated items in a suitable, sealed container or bag that is clearly marked as hazardous waste.[8]
-
Disposal: Dispose of the container in accordance with all federal, state, and local regulations.[6]
Caption: Disposal workflow for chemical waste and contaminated PPE.
Emergency Response: First-Aid Measures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[4] If breathing is difficult, provide oxygen. If irritation or other symptoms are experienced, seek medical attention.[2][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[8] Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available when seeking medical care.
References
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
National Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - Pyrrole. Retrieved from [Link]
Sources
- 1. 1H-pyrrolo(2,3-b)pyridine-3-carboxamide | C8H7N3O | CID 12646035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
